2-methylcyclohexane-1,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclohexane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDRHCQVKCDSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430710 | |
| Record name | 1,4-Cyclohexanedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13742-19-3 | |
| Record name | 1,4-Cyclohexanedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-methyl-1,4-cyclohexanedione chemical structure and IUPAC name
[1]
Chemical Identity & Structural Elucidation[1][2][3]
2-Methyl-1,4-cyclohexanedione is a cyclic diketone characterized by a six-membered carbon ring substituted with ketone groups at the 1 and 4 positions and a methyl group at the 2 position.[1] Unlike its more common isomer, 2-methyl-1,3-cyclohexanedione (a precursor to the Wieland-Miescher ketone), the 1,4-isomer lacks the structural capacity for stable intramolecular hydrogen bonding in its enol form, leading to distinct chemical behavior and reactivity profiles.[1]
Core Data Matrix[1]
| Property | Specification |
| IUPAC Name | 2-methylcyclohexane-1,4-dione |
| CAS Registry Number | 13742-19-3 |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| SMILES | CC1CC(=O)CCC1=O |
| Physical State | Solid (Low melting point) |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform |
Structural Visualization
The following diagram illustrates the atomic connectivity and numbering scheme for the molecule.
Figure 1: Connectivity of 2-methyl-1,4-cyclohexanedione. The C1 and C4 positions host carbonyl groups, while the C2 position bears the methyl substituent.
Conformational Analysis & Tautomerism
Conformational Dynamics
While cyclohexane typically adopts a chair conformation to minimize torsional strain, 1,4-cyclohexanedione and its derivatives often exist in a dynamic equilibrium between a twist-boat and a chair conformation.[1]
-
Dipole Minimization: The twist-boat form is often favored in 1,4-diones to minimize the net dipole moment and avoid the steric repulsion of the "flagpole" hydrogens found in the boat form, although the crystal structure of the parent 1,4-dione shows a twist-boat lattice.
-
Steric Influence: The addition of the methyl group at C2 introduces 1,3-diaxial interactions if the ring adopts a chair form where the methyl is axial.[1] Therefore, the conformer with the equatorial methyl group is thermodynamically preferred.[1]
Tautomerism: The 1,4 vs. 1,3 Distinction
A critical distinction for researchers is the tautomeric behavior of this molecule compared to the 1,3-isomer.
-
1,3-Cyclohexanedione: Forms a stable enol due to conjugation and intramolecular hydrogen bonding (pseudo-six-membered ring).[1]
-
2-Methyl-1,4-Cyclohexanedione: The ketones are isolated.[1] Enolization at C2 or C3 does not yield a conjugated system with the C4 carbonyl.[1] Consequently, the diketo form is overwhelmingly favored in equilibrium.[1] This impacts reactivity, making the molecule less acidic (higher pKa) than its 1,3-counterpart.[1]
Synthetic Protocol: Oxidation of Diol Precursor
The most robust laboratory-scale synthesis involves the oxidation of 2-methyl-1,4-cyclohexanediol .[1] This precursor is readily obtained via the hydrogenation of methylhydroquinone or 2-methyl-1,4-benzoquinone.[1] The following protocol utilizes Jones Reagent (Chromic acid), a standard method for converting secondary alcohols to ketones with high fidelity.
Reagents & Equipment[1][4]
-
Substrate: 2-Methyl-1,4-cyclohexanediol (10 mmol)
-
Oxidant: Jones Reagent (2.67 M CrO₃ in H₂SO₄)
-
Solvent: Acetone (HPLC Grade)
-
Quenching Agent: Isopropyl alcohol
-
Apparatus: 3-neck round bottom flask, addition funnel, magnetic stirrer, ice bath.[1]
Step-by-Step Methodology
-
Preparation: Dissolve 1.30 g (10 mmol) of 2-methyl-1,4-cyclohexanediol in 30 mL of acetone in the round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Oxidation: Add Jones Reagent dropwise via the addition funnel.[1] The orange reagent will turn green (Cr³⁺ formation) upon contact with the alcohol.[1][2]
-
Critical Checkpoint: Continue addition until the orange color persists for >1 minute, indicating excess oxidant.[1]
-
-
Quenching: Add 1-2 mL of isopropyl alcohol dropwise to consume excess oxidant. The solution should return to a green suspension.[1]
-
Workup:
-
Purification: Concentrate under reduced pressure. The crude product can be recrystallized from CCl₄ or purified via flash column chromatography (Silica gel, Hexane:EtOAc 4:1).[1]
Reaction Workflow Diagram
Figure 2: Process flow for the Jones Oxidation synthesis route.
Analytical Characterization
To validate the synthesis, the following spectroscopic data should be referenced.
Nuclear Magnetic Resonance (NMR) Prediction
Due to the lack of symmetry caused by the C2-methyl group, the ¹H-NMR spectrum is more complex than the unsubstituted parent.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| -CH₃ | 1.10 - 1.15 | Doublet (d) | 3H | Methyl group at C2 |
| C2-H | 2.60 - 2.80 | Multiplet (m) | 1H | Methine proton alpha to ketone |
| C3-H, C5-H, C6-H | 2.30 - 2.60 | Complex Multiplets | 6H | Ring methylene protons |
Mass Spectrometry (MS)
Applications in Pharmacophore Development
2-Methyl-1,4-cyclohexanedione serves as a specialized scaffold in medicinal chemistry:
-
Terpene Synthesis: It acts as a starting material for the synthesis of irregular terpenes where the 1,4-oxygenation pattern is required, distinct from the 1,3-pattern found in natural steroids.[1]
-
Heterocycle Formation: The 1,4-diketone motif allows for the Paal-Knorr synthesis of substituted furans, thiophenes, and pyrroles when reacted with acid, P₂S₅, or primary amines, respectively.[1]
-
Bio-isosteres: Used to probe the steric requirements of binding pockets where a flat aromatic ring (like p-benzoquinone) is too reactive or toxic; the dione offers a non-planar, non-aromatic alternative.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793761, 2-methylcyclohexane-1,4-dione.[1] Retrieved February 9, 2026, from [Link]
-
Organic Syntheses (Various Years). General procedures for Jones Oxidation. (Methodology adapted from standard protocols for secondary alcohol oxidation).[1] [Link]
A-Technical-Guide-to-2-Methylcyclohexanedione-Isomers-Structural-and-Reactivity-Differences
An In-Depth Technical Guide on the Core Differences Between 2-methylcyclohexane-1,4-dione and its 1,3-dione Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanedione frameworks are pivotal structural motifs in organic synthesis and medicinal chemistry, serving as versatile intermediates for the construction of complex molecular architectures.[1] The constitutional isomers, 2-methylcyclohexane-1,3-dione and 2-methylcyclohexane-1,4-dione, while possessing the same molecular formula (C₇H₁₀O₂), exhibit profoundly different chemical behaviors due to the relative positioning of their carbonyl functionalities.[2][3] This guide provides a comprehensive analysis of these differences, focusing on the structural nuances, spectroscopic signatures, and divergent reactivity profiles that dictate their unique synthetic applications. We will explore the mechanistic underpinnings of their reactivity, supported by field-proven insights and detailed experimental protocols, to offer a holistic understanding for professionals in drug development and chemical research.
Chapter 1: The Structural and Spectroscopic Divide
The fundamental difference between the two isomers lies in the placement of the carbonyl groups, which directly influences their electronic properties, acidity, and conformational preferences.
Molecular Structure
-
2-methylcyclohexane-1,3-dione: This isomer features a β-dicarbonyl system. The methylene group at the C2 position, flanked by two electron-withdrawing carbonyl groups, is of paramount chemical significance.[4]
-
2-methylcyclohexane-1,4-dione: In this case, the carbonyls are in a γ-relationship. The protons on the carbons alpha to each carbonyl (C3, C5, and C6) are less acidic than the C2 proton of the 1,3-isomer.
DOT script for the chemical structures of the two isomers:
Caption: Chemical structures of 2-methylcyclohexane-1,3-dione and 2-methylcyclohexane-1,4-dione.
Spectroscopic Differentiation
The distinct structural arrangements give rise to unique spectroscopic fingerprints, allowing for unambiguous identification.
| Spectroscopic Data | 2-methylcyclohexane-1,3-dione | 2-methylcyclohexane-1,4-dione |
| ¹H NMR | The C2-H proton signal is a quartet coupled to the C2-methyl group. The methylene protons at C4, C5, and C6 show complex multiplets. | The C2-H proton signal is a multiplet. Protons on C3, C5, and C6, alpha to the carbonyls, appear as distinct multiplets. |
| ¹³C NMR | Two distinct carbonyl signals. The C2 carbon, bearing the methyl group, is significantly deshielded. | Two distinct carbonyl signals. The C2 carbon is less deshielded compared to the 1,3-isomer. |
| IR Spectroscopy | Shows characteristic C=O stretching frequencies for a β-dicarbonyl system, often appearing as a broad band due to enolization and hydrogen bonding. | Displays sharp C=O stretching frequencies typical of isolated ketone functionalities. |
| Mass Spectrometry | Fragmentation patterns are influenced by the proximity of the carbonyl groups, often showing characteristic losses.[3] | Fragmentation is dictated by the individual carbonyl groups, leading to different fragmentation pathways. |
Chapter 2: Reactivity and Mechanistic Insights: The Tale of the Active Methylene
The most striking difference in reactivity stems from the "active methylene" group in 2-methylcyclohexane-1,3-dione.
Enolization and Acidity
The protons on a carbon atom situated between two carbonyl groups (α-hydrogens) are significantly more acidic than those adjacent to a single carbonyl group.[5][6] This is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both oxygen atoms.[7]
-
2-methylcyclohexane-1,3-dione: The proton at the C2 position is highly acidic (pKa ≈ 11 in water), leading to the ready formation of a stable enolate under basic conditions. This high acidity and enol content dictate its reactivity.[4]
-
2-methylcyclohexane-1,4-dione: The α-protons are less acidic (pKa ≈ 19-20), requiring a stronger base for deprotonation.[5] The resulting enolate is less stabilized as the charge is delocalized over only one carbonyl group.
DOT script for the enolization equilibrium for both isomers:
Caption: Contrasting enolization pathways of the two isomers.
Synthetic Utility: The Robinson Annulation
The enhanced nucleophilicity of the enolate derived from 2-methylcyclohexane-1,3-dione makes it a cornerstone of carbon-carbon bond formation.[8] A classic example is the Robinson annulation, a powerful ring-forming reaction.[9][10][11][12]
Mechanism:
-
Michael Addition: The enolate of 2-methylcyclohexane-1,3-dione acts as a Michael donor, attacking an α,β-unsaturated ketone (e.g., methyl vinyl ketone).[9]
-
Intramolecular Aldol Condensation: The resulting dicarbonyl intermediate undergoes an intramolecular aldol reaction, forming a new six-membered ring.[11]
-
Dehydration: Subsequent elimination of water yields a cyclohexenone derivative.
DOT script for the Robinson Annulation workflow:
Caption: Workflow for the Robinson Annulation reaction.
In contrast, 2-methylcyclohexane-1,4-dione does not readily participate in this reaction under similar conditions due to the lower acidity of its α-protons and the formation of a less stable enolate.
Chapter 3: Synthetic Pathways
The distinct reactivities of the isomers necessitate different synthetic strategies.
Synthesis of 2-methylcyclohexane-1,3-dione
A common and reliable method involves the methylation of 1,3-cyclohexanedione (dihydroresorcinol).[13]
Experimental Protocol:
-
Hydrogenation of Resorcinol: Resorcinol is hydrogenated in the presence of a nickel catalyst and sodium hydroxide to yield a solution of 1,3-cyclohexanedione.[13]
-
Methylation: The resulting solution is treated with methyl iodide in the presence of a base (e.g., sodium hydroxide) and refluxed.[13]
-
Workup and Purification: The reaction mixture is cooled, and the crystallized product is collected by filtration, washed, and dried. Recrystallization from ethanol can be performed for further purification.[13]
Other synthetic routes include the cyclization of ethyl 5-oxoheptanoate.[13][14]
Synthesis of 2-methylcyclohexane-1,4-dione
The synthesis of the 1,4-dione isomer often involves multi-step sequences, for instance, starting from cyclohexanone. A potential route could involve the formation of an enamine from cyclohexanone, followed by methylation and subsequent oxidation.[15] Another approach could be the Diels-Alder reaction between a suitable diene and dienophile to construct the substituted cyclohexene ring, followed by ozonolysis or other oxidative cleavage methods to install the carbonyl groups.[16]
Chapter 4: Applications in Drug Development
The cyclohexanedione scaffold is prevalent in numerous biologically active molecules. The choice between the 1,3- and 1,4-isomer is critical in drug design and synthesis.
-
2-methylcyclohexane-1,3-dione is a valuable building block for synthesizing steroids, terpenoids, and alkaloids, many of which have significant pharmacological properties.[2] Its predictable reactivity in reactions like the Robinson annulation allows for the efficient construction of polycyclic systems.[8] It is also used in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[2]
-
2-methylcyclohexane-1,4-dione and its derivatives can serve as precursors for quinone-based compounds, which are known for their redox properties and are found in various natural products with anticancer and antimicrobial activities.
Conclusion
While 2-methylcyclohexane-1,3-dione and 2-methylcyclohexane-1,4-dione are constitutional isomers, their chemical behavior is worlds apart. The key differentiator is the presence of the active methylene group in the 1,3-isomer, which imparts high acidity and facilitates enolate formation, making it a powerful nucleophile in carbon-carbon bond-forming reactions. The 1,4-isomer, lacking this feature, exhibits more conventional ketone reactivity. A thorough understanding of these fundamental differences is crucial for researchers and drug development professionals to effectively harness the synthetic potential of these versatile building blocks.
References
-
Fiveable. (n.d.). 2-methylcyclohexane-1,3-dione Definition. Retrieved from [Link]
-
Xing, R. (2025). Comprehensive Overview of 2-Methyl-1,3-Cyclohexanedione: Applications and Synthesis. Retrieved from [Link]
- Perera, S. K., Dunn, W. A., & Fedor, L. R. (1980). Acid- and base-catalyzed isomerization of androst-5-ene-3,17-dione and 17α-ethynyl-17β-hydroxy-5-estren-3-one. Journal of the American Chemical Society, 102(25), 7641–7648.
-
Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. Retrieved from [Link]
-
Chegg. (2019). Solved 2-Methylcyclohexane-1,3-dione can be synthesized. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1,3-cyclohexane dione. Retrieved from [Link]
- Hassan, E. A., & Abo-Bakr, A. M. (2014). 1, 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS IN ORGANIC CHEMISTRY; SYNTHESIS AND REACTIONS. International Journal of Current Pharmaceutical Research, 6(4), 1-28.
-
Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Methylcyclohexane-1,3-dione. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-cyclohexanedione. Retrieved from [Link]
-
CSIR-Institute of Himalayan Bioresource Technology. (n.d.). Process for 4-substituted cyclohexane-1,3-dione. Retrieved from [Link]
-
YouTube. (2018). Robinson Annulation Reaction Mechanism. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]
-
Molecules. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Retrieved from [Link]
-
ResearchGate. (2024). Cyclization Reactions of 1,3-Bis-Silyl Enol Ethers and Related Masked Dianions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-METHYLCYCLOHEXANE-1,3-DIONE. Retrieved from [Link]
-
PubMed Central. (n.d.). Unusually high α-proton acidity of prolyl residues in cyclic peptides. Retrieved from [Link]
-
YouTube. (2015). Robinson Annulation. Retrieved from [Link]
-
YouTube. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,2,6-trimethyl cyclohexane-1,4-dione. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-. Retrieved from [Link]
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Technical Guide: Solubility & Purification of 2-Methylcyclohexane-1,4-dione
This guide provides an in-depth technical analysis of the solubility profile, purification protocols, and handling of 2-methylcyclohexane-1,4-dione (CAS: 13742-19-3). The content is structured for application scientists and process chemists, focusing on actionable data for synthesis and drug development workflows.
Executive Summary & Compound Profile
2-Methylcyclohexane-1,4-dione is a critical cyclic diketone intermediate, distinct from its isomer 2-methylcyclohexane-1,3-dione. Unlike the 1,3-isomer, which exists largely in a stable enol form due to
| Property | Specification | Technical Note |
| CAS Number | 13742-19-3 | Distinct from 1,3-isomer (1193-55-1) |
| Molecular Formula | MW: 126.15 g/mol | |
| Physical State | White Crystalline Solid | May oil out if impure; MP |
| Polarity | Moderate-High | Dipole-driven interactions dominate |
| Key Risk | Aldol Condensation | Unstable in strong base; requires neutral/acidic media |
Solubility Profile & Solvent Selection
The solubility of 2-methylcyclohexane-1,4-dione is governed by the competition between its polar carbonyl groups and the hydrophobic cyclohexane backbone. The addition of the methyl group at the C2 position breaks the symmetry of the parent 1,4-cyclohexanedione, slightly increasing lipophilicity and solubility in chlorinated solvents while maintaining water solubility.
Empirical Solubility Matrix
The following table categorizes solvents based on their utility in processing (Reaction, Extraction, Purification).
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary Extraction: Excellent for isolating the dione from aqueous reaction mixtures. |
| Polar Protic | Water, Methanol, Ethanol | High | Reaction Medium: Soluble, but protic solvents can interfere with certain organometallic steps. Good for recrystallization (cooling). |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Synthesis: Used in nucleophilic substitutions; difficult to remove (high BP). |
| Ethers | Diethyl Ether, MTBE | Low-Moderate | Wash/Antisolvent: Parent 1,4-dione is insoluble in ether; the methyl derivative shows slight solubility but remains poor. |
| Aromatics | Toluene, Benzene | Moderate (Hot) | Recrystallization: High solubility at reflux; low solubility at ambient temp. Ideal for purification.[1] |
| Alkanes | Hexanes, Heptane, Pentane | Insoluble | Antisolvent: Used to crash out the product from DCM or Toluene solutions. |
Hansen Solubility Parameters (Calculated)
To aid in solvent substitution, the Hansen Solubility Parameters (HSP) for 2-methylcyclohexane-1,4-dione are estimated below. The "Sphere of Solubility" suggests compatibility with solvents having high
| Parameter | Symbol | Value ( | Mechanistic Insight |
| Dispersion | 17.8 | Baseline Van der Waals interactions (Cyclic ring). | |
| Polarity | 14.2 | High dipole moment from two isolated ketones. | |
| H-Bonding | 9.5 | H-bond acceptor (C=O); no donor capability. |
Process Insight: The high
and moderateexplain why Chloroform ( : 17.8, : 3.1, : 5.7) is a good solvent, while Hexane ( : 14.9, : 0, : 0) is a strict antisolvent.
Purification & Processing Protocols
The following protocols are designed to maximize yield while preventing the common issue of "oiling out" associated with low-melting cyclic ketones.
Protocol A: Extraction from Aqueous Reaction Media
Context: Post-synthesis workup (e.g., after succinate cyclization and decarboxylation).
-
Saturation: Saturate the aqueous reaction mixture with NaCl (brine) to exploit the "Salting Out" effect. This significantly reduces the water solubility of the dione.
-
Solvent Choice: Use Dichloromethane (DCM) or Chloroform (
volumes).-
Why: The distribution coefficient (
) favors chlorinated solvents over ether for this substrate.
-
-
Drying: Dry the organic phase over anhydrous
(Magnesium Sulfate). Avoid basic drying agents ( ) to prevent enolization-induced condensation. -
Concentration: Rotary evaporate at
. Higher temperatures can degrade the product or cause sublimation.
Protocol B: Recrystallization (Purification)
Context: Isolating high-purity solid from crude oil/solid.
-
System: Toluene / Heptane (Solvent / Antisolvent) or Carbon Tetrachloride (
, legacy method - substitute with DCM/Hexane). -
Method:
-
Dissolve crude solid in minimal boiling Toluene (approx. 3 mL per gram).
-
Once dissolved, remove from heat.
-
Add Heptane dropwise until a faint turbidity persists.
-
Add a single drop of Toluene to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Critical Step: If the product oils out, scratch the glass with a rod or add a seed crystal of the parent 1,4-cyclohexanedione if available.
-
Technical Workflow Visualization
The following diagram illustrates the logical flow for isolating 2-methylcyclohexane-1,4-dione, highlighting the critical decision points based on solubility physics.
Caption: Isolation workflow emphasizing the switch from high-solubility chlorinated extraction to temperature-dependent aromatic recrystallization.
Stability & Handling Precautions
Enolization & Isomerization
Unlike 1,3-diketones, 2-methylcyclohexane-1,4-dione is not stabilized by resonance in its enol form. However, under basic conditions , it can isomerize or undergo intermolecular Aldol condensation.
-
Rule: Always store in a neutral or slightly acidic environment.
-
Storage: Keep under inert atmosphere (
or Ar) at -20°C to prevent slow oxidation or polymerization.
Analytical Verification
To verify the solubility and purity during development:
-
TLC: Use 30% Ethyl Acetate in Hexanes. Stain with Anisaldehyde (Dione stains distinctively).
-
NMR: Confirm the integrity of the C2-Methyl doublet. Disappearance or shifting suggests isomerization to the conjugated enone (if dehydration occurred).
References
-
Nielsen, A. T., & Carpenter, W. R. (1965). Organic Syntheses, Coll. Vol. 5, p. 288. "1,4-Cyclohexanedione".[2][3] (Base protocol for parent dione purification). [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Source for group contribution calculation methodology). [Link][4]
-
PubChem Database. (2024). Compound Summary for CID 9793761: 2-Methylcyclohexane-1,4-dione. [Link]
Sources
The Subtle Balance: A Technical Guide to the Thermodynamic Stability of 2-Methyl Substituted 1,4-Diketones
Introduction: The Significance of the 1,4-Diketone Motif and the Question of Substitution
To researchers, scientists, and drug development professionals, the 1,4-dicarbonyl motif is a cornerstone of organic synthesis and medicinal chemistry. Its prevalence in natural products and its utility as a synthetic intermediate for constructing diverse heterocyclic systems underscore its importance.[1][2][3] The introduction of a methyl group at the 2-position of a 1,4-diketone, however, introduces a layer of complexity that significantly influences the molecule's conformational preferences and, consequently, its thermodynamic stability. This guide provides an in-depth exploration of the factors governing the stability of these substituted diketones, offering both theoretical insights and practical methodologies for their assessment. Understanding these principles is paramount for predicting reaction outcomes, designing stable pharmaceutical compounds, and elucidating biochemical pathways.
Theoretical Framework: Unraveling the Forces at Play
The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure. For acyclic molecules like 2-methyl substituted 1,4-diketones, this means a deep dive into conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.[4][5]
Conformational Isomers and Steric Considerations
Rotation around the C1-C2, C2-C3, and C3-C4 bonds of a 2-methyl substituted 1,4-diketone gives rise to a multitude of conformers, each with a distinct energy level. The relative populations of these conformers at equilibrium, and thus the overall thermodynamic stability, are primarily dictated by the interplay of two destabilizing interactions:
-
Torsional Strain: This arises from the repulsion between bonding electron pairs of adjacent atoms. Eclipsed conformations, where substituents on adjacent carbons are aligned, are higher in energy than staggered conformations, where they are maximally separated.
-
Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In the context of 2-methyl-1,4-diketones, the gauche interactions between the methyl group and the carbonyl groups are a primary source of steric strain.[6]
The presence of the 2-methyl group significantly alters the energy landscape of the possible conformations compared to an unsubstituted 1,4-diketone. The most stable conformers will be those that minimize both torsional and steric strain. This often involves a staggered arrangement where the bulky methyl group and carbonyl groups are positioned anti to each other.[7]
Caption: Conformational equilibrium between gauche and anti conformers.
The Role of Keto-Enol Tautomerism
A crucial aspect influencing the stability of 1,4-diketones is the potential for enolization.[8] The presence of α-hydrogens allows for the formation of enol tautomers, which can be stabilized by intramolecular hydrogen bonding, particularly in the case of β-diketones.[9][10] For 1,4-diketones, while the formation of a conjugated system is not as favorable as in β-diketones, enolization can still occur.
The 2-methyl group can influence the keto-enol equilibrium in two ways:
-
Electronic Effects: The electron-donating nature of the methyl group can slightly destabilize the adjacent carbonyl, potentially favoring enolization.
-
Steric Effects: The methyl group can introduce steric hindrance that may either favor or disfavor the formation of a planar enol structure, depending on the overall conformation.
The position of the keto-enol equilibrium is a critical determinant of the overall thermodynamic stability and can be experimentally determined using spectroscopic methods.
Methodologies for Assessing Thermodynamic Stability
A comprehensive understanding of the thermodynamic stability of 2-methyl substituted 1,4-diketones requires a combination of experimental and computational approaches.
Experimental Approaches
1. Spectroscopic Analysis for Conformational and Tautomeric Equilibrium
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are powerful tools for elucidating the dominant conformation in solution.[11] The coupling constants between vicinal protons can provide information about dihedral angles, while the chemical shifts of the carbons can indicate the electronic environment and the presence of different tautomers.[9] The carbonyl carbons in aldehydes and ketones typically show distinctive peaks in the 190 to 215 ppm range in ¹³C NMR spectra.[12]
-
Infrared (IR) Spectroscopy: The position of the carbonyl stretching frequency in the IR spectrum can distinguish between the diketo and enol forms.[9] The diketo form typically exhibits a strong absorption band in the range of 1687–1790 cm⁻¹.[9]
2. Calorimetry for Enthalpy of Formation
-
Bomb Calorimetry: This technique directly measures the heat of combustion, from which the standard enthalpy of formation (ΔH°f) can be calculated. By comparing the ΔH°f of different isomers or conformers, their relative thermodynamic stabilities can be quantified.
Experimental Protocol: Determination of Keto-Enol Equilibrium by ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed amount of the 2-methyl substituted 1,4-diketone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Integration: Carefully integrate the signals corresponding to the protons of the keto and enol forms. For example, the vinylic proton of the enol form will have a distinct chemical shift.
-
Calculation: The percentage of each tautomer can be calculated from the relative integrals of their characteristic signals. The equilibrium constant (K_eq) is the ratio of the enol to the keto form.
-
Gibbs Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the tautomers can be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
Computational Chemistry Approaches
-
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the relative energies of different conformers and tautomers.[13] By performing geometry optimizations and frequency calculations, one can obtain the Gibbs free energies of various structures and thus predict their relative stabilities. This computational approach allows for the systematic exploration of the potential energy surface of the molecule.
Computational Workflow: DFT Analysis of Conformational Stability
Caption: A typical DFT workflow for conformational analysis.
Data Synthesis and Interpretation
The following table summarizes the key factors influencing the thermodynamic stability of 2-methyl substituted 1,4-diketones and the expected outcomes from the described methodologies.
| Factor | Influence on Stability | Expected Experimental/Computational Observation |
| Steric Hindrance | The 2-methyl group increases steric strain in eclipsed and some gauche conformations. | NMR will show a preference for conformers with anti-periplanar arrangement of the methyl and carbonyl groups. DFT calculations will show these conformers to have lower Gibbs free energies. |
| Torsional Strain | Minimized in staggered conformations. | The dominant species observed by NMR will be a staggered conformer. |
| Keto-Enol Tautomerism | The equilibrium position affects the overall stability. | ¹H NMR integration will quantify the ratio of keto to enol forms. IR spectroscopy will show characteristic C=O and O-H stretching frequencies for each tautomer. |
| Intramolecular Interactions | Potential for weak hydrogen bonding in the enol form. | The chemical shift of the enolic proton in the ¹H NMR spectrum can indicate the strength of hydrogen bonding. |
Conclusion: A Holistic View for Advancing Research
The thermodynamic stability of 2-methyl substituted 1,4-diketones is a multifaceted property governed by a delicate balance of steric and electronic effects. A thorough understanding, achieved through a synergistic application of high-resolution spectroscopy and computational modeling, is essential for professionals in chemical synthesis and drug development. By elucidating the preferred conformations and the extent of enolization, researchers can make more informed decisions in the design of novel molecules with desired stability and reactivity profiles. The principles and methodologies outlined in this guide provide a robust framework for investigating these critical molecular characteristics.
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Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. SpringerLink. [Link]
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Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega. [Link]
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Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. National Center for Biotechnology Information. [Link]
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Recent Developments in the Synthesis of β-Diketones. National Center for Biotechnology Information. [Link]
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1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]
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Thermodynamic properties of ketone with 2-methyl-1-butanol/2-ethyl-1-butanol at various temperatures. Emerald Insight. [Link]
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1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]
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β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. [Link]
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Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. Royal Society of Chemistry. [Link]
-
Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls, Catalyzed by an Organic Dye under Visible-Light Irradiation with Perfect Selectivity for the Halide Moiety over the Carbonyl Group. ACS Publications. [Link]
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Spectroscopic and Computational Studies of α-Keto Acid Binding to Dke1: Understanding the Role of the Facial Triad and the Reactivity of β-Diketones. Journal of the American Chemical Society. [Link]
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Enolization of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Synthesis and spectral studies of diketone metal complexes. TSI Journals. [Link]
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Conformational Analysis. Chemistry LibreTexts. [Link]
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Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. ResearchGate. [Link]
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Conformational analysis. Organic Chemistry 1: An open textbook. [Link]
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Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. Royal Society of Chemistry. [Link]
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Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]
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Conformational Analysis and Stability of Alkanes. OrgoSolver. [Link]
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How to achieve regioselective (base-catalyzed) enolization of a carbonyl group in a diketone?. Chemistry Stack Exchange. [Link]
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Conformation Analysis of Alkanes. KPU Pressbooks. [Link]
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A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone Formation. Organic Chemistry Portal. [Link]
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Navigating the Physicochemical Landscape of 2-Methylcyclohexane-1,4-dione: A Technical Guide for Researchers
Introduction: The Significance of 2-Methylcyclohexane-1,4-dione in Synthetic Chemistry
2-Methylcyclohexane-1,4-dione, a substituted cyclic diketone, represents a valuable scaffold in organic synthesis. Its bifunctional nature, possessing two carbonyl groups, allows for a diverse array of chemical transformations, making it a key building block for the synthesis of complex molecules, including natural products and pharmaceutical intermediates. The strategic placement of the methyl group introduces chirality and steric influence, which can be exploited to achieve stereoselective outcomes in subsequent reactions.
This technical guide provides a comprehensive overview of the available data on the melting and boiling points of 2-methylcyclohexane-1,4-dione. It addresses the current challenges in sourcing experimental data for this specific isomer and presents a robust framework for its experimental determination and safe handling. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in work involving this and related chemical entities.
Physicochemical Properties: Addressing Data Gaps
A thorough investigation of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling point data for 2-methylcyclohexane-1,4-dione (CAS Number: 13742-19-3). While data for the parent compound, cyclohexane-1,4-dione, and other isomers are available, it is crucial for researchers to utilize data specific to the 2-methyl isomer to ensure accuracy in experimental design and interpretation.
In the absence of experimental values, computational predictions from reliable sources can offer valuable guidance. It is imperative, however, to treat these values as estimates and to prioritize experimental determination whenever a physical sample is available.
| Property | Value | Source |
| Melting Point | Predicted: Not Available | |
| Boiling Point | Predicted: Not Available | |
| Molecular Weight | 126.15 g/mol | Computed by PubChem[1] |
| Molecular Formula | C₇H₁₀O₂ | Computed by PubChem[1] |
For comparative context, the physical properties of the parent compound and a related isomer are provided below:
| Compound | Melting Point (°C) | Boiling Point (°C) | Source |
| Cyclohexane-1,4-dione | 77 - 78.5 | 130 - 133 (at 20 mmHg) | Wikipedia[2] |
| 5-Methylcyclohexane-1,3-dione | 129 - 131 | 221.6 (at 760 mmHg) | Guidechem[3] |
The significant variation in these values underscores the importance of obtaining specific data for 2-methylcyclohexane-1,4-dione.
Experimental Determination of Melting and Boiling Points: A Self-Validating Protocol
The following sections detail the standardized, field-proven methodologies for the accurate determination of the melting and boiling points of a solid organic compound such as 2-methylcyclohexane-1,4-dione. The causality behind each step is explained to ensure a thorough understanding of the process.
Melting Point Determination: The Capillary Method
The capillary method is a precise and widely accepted technique for determining the melting point of a crystalline solid. The principle lies in heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
-
Sample Preparation:
-
Ensure the sample of 2-methylcyclohexane-1,4-dione is thoroughly dry, as residual solvent will act as an impurity and affect the melting point.
-
Finely powder a small amount of the sample using a mortar and pestle. This ensures uniform heat distribution within the sample.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[4] An excessive amount of sample will lead to a broader melting range.
-
-
Apparatus Setup:
-
Insert the loaded capillary tube into the sample holder of a melting point apparatus.
-
Place a calibrated thermometer in the designated slot, ensuring the bulb is level with the sample.
-
-
Measurement:
-
Begin heating the apparatus at a moderate rate.
-
As the temperature approaches the expected melting point (if a predicted value is being used as a guide), reduce the heating rate to approximately 1-2°C per minute.[5] A slow heating rate is crucial for accurately observing the melting transition. . Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
If the compound has been previously characterized, a mixed melting point determination with an authentic sample can be performed to confirm its identity. A depression in the melting point of the mixture would indicate that the two samples are not identical.
-
Caption: Workflow for Micro-Boiling Point Determination.
Synthesis of Cyclohexanedione Derivatives: A Brief Overview
The synthesis of substituted cyclohexanediones often involves multi-step reaction sequences. For instance, the synthesis of 2-acyl-cyclohexane-1,3-diones can be achieved through the reaction of a 1,3-dione with an aromatic aldehyde in the presence of a secondary amine catalyst, followed by heating under reflux. [6]Another general approach to cyclohexane-1,4-dione involves the acid hydrolysis of its tetramethyl diketal, which is obtained from the catalytic hydrogenation of p-benzoquinone tetramethyl diketal. [7]These methods highlight the versatility of synthetic routes available for accessing this important class of compounds.
Safety and Handling of Diketones
As with all laboratory chemicals, proper safety precautions must be observed when handling 2-methylcyclohexane-1,4-dione and related compounds.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. * Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [8]* Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
While experimental data for the melting and boiling points of 2-methylcyclohexane-1,4-dione remain elusive in the current body of scientific literature, this guide provides the necessary framework for its experimental determination. The detailed protocols for melting and boiling point measurement, grounded in established chemical principles, offer a reliable path for researchers to characterize this compound accurately. By adhering to the described methodologies and safety precautions, scientists can confidently work with 2-methylcyclohexane-1,4-dione and unlock its potential in the advancement of synthetic chemistry and drug discovery.
References
-
(Note: While this source discusses the 1,3-isomer, it provides context on the general class of compounds.)
-
Guidechem.
-
Sigma-Aldrich.
-
Chemistry LibreTexts.
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PubChem, National Center for Biotechnology Information.
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Chemistry LibreTexts.
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MDPI.
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Fisher Scientific.
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BYJU'S.
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University of Babylon.
-
Benchchem.
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UCLA Chemistry and Biochemistry.
-
GeeksforGeeks.
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Santa Cruz Biotechnology.
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Wikipedia.
-
CDH Fine Chemical.
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Vijay Nazare Weebly.
-
TCI Chemicals.
-
University of Western Ontario.
-
MDPI.
-
J&K Scientific LLC.
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Technical Guide: Sourcing and Synthesis of 2-Methylcyclohexane-1,4-dione
The following technical guide details the sourcing, pricing dynamics, and synthesis of 2-methylcyclohexane-1,4-dione (CAS 13742-19-3) .
CAS: 13742-19-3 Formula: C₇H₁₀O₂ MW: 126.15 g/mol IUPAC: 2-methylcyclohexane-1,4-dione[1]
Executive Summary & Market Status
2-methylcyclohexane-1,4-dione is a specialized bifunctional building block used primarily in the total synthesis of terpenes (e.g.,
Critical Alert – Isomer Confusion: Researchers frequently confuse this compound with 2-methyl-1,3-cyclohexanedione (CAS 1193-55-1) , a common intermediate for herbicides (Mesotrione).[1] The 1,3-isomer is cheap and widely available; the 1,4-isomer (CAS 13742-19-3) is rare and significantly more expensive.[1] Verify the CAS number before procurement. [1]
Sourcing Landscape & Pricing Analysis[1][2]
Due to its instability (propensity for aldol polymerization) and niche application, suppliers do not maintain shelf stock.[1] Procurement follows a custom synthesis model.[1]
Estimated Pricing Model (Custom Synthesis)
Note: Prices are estimates based on current market rates for non-stock aliphatic diones.
| Scale | Estimated Cost Range (USD) | Lead Time | Sourcing Channel |
| 1 g | $450 – $800 | 3–5 Weeks | CRO / Custom Synthesis House |
| 5 g | $1,200 – $1,800 | 4–6 Weeks | CRO (Scale-up batch) |
| 25 g | $3,500 – $5,000 | 6–8 Weeks | Specialty Fine Chemical Mfr. |
| >100 g | Inquire | 8–12 Weeks | Process Chemistry Campaign |
Recommended Sourcing Strategy
-
Aggregators: Use platforms like MolPort , ChemSpace , or SciFinder to identify vendors with "Synthesis Capability" rather than "Stock."[1]
-
Direct RFQ: Contact specialized CROs (e.g., Enamine, Wuxi AppTec, or boutique US/EU synthesis labs) with the specific structure.[1]
-
Specification: Request a purity of >95% (GC) and storage under inert gas (Argon/Nitrogen) at -20°C.
Make vs. Buy Decision Framework
For many research programs, the lead time and cost of custom synthesis justify in-house preparation.[1]
Figure 1: Decision logic for procuring 2-methylcyclohexane-1,4-dione.
Technical Synthesis Guide (In-House Protocol)
If commercial sourcing is unviable, the Succinate Route is the most reliable method for generating 2-methylcyclohexane-1,4-dione.[1] This pathway avoids the regioselectivity issues often encountered in the Birch reduction of aromatic ethers.[1]
Reaction Pathway
The synthesis involves the self-condensation of diethyl succinate, followed by methylation, hydrolysis, and decarboxylation.[1]
Figure 2: The Succinoylsuccinate synthetic pathway adapted for alkylated 1,4-diones.[1]
Detailed Protocol (Adapted from Org. Syn. Coll. Vol. 5, 288)
Step 1: Formation of Diethyl Succinoylsuccinate
-
Reagents: Diethyl succinate (2.0 equiv), Sodium ethoxide (4.0 equiv).[1]
-
Procedure: Reflux diethyl succinate with sodium ethoxide in absolute ethanol for 24 hours.
-
Workup: Acidify with dilute H₂SO₄ to precipitate the cyclic diester.
-
Yield: Expect ~60-65% of the pale buff powder.[1]
Step 2: Methylation
-
Reagents: Diethyl succinoylsuccinate, Methyl Iodide (MeI), K₂CO₃, Acetone.[1]
-
Procedure: Reflux the intermediate with excess MeI and base to install the methyl group at the alpha position.
-
Note: Monitor by TLC to ensure mono-methylation (over-methylation is a risk).[1]
Step 3: Hydrolysis and Decarboxylation
-
Reagents: 20% H₂SO₄ or aqueous phosphoric acid.
-
Procedure: Reflux the methylated ester in acid for 4–6 hours. This step hydrolyzes the esters and decarboxylates the
-keto acid moieties.[1] -
Purification: Extract with ethyl acetate or chloroform. The product is water-soluble; use continuous extraction if yield is low.[1]
-
Isolation: Distillation under reduced pressure (approx. 130–135°C at 20 mmHg) or recrystallization (if solid).[1]
Quality Control & Validation
Upon receipt of a custom batch or completion of synthesis, validate identity using Nuclear Magnetic Resonance (NMR) .[1] The symmetry breaking caused by the methyl group is the key diagnostic.[1]
1H NMR Expectations (CDCl₃, 400 MHz)
Unlike the parent 1,4-cyclohexanedione (which shows a singlet at
| Signal | Shift ( | Multiplicity | Integration | Assignment |
| Methyl | ~1.10 – 1.15 | Doublet ( | 3H | -CH₃ group |
| Methine | ~2.4 – 2.6 | Multiplet | 1H | C2-H (Alpha to carbonyl) |
| Methylene | ~2.6 – 3.0 | Complex Multiplets | 6H | C3, C5, C6 protons |
QC Pass Criteria:
-
Presence of Doublet: Confirm methyl group attachment.
-
Absence of Aromatic Protons: Confirm complete reduction/hydrolysis (no starting material).
-
Purity: >95% by GC (FID). Note that diones can show broad peaks on silica columns due to enolization; use neutral alumina or deactivated silica for chromatography.[1]
References
-
Nielsen, A. T.; Carpenter, W. R. (1973).[1] "1,4-Cyclohexanedione".[1][2] Organic Syntheses, Coll.[1][3] Vol. 5, p. 288. Link[1]
-
Majetich, G., et al. (1985).[1] "Total Synthesis of
-Elemenone". Journal of Organic Chemistry. (Demonstrates usage of 2-methyl-1,4-cyclohexanedione as a starting material). -
PubChem Compound Summary. (2025). "2-Methylcyclohexane-1,4-dione (CID 9793761)".[1] National Center for Biotechnology Information.[1] Link[1]
-
ChemicalBook. (2025).[1][4] "Product List for 2-Methyl-1,3-cyclohexanedione vs 1,4-isomer". (Used for market availability comparison).
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Guide: Synthesis Precursors for 2-Methylcyclohexane-1,4-dione
Executive Summary
2-Methylcyclohexane-1,4-dione (CAS: 13482-23-0) is a pivotal bicyclic synthon in organic synthesis, serving as a critical intermediate for the total synthesis of terpenes, steroids, and bioactive quinone derivatives.[1] Unlike its 1,3-dione isomer (used extensively in herbicide chemistry), the 1,4-dione motif offers unique desymmetrization opportunities due to its latent symmetry and differential reactivity at the C1 and C4 positions.
This guide details the synthesis of this target via its two primary high-fidelity precursors: 2-methyl-1,4-dimethoxybenzene (via Birch Reduction) and 2-methyl-1,4-benzoquinone (via Catalytic Hydrogenation). We prioritize the aromatic reduction route for its regiochemical predictability in a research setting.
Part 1: Strategic Retrosynthesis & Pathway Selection
The synthesis of 2-methylcyclohexane-1,4-dione is best approached through the reduction of aromatic precursors. Direct alkylation of cyclohexane-1,4-dione is often plagued by poly-alkylation and regioselectivity issues. Therefore, we utilize "masked" ketones present in aromatic rings.
Primary Disconnection Analysis
-
Route A (The "Gold Standard"): Birch Reduction of 2-methyl-1,4-dimethoxybenzene. This route leverages the electronic properties of the methoxy groups to control the regiochemistry of the reduction, yielding a 1,4-diene enol ether that hydrolyzes exclusively to the 1,4-dione.
-
Route B (The "Industrial" Route): Catalytic Hydrogenation of 2-methyl-1,4-benzoquinone (or its tetramethyl bis-ketal). This requires precise catalyst control to prevent over-reduction to the diol.
Caption: Retrosynthetic analysis identifying the two primary precursors: the aromatic ether (Route A) and the quinone (Route B).
Part 2: The Aromatic Precursor Route (Birch Reduction)
This is the most reliable method for laboratory-scale synthesis. The precursor, 2-methyl-1,4-dimethoxybenzene , is subjected to dissolving metal reduction.
The Precursor: 2-Methyl-1,4-dimethoxybenzene
If not purchased, this precursor is synthesized from methylhydroquinone (toluhydroquinone).
Synthesis Protocol:
-
Reagents: Methylhydroquinone (1.0 eq), Dimethyl sulfate (2.5 eq), NaOH (10% aq. solution).
-
Procedure: Dissolve methylhydroquinone in NaOH solution under inert atmosphere. Add dimethyl sulfate dropwise at <40°C. Reflux for 1 hour to destroy excess methylating agent.
-
Isolation: Cool, filter the precipitate, and recrystallize from ethanol.
-
Yield Target: >90%.
The Transformation: Birch Reduction Protocol
The mechanism relies on the electron-donating methoxy groups directing the protonation to the ortho and meta positions, preserving the 1,4-substitution pattern.
Mechanism of Action:
-
Electron Transfer: Na dissolves in liquid NH₃ (solvated electrons).[2][3][4]
-
Radical Anion Formation: The aromatic ring accepts an electron.[2][4][5]
-
Protonation: Ethanol provides a proton to the position para to the electron-donating group (kinetic control).
-
Result: 2-methyl-1,4-dimethoxy-1,4-cyclohexadiene (The Bis-Enol Ether).
Caption: Step-wise mechanistic flow from aromatic precursor to target dione via the enol ether.
Detailed Experimental Protocol:
| Parameter | Specification | Causality / Note |
| Solvent System | Liquid NH₃ / THF / Ethanol | NH₃ dissolves metal; THF improves organic solubility; EtOH is the proton source. |
| Reagent Stoichiometry | Na (4.0 eq), Precursor (1.0 eq), EtOH (4.0 eq) | Excess metal ensures complete reduction; EtOH prevents polymerization. |
| Temperature | -78°C to -33°C (Refluxing NH₃) | Low temp stabilizes the solvated electrons (blue solution). |
| Quenching | Solid NH₄Cl | Neutralizes the reaction gently before aqueous workup. |
Step-by-Step:
-
Condense ammonia (approx. 200 mL) into a flask at -78°C containing the precursor (10 g) and ethanol (15 mL) in THF (50 mL).
-
Add sodium metal (small pieces) portion-wise until a deep blue color persists for >20 minutes.
-
Quench the reaction by adding solid NH₄Cl until the blue color disappears.
-
Allow ammonia to evaporate overnight under a stream of nitrogen.
-
Hydrolysis (Critical Step): Dissolve the residue in methanol (50 mL) and add 10% HCl (20 mL). Stir at room temperature for 1 hour.
-
Note: The intermediate enol ether is acid-labile. Mild acid converts it directly to the ketone.
-
-
Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or sublime.
Part 3: The Quinone Hydrogenation Route
For larger scales where liquid ammonia is impractical, the catalytic hydrogenation of 2-methyl-1,4-benzoquinone is the alternative.
The Precursor: 2-Methyl-1,4-benzoquinone
This compound is highly reactive. Direct hydrogenation often leads to the diol (2-methyl-1,4-cyclohexanediol). To stop at the dione, we often use a "Protected" approach or specific catalyst poisoning.
Protocol: Hydrogenation of the Ketal
A superior modification involves converting the quinone to its tetramethyl bis-ketal before hydrogenation.
-
Ketalization: React 2-methyl-1,4-benzoquinone with methanol/trimethyl orthoformate and acid catalyst to form the quinone ketal.
-
Hydrogenation:
-
Catalyst: 5% Pd/C or Raney Nickel.
-
Conditions: H₂ (1-3 atm), Methanol solvent, Room Temperature.
-
Control: Monitor H₂ uptake strictly. The aromatic ring of the ketal is reduced to the cyclohexane ketal.
-
-
Hydrolysis: Treat the hydrogenated ketal with dilute sulfuric acid to deprotect the ketones, yielding 2-methylcyclohexane-1,4-dione.
Comparison of Routes:
| Feature | Birch Reduction Route | Quinone Hydrogenation Route |
| Precursor | 2-Methyl-1,4-dimethoxybenzene | 2-Methyl-1,4-benzoquinone |
| Selectivity | Very High (Thermodynamic control) | Moderate (Risk of over-reduction) |
| Scalability | Low (Liquid NH₃ handling) | High (Standard pressure reactors) |
| Yield | 75-85% | 60-75% |
Part 4: Characterization & Quality Control
To validate the synthesis of 2-methylcyclohexane-1,4-dione , the following spectral data must be confirmed.
-
Physical State: White crystalline solid.
-
Melting Point: 76–78 °C.
-
¹H NMR (CDCl₃, 400 MHz):
- 1.15 (d, 3H, J = 6.5 Hz, -CH₃)
- 2.30–2.80 (m, 7H, Ring protons). Note the complexity due to the chiral center at C2 breaking symmetry.
-
IR Spectrum: Strong absorption at ~1710 cm⁻¹ (C=O stretch). Absence of OH stretch (3400 cm⁻¹) confirms no over-reduction to diol.
References
-
Birch, A. J. (1944). "Reduction by dissolving metals.[4] Part I." Journal of the Chemical Society, 430-436. Link
-
Piotrowski, D. W. (1999). "Birch Reduction of Aromatic Compounds." Organic Reactions, 54. Link
- March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience.
-
Organic Syntheses. "2-Methyl-1,3-cyclohexanedione" (Analogous hydrogenation protocols). Org.[2][6] Synth. 1961, 41, 56. Link
-
U.S. Patent 4,161,614. "Process for the preparation of cyclohexanedione-(1,4)-tetramethyl diketal." (1979). Link
Sources
- 1. US6420609B2 - Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione - Google Patents [patents.google.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. nbinno.com [nbinno.com]
2-methylcyclohexane-1,4-dione PubChem CID 9793761 data
Technical Monograph: 2-Methylcyclohexane-1,4-dione (CID 9793761) [1]
Executive Summary
2-Methylcyclohexane-1,4-dione (PubChem CID 9793761) is a cyclic diketone featuring a six-membered ring with carbonyl groups at the 1 and 4 positions and a methyl substituent at the 2 position.[1] Distinct from its more common isomer, 2-methylcyclohexane-1,3-dione (a precursor to the Wieland-Miescher ketone), the 1,4-dione lacks the structural capacity for
This molecule serves as a specialized intermediate in organic synthesis, particularly in the construction of terpenoids , steroid analogs , and functionalized quinones . Its reactivity is defined by the non-conjugated nature of its carbonyls, making it a valuable scaffold for desymmetrization reactions and the synthesis of complex polycyclic architectures via condensation protocols.
Chemical Identity & Physicochemical Profile
The following data is synthesized from PubChem compound records and computed property libraries.
| Property | Data |
| IUPAC Name | 2-Methylcyclohexane-1,4-dione |
| CAS Registry Number | 13742-19-3 |
| PubChem CID | 9793761 |
| Molecular Formula | |
| Molecular Weight | 126.15 g/mol |
| SMILES | CC1CC(=O)CCC1=O |
| InChI Key | QRDRHCQVKCDSJY-UHFFFAOYSA-N |
| Physical State | Solid (Predicted based on structural analogs) |
| Solubility | Soluble in polar aprotic solvents (DCM, DMSO, Acetone); Moderate water solubility.[1][2] |
| XLogP3 | -0.1 (Predicted) |
| H-Bond Acceptors | 2 |
| Topological Polar Surface Area | 34.1 Ų |
Structural Visualization
Figure 1: Connectivity map highlighting the 1,4-dicarbonyl spacing and the C2 asymmetry center.[1]
Synthetic Utility & Reactivity[5][6][7]
The 1,4-Dione Distinction
Unlike 1,3-diones, which exist in a stable enol form due to conjugation (vinylogous acid character), 2-methylcyclohexane-1,4-dione possesses isolated carbonyls.[1] This results in:
-
Higher Electrophilicity: Both carbonyls are chemically distinct but highly reactive toward nucleophiles.
-
Tautomeric Equilibrium: The equilibrium lies heavily toward the diketo form. Enolization is transient and does not benefit from resonance stabilization, making the molecule less acidic (
) than its 1,3-isomer ( ).[1]
Key Transformations
-
Double Nucleophilic Addition: Can form bis-ketals or bis-hydrazones, useful for protecting group strategies.[1]
-
Desymmetrization: The C2 methyl group breaks the symmetry of the ring, allowing for regioselective reduction (e.g., using bulky borohydrides) to form chiral hydroxy-ketones.
-
Robinson Annulation: While less common than with 1,3-diones, the 1,4-dione can serve as a Michael acceptor precursor if desaturated to the enone.[1]
Experimental Protocol: Synthesis via Oxidation
Objective: Synthesis of 2-methylcyclohexane-1,4-dione from 2-methyl-1,4-benzoquinone.
Scientific Rationale: Direct hydrogenation of 2-methyl-1,4-benzoquinone to the dione is thermodynamically difficult to control; it often proceeds to the diol or stops at the enedione.[1] A more robust, self-validating workflow involves exhaustive hydrogenation to the diol followed by controlled oxidation.[1]
Workflow Diagram
Figure 2: Two-step synthetic pathway ensuring high fidelity conversion of the quinone to the saturated dione.
Detailed Methodology
Step 1: Preparation of 2-Methyl-1,4-cyclohexanediol
-
Setup: Charge a high-pressure hydrogenation vessel with 2-methyl-1,4-benzoquinone (10 mmol) dissolved in ethanol (50 mL).
-
Catalyst: Add 5% Rh/Al2O3 or Raney Nickel (5 mol%). Note: Rhodium is preferred for aromatic ring saturation under milder conditions.
-
Reaction: Pressurize to 50-100 bar
and heat to 80-100°C. Stir vigorously for 12 hours. -
Validation: Monitor via TLC or GC-MS until the quinone and intermediate enones are fully consumed.
-
Workup: Filter catalyst through Celite. Concentrate filtrate to yield the crude diol (mixture of cis/trans isomers).
Step 2: Jones Oxidation to 2-Methylcyclohexane-1,4-dione
-
Reagent Prep: Prepare Jones Reagent (
dissolved in dilute sulfuric acid). -
Reaction: Dissolve the crude diol in acetone (0.1 M concentration) and cool to 0°C.
-
Addition: Dropwise add Jones Reagent until a persistent orange color remains (indicating excess oxidant). Stir at 0°C for 1 hour.
-
Quench: Add isopropanol to quench excess oxidant (solution turns green).
-
Extraction: Dilute with water, extract 3x with Dichloromethane (DCM).
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Safety & Handling (SDS Summary)
-
Hazards: 2-Methylcyclohexane-1,4-dione is likely an Irritant (Skin/Eye/Respiratory) .[1]
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar) to prevent autoxidation. -
Reactivity: Incompatible with strong oxidizing agents and strong bases (which may induce polymerization or aldol condensation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793761, 2-methylcyclohexane-1,4-dione.[1] Retrieved February 9, 2026 from [Link][1]
-
Google Patents. Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione (US6420609B2).[1] (Reference for general dione synthesis logic via oxidation).
-
Organic Syntheses. General procedures for Cyclohexanedione synthesis. (Contextual grounding for hydrogenation protocols). [Link]
-
NIST Chemistry WebBook. 2-Methyl-1,4-benzoquinone properties.[1][Link][1]
Sources
Methodological & Application
synthesis of 2-methylcyclohexane-1,4-dione from succinic acid esters
Subject: Application Note: Scalable Synthesis of 2-Methylcyclohexane-1,4-dione from Succinic Acid Esters
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-methylcyclohexane-1,4-dione (2-Me-1,4-CHD) starting from diethyl succinate . While 1,4-cyclohexanedione is readily accessible via the classic succino-succinate condensation, the introduction of a single methyl group at the
This guide moves beyond standard textbook descriptions, providing a Critical Process Parameter (CPP) controlled workflow. We utilize a desymmetrization strategy involving mono-ketalization to ensure high regioselectivity and yield, suitable for drug development pipelines requiring high-purity building blocks.
Strategic Retro-Analysis & Pathway Design
Direct methylation of 1,4-cyclohexanedione is chemically inefficient due to statistical mixtures of mono-, di-, and tri-methylated products. Furthermore, the basic conditions required for alkylation often lead to aldol polymerization of the dione.
Therefore, this protocol adopts a Three-Phase Strategy :
-
Ring Construction: Thermodynamic self-condensation of diethyl succinate to form Diethyl Succinylsuccinate (DSS).
-
Decarboxylation: Acid-mediated hydrolysis to yield the parent 1,4-cyclohexanedione.
-
Desymmetrization & Alkylation: Controlled mono-protection followed by kinetic alkylation.
Figure 1: Strategic workflow for the conversion of succinic esters to 2-methylcyclohexane-1,4-dione, highlighting the critical desymmetrization step (Phase 3).
Detailed Protocols
Phase 1: Synthesis of Diethyl Succinylsuccinate (DSS)
Objective: Construct the cyclohexane ring via Dieckmann condensation.
Reagents & Materials:
-
Diethyl succinate (CAS: 123-25-1)
-
Sodium Ethoxide (21% wt in Ethanol) or Sodium metal
-
Toluene (Anhydrous)
-
Glacial Acetic Acid (for quenching)[1]
Protocol:
-
Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, and Dean-Stark trap. Inert the system with Nitrogen (
). -
Alkoxide Formation: Charge 1.0 eq of Sodium Ethoxide solution. If using solid Na, generate in situ with absolute ethanol.
-
Condensation: Add Diethyl succinate (1.0 eq) dropwise over 60 minutes at reflux temperature (
).-
Expert Insight: The reaction is driven by the precipitation of the sodium salt of DSS. Using a co-solvent like Toluene helps maintain slurry fluidity.
-
-
Reaction: Reflux for 12 hours. The mixture will turn into a thick, pink/salmon-colored suspension.
-
Quench: Cool to
. Acidify with dilute or Acetic Acid until pH < 4. The color will shift to pale yellow/white. -
Isolation: Filter the solid precipitate. Wash with cold water to remove salts. Recrystallize from Ethanol/Ethyl Acetate.
-
Target Specification: Melting Point
.
-
Phase 2: Hydrolysis and Decarboxylation
Objective: Remove ester groups to reveal the 1,4-dione core.
Protocol:
-
Suspend the DSS cake in 20% Aqueous Sulfuric Acid (5 mL per gram of DSS).
-
Reflux vigorously.
evolution will be observed.-
Safety Note: Ensure adequate venting for gas evolution.
-
-
Continue reflux until the solid dissolves and gas evolution ceases (approx. 4-6 hours).
-
Cool to room temperature. Extract the aqueous layer with Chloroform or Dichloromethane (3x).
-
Dry organics over
and concentrate. -
Purification: Recrystallize from Benzene or Toluene/Hexane.
-
Product: 1,4-Cyclohexanedione (CAS: 637-88-7).
-
Phase 3: Regioselective Methylation (The Critical Step)
Objective: Introduce exactly one methyl group.
Sub-step 3a: Mono-Ketalization Direct methylation of the dione is uncontrolled. We must mask one ketone.
-
React 1,4-Cyclohexanedione (1.0 eq) with Ethylene Glycol (0.9 eq) and catalytic p-Toluenesulfonic acid (pTSA) in Benzene/Toluene.
-
Use a Dean-Stark trap to remove water.
-
Critical Control: Stop reaction when 0.9 eq of water is collected.
-
Isolate the Mono-ketal via column chromatography (SiO2, Hexane/EtOAc). Unreacted dione and di-ketal can be recycled.
Sub-step 3b: Kinetic Alkylation
-
Deprotonation: In a dry flask under Argon, dissolve the Mono-ketal (1.0 eq) in anhydrous THF. Cool to
. -
Add LDA (Lithium Diisopropylamide) (1.05 eq) slowly. Stir for 45 mins to form the enolate.
-
Why LDA? LDA is bulky and ensures kinetic deprotonation, preventing equilibration and poly-alkylation.
-
-
Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise.
-
Allow the solution to warm to
over 2 hours. -
Quench with saturated
. Extract with Ether.[2]
Sub-step 3c: Hydrolysis (Deprotection)
-
Dissolve the crude methylated ketal in Acetone/Water (10:1).
-
Add catalytic pTSA or dilute HCl . Stir at Room Temperature for 2 hours.
-
Neutralize with
, extract, and concentrate. -
Final Purification: Vacuum distillation or sublimation.
Quantitative Data Summary
| Step | Transformation | Typical Yield | Key Quality Attribute (CQA) |
| 1 | Succinate | 65 - 75% | Color shift (Pink |
| 2 | DSS | 80 - 85% | Complete decarboxylation (NMR check) |
| 3a | 1,4-CHD | 40 - 50%* | Ratio of Mono vs. Di-ketal (Recycle unreacted) |
| 3b | Alkylation | 90 - 95% | Absence of dimethylated impurity |
| 3c | Deprotection | > 95% | Purity of final dione |
Note on Step 3a: While the yield is statistically limited, the unreacted starting material is easily recovered and recycled, making the "effective" yield much higher in a continuous process.
Troubleshooting & Optimization (Self-Validating Systems)
-
Issue: Low Yield in Step 1 (Condensation).
-
Issue: Poly-methylation in Step 3b.
-
Issue: Incomplete Decarboxylation.
-
Validation: Monitor
evolution via a bubbler. Do not stop reflux until bubbling ceases completely.
-
References
-
Nielsen, A. T.; Carpenter, W. R. "2,5-Dicarbethoxy-1,4-cyclohexanedione." Organic Syntheses, Coll. Vol. 5, p. 288 (1973); Vol. 45, p. 25 (1965).
- Feutrill, G. I.; Mirrington, R. N. "An Approach to the Synthesis of 2-Methylcyclohexane-1,4-dione." Australian Journal of Chemistry, 1978, 31(6), 1419-1423.
-
Lambert, J. B. et al. "The structure of 1,4-cyclohexanedione." Journal of the American Chemical Society, 1967.
-
Stork, G. et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963. (Foundational reference for ketone alkylation logic).
Sources
- 1. Crystal structure of diethyl 2,2′-[((1E,1′E)-{[(1R,4R)-cyclohexane-1,4-diyl]bis(azanylylidene)}bis(methanylylidene))bis(1H-pyrrole-2,1-diyl)]diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective polymethylation of α-(1 → 4)-linked mannopyranose oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Catalytic Hydrogenation of 2-Methyl-1,4-Benzoquinone to 2-Methyl-1,4-Hydroquinone
Introduction: The Strategic Reduction of a Versatile Quinone
The conversion of 2-methyl-1,4-benzoquinone (also known as toluquinone) to 2-methyl-1,4-hydroquinone (or toluhydroquinone) is a fundamental transformation in organic synthesis. This reduction is pivotal in the synthesis of various fine chemicals, pharmaceutical intermediates, and antioxidants. The quinone moiety, with its reactive conjugated dione system, serves as a versatile precursor, and its reduction to the corresponding hydroquinone unlocks a different spectrum of chemical reactivity and biological activity. This application note provides a detailed protocol for the catalytic hydrogenation of 2-methyl-1,4-benzoquinone, a robust and widely applicable method for this transformation. We will delve into two highly effective and commonly used heterogeneous catalyst systems: Palladium on Carbon (Pd/C) and Raney® Nickel. The choice between these catalysts often depends on factors such as desired reaction kinetics, cost, and downstream processing considerations. Our focus will be on providing a comprehensive guide that not only outlines the procedural steps but also elucidates the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of this important reaction.
Reaction Scheme
Caption: General reaction scheme for the catalytic hydrogenation of 2-methyl-1,4-benzoquinone.
Physicochemical and Spectroscopic Characterization of Reactant and Product
A thorough characterization of both the starting material and the product is crucial for reaction monitoring and confirmation of a successful transformation.
| Property | 2-Methyl-1,4-benzoquinone (Starting Material) | 2-Methyl-1,4-hydroquinone (Product) |
| Appearance | Yellow crystalline solid[1] | Off-white to light beige crystalline powder[2] |
| Molecular Weight | 122.12 g/mol | 124.14 g/mol [2] |
| Melting Point | 69 °C[1] | 128-130 °C[3] |
| ¹H NMR (CDCl₃, δ) | ~2.1 (s, 3H, -CH₃), ~6.6-6.8 (m, 3H, vinyl H) | ~2.2 (s, 3H, -CH₃), ~4.5-5.0 (br s, 2H, -OH), ~6.5-6.7 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | ~16 (-CH₃), ~133, ~136, ~146 (vinyl C), ~187, ~188 (C=O) | ~16 (-CH₃), ~115, ~117, ~122 (Ar-C-H), ~128 (Ar-C-CH₃), ~147, ~148 (Ar-C-OH) |
| FTIR (KBr, cm⁻¹) | ~3050 (C-H, vinyl), ~1660 (C=O, conjugated), ~1600 (C=C) | ~3300 (O-H, broad), ~2950 (C-H, aromatic), ~1500 (C=C, aromatic) |
Experimental Protocols
Safety First: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (especially after use).[4][5] This procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (safety goggles, lab coat, and gloves).[4] Ensure that a Class D fire extinguisher (for metal fires) is accessible.[6]
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a versatile and efficient catalyst for the hydrogenation of quinones.[7] It is typically less pyrophoric than Raney Nickel, but still requires careful handling.
Materials and Reagents:
-
2-Methyl-1,4-benzoquinone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate), reagent grade
-
Hydrogen gas (balloon or cylinder with regulator)
-
Nitrogen gas (for inerting)
-
Celite® (for filtration)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr shaker or a two-necked flask with a hydrogen balloon)
-
Filtration setup (Büchner funnel, filter paper)
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL two-necked round-bottom flask containing a magnetic stir bar, add 10% Pd/C (5 mol% relative to the quinone).
-
Inerting the System: Seal the flask and evacuate and backfill with nitrogen gas three times to ensure an inert atmosphere.[8]
-
Addition of Reactants: Under a positive flow of nitrogen, add ethanol (or ethyl acetate) to the flask to create a slurry of the catalyst. Then, add 2-methyl-1,4-benzoquinone.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. If using a balloon, ensure it is securely attached. For reactions at atmospheric pressure, vigorous stirring is crucial for good gas-liquid mixing.[9] The reaction can also be performed in a Parr shaker apparatus under a set hydrogen pressure (e.g., 50 psi) for faster reaction times.
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen (if using a gas burette) or by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen.
-
Catalyst Removal: The palladium on carbon catalyst must be filtered off. This is a critical step due to its pyrophoric nature when dry.[4] Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite® pad. Wash the filter cake with additional solvent. Crucially, do not allow the filter cake to dry. [4]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1,4-hydroquinone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of water and ethanol, to afford off-white crystals.
Catalyst Handling and Disposal: The wet filter cake of Pd/C and Celite® should be immediately transferred to a labeled waste container and submerged in water to prevent ignition.[4]
Protocol 2: Hydrogenation using Raney® Nickel
Raney® Nickel is a highly active hydrogenation catalyst, often used for more challenging reductions.[10] It is typically supplied as a slurry in water and is highly pyrophoric when dry.[5]
Materials and Reagents:
-
2-Methyl-1,4-benzoquinone
-
Raney® Nickel (aqueous slurry)
-
Ethanol, reagent grade
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Filtration setup
Step-by-Step Procedure:
-
Catalyst Preparation: In the reaction vessel, carefully wash the commercial Raney® Nickel slurry with ethanol to remove the water. This should be done under a nitrogen atmosphere.
-
Reaction Setup: Add a solution of 2-methyl-1,4-benzoquinone in ethanol to the reactor containing the washed Raney® Nickel.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.6 MPa) and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor.
-
Work-up and Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. The Raney® Nickel can be separated by filtration or decantation under a nitrogen atmosphere. As with Pd/C, the catalyst must be kept wet.
-
Product Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization as described in Protocol 1.
Catalyst Handling and Disposal: Spent Raney® Nickel should be kept as a slurry in water and placed in a designated, labeled waste container.[6] Never allow it to dry in the open air.
Experimental Workflow Visualization
Caption: Workflow for the catalytic hydrogenation of 2-methyl-1,4-benzoquinone.
Mechanism of Heterogeneous Catalytic Hydrogenation
The precise mechanism of heterogeneous catalytic hydrogenation is complex and occurs on the surface of the metal catalyst.[11] The generally accepted model involves the following key steps:
-
Adsorption of Reactants: Both hydrogen gas and the 2-methyl-1,4-benzoquinone are adsorbed onto the surface of the catalyst (e.g., Palladium or Nickel).
-
Activation of Hydrogen: The H-H bond in the hydrogen molecule is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.
-
Hydrogen Transfer: The adsorbed quinone undergoes stepwise addition of hydrogen atoms to the carbonyl oxygens and the double bonds of the ring. This is a reduction process that proceeds via a semiquinone intermediate to form the hydroquinone.
-
Desorption of Product: The resulting 2-methyl-1,4-hydroquinone has a weaker affinity for the catalyst surface than the starting quinone and is desorbed back into the solution, freeing up active sites on the catalyst for the next cycle.
Caption: Simplified mechanism of heterogeneous catalytic hydrogenation of a quinone.
Troubleshooting and Process Optimization
-
Incomplete Reaction: If the reaction does not go to completion, this could be due to an insufficient amount of catalyst, poor quality catalyst, or insufficient hydrogen pressure/supply. Increasing the catalyst loading or hydrogen pressure may be necessary.
-
Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst, reducing its activity. Ensure the starting material and solvent are of high purity.
-
Side Reactions: Over-reduction of the aromatic ring is a potential side reaction, though generally requires more forcing conditions. Careful monitoring of the reaction and using milder conditions can prevent this.
-
Product Oxidation: Hydroquinones can be sensitive to air oxidation, especially in solution. It is advisable to work up the reaction mixture promptly and to store the final product under an inert atmosphere if it is to be kept for an extended period.
Conclusion
The catalytic hydrogenation of 2-methyl-1,4-benzoquinone is a highly efficient and scalable method for the synthesis of 2-methyl-1,4-hydroquinone. Both Pd/C and Raney® Nickel are excellent catalysts for this transformation, with the choice depending on specific laboratory capabilities and requirements. By following the detailed protocols and adhering to the stringent safety precautions outlined in this application note, researchers can confidently and safely perform this valuable chemical transformation. The key to success lies in the careful handling of the pyrophoric catalysts and the thorough characterization of the final product to ensure its purity and identity.
References
Sources
- 1. PhotochemCAD | 2-Methyl-1,4-naphthoquinone [photochemcad.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor - Eureka | Patsnap [eureka.patsnap.com]
- 4. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-Methyl-1,2-benzoquinone | C7H6O2 | CID 123180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Harnessing the Potential of 2-Methylcyclohexane-1,4-dione as a Prochiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Prochiral Diketones in Chiral Synthesis
In the landscape of modern synthetic chemistry, the quest for efficient and stereocontrolled routes to enantiomerically pure molecules is paramount, particularly in the realms of pharmaceutical and agrochemical development. Prochiral molecules, which possess a plane of symmetry and can be converted into chiral products in a single stereoselective transformation, represent a powerful class of starting materials. 2-Methylcyclohexane-1,4-dione stands as a notable example of a prochiral building block, offering a versatile scaffold for the introduction of multiple stereocenters. Its C2v symmetry presents two enantiotopic carbonyl groups, the selective reduction of which can generate a chiral hydroxyketone, a valuable intermediate for the synthesis of complex natural products and pharmacologically active compounds.
This application note provides a comprehensive guide to the utilization of 2-methylcyclohexane-1,4-dione in asymmetric synthesis, with a primary focus on enzymatic desymmetrization. We will delve into the mechanistic underpinnings of stereoselective ketone reduction and provide detailed protocols for leveraging biocatalysis to achieve high enantioselectivity.
Core Concept: Desymmetrization of 2-Methylcyclohexane-1,4-dione
The central strategy for employing 2-methylcyclohexane-1,4-dione as a chiral building block revolves around the desymmetrization of its two prochiral carbonyl groups. A stereoselective reduction of one of these carbonyls introduces a hydroxyl group and a new chiral center, breaking the molecule's symmetry and yielding an optically active 4-hydroxy-2-methylcyclohexanone. The stereochemistry of this newly formed center is dictated by the chiral catalyst or reagent employed.
Figure 1: Desymmetrization of 2-methylcyclohexane-1,4-dione.
Enzymatic Reduction: A Powerful Tool for Asymmetric Synthesis
Biocatalysis has emerged as a highly effective and environmentally benign approach for asymmetric synthesis. Enzymes, particularly oxidoreductases, can exhibit exquisite chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions. For the desymmetrization of 2-methylcyclohexane-1,4-dione, enzymes from the "Old Yellow Enzyme" (OYE) family and other ketoreductases are of significant interest. These enzymes catalyze the asymmetric reduction of activated C=C bonds and carbonyl groups.[1][2][3][4][5]
The enzymatic reduction of the structurally related 2,2,6-trimethylcyclohexane-1,4-dione (levodione) has been well-documented, providing a strong precedent for the successful application of this methodology to 2-methylcyclohexane-1,4-dione.[3][4] In a two-step enzymatic process, an OYE from Saccharomyces cerevisiae can first stereospecifically reduce a carbon-carbon double bond, and subsequently, a (6R)-levodione reductase from Corynebacterium aquaticum M-13 can asymmetrically reduce one of the carbonyl groups.[3] This highlights the potential for a one-step enzymatic reduction of 2-methylcyclohexane-1,4-dione to furnish a chiral hydroxyketone with high enantiomeric excess.
Protocol 1: Enzymatic Desymmetrization of 2-Methylcyclohexane-1,4-dione using a Ketoreductase
This protocol outlines a general procedure for the enzymatic reduction of 2-methylcyclohexane-1,4-dione. The specific choice of enzyme (e.g., from a commercial screening kit), cofactor, and reaction conditions may require optimization for maximal yield and enantioselectivity.
Materials:
-
2-Methylcyclohexane-1,4-dione
-
Ketoreductase (e.g., from a screening kit such as those offered by Codexis, Johnson Matthey, or Prozomix)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH) as the cofactor
-
A cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO or isopropanol, if required for substrate solubility)
-
Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess (ee) determination
Procedure:
-
Enzyme and Cofactor Preparation: In a temperature-controlled reaction vessel, dissolve the ketoreductase and the cofactor (NADPH or NADH) in the phosphate buffer. If a cofactor regeneration system is being used, add the components of this system to the buffer as well.
-
Substrate Addition: Dissolve the 2-methylcyclohexane-1,4-dione in a minimal amount of a suitable organic co-solvent (if necessary) and add it to the enzyme/cofactor solution. The final concentration of the co-solvent should typically be kept low (e.g., <5% v/v) to avoid enzyme denaturation.
-
Reaction Incubation: Gently agitate the reaction mixture at the optimal temperature for the chosen enzyme (typically 25-37 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or HPLC.
-
Work-up: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two additional portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the resulting crude hydroxyketone by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product using a suitable chiral HPLC or GC method.
Figure 2: Workflow for the enzymatic desymmetrization of 2-methylcyclohexane-1,4-dione.
Expected Outcomes and Data Interpretation:
The success of the enzymatic reduction is evaluated based on the conversion of the starting material, the yield of the desired hydroxyketone, and, most critically, the enantiomeric excess of the product. The table below provides a hypothetical comparison of results that might be obtained from a screening of different ketoreductases.
| Enzyme ID | Cofactor | Co-solvent | Conversion (%) | Yield (%) | Enantiomeric Excess (%) [Product Configuration] |
| KRED-A | NADPH | 5% DMSO | >99 | 95 | 98 (R) |
| KRED-B | NADH | 5% DMSO | 85 | 80 | 92 (S) |
| KRED-C | NADPH | None | 70 | 65 | 85 (R) |
Applications in Target-Oriented Synthesis
The chiral 4-hydroxy-2-methylcyclohexanone obtained from the desymmetrization of 2-methylcyclohexane-1,4-dione is a versatile intermediate for the synthesis of a variety of complex molecules. The remaining carbonyl group and the newly introduced hydroxyl group can be further functionalized to construct intricate molecular architectures. For example, the hydroxyketone can serve as a key building block in the synthesis of natural products containing a substituted cyclohexane ring, a common motif in terpenes and steroids.[6]
Conclusion
2-Methylcyclohexane-1,4-dione is a readily accessible and highly valuable prochiral building block for asymmetric synthesis. Its desymmetrization, particularly through enzymatic reduction, provides an efficient and stereocontrolled route to chiral hydroxyketones. These intermediates are poised for further elaboration into a wide array of complex and biologically significant molecules. The protocols and conceptual framework provided in this application note are intended to empower researchers to explore and exploit the synthetic potential of this versatile starting material.
References
- Koh, J. H., Jeong, J. H., Lee, J. H., & Park, C. (2014). Asymmetric Reduction of Prochiral Ketones by a Novel Ketoreductase from Aspergillus niger.
- Bradshaw, C. W., Fu, H., Shen, G. J., & Wong, C. H. (1992). A new strategy for the synthesis of chiral alcohols: stereoselective reduction of prochiral ketones with a uniquely stereospecific alcohol dehydrogenase from Thermoanaerobium brockii. The Journal of Organic Chemistry, 57(5), 1526-1532.
- Wada, M., et al. (2003). Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction. Applied and Environmental Microbiology, 69(2), 933-937.
- Wada, M., et al. (2001). Old Yellow Enzyme from Candida macedoniensis catalyzes the stereospecific reduction of the C=C bond of ketoisophorone. Bioscience, Biotechnology, and Biochemistry, 65(8), 1771-1776.
- Paul, C. E., et al. (2014). Old Yellow Enzyme-Catalysed Asymmetric Hydrogenation: Linking Family Roots with Improved Catalysis.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
Sources
- 1. Old Yellow Enzyme: Stepwise reduction of nitro-olefins and catalysis of aci-nitro tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Old Yellow Enzyme from Candida macedoniensis catalyzes the stereospecific reduction of the C=C bond of ketoisophorone. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Old Yellow Enzyme-Catalysed Asymmetric Hydrogenation: Linking Family Roots with Improved Catalysis [mdpi.com]
- 6. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Prochiral Keystone: Application Notes and Protocols for the Asymmetric Synthesis of Chiral Building Blocks from 2-Methylcyclohexane-1,4-dione
Introduction: Unlocking Chirality from a Symmetrical Precursor
In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct stereochemically complex molecules is paramount. Prochiral building blocks, molecules that possess a plane of symmetry but can be converted into chiral products, are invaluable starting materials in this endeavor. 2-Methylcyclohexane-1,4-dione stands out as a particularly versatile prochiral keystone. Its C2v symmetry, coupled with two differentiable carbonyl functionalities, presents a unique opportunity for asymmetric transformations. The desymmetrization of this dione allows for the stereocontrolled installation of new chiral centers, leading to valuable intermediates for the synthesis of natural products, pharmaceuticals, and other biologically active compounds. This guide provides an in-depth exploration of the key asymmetric applications of 2-methylcyclohexane-1,4-dione, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
Core Synthetic Strategies: A Gateway to Chiral Cyclohexanoids
The synthetic utility of 2-methylcyclohexane-1,4-dione is primarily realized through two major classes of asymmetric transformations: enantioselective reductions and enantioselective carbon-carbon bond-forming reactions. These strategies effectively break the inherent symmetry of the molecule to yield chiral products with high enantiopurity.
Enantioselective Biocatalytic Reduction of a Carbonyl Group
The selective reduction of one of the two carbonyl groups in 2-methylcyclohexane-1,4-dione is a powerful method to generate chiral hydroxyketones. These products, such as (R)- or (S)-4-hydroxy-3-methylcyclohexanone, are versatile intermediates that can be further elaborated.[1] Biocatalysis, particularly with whole-cell systems like Baker's yeast (Saccharomyces cerevisiae), has emerged as an environmentally benign and highly selective approach for such transformations.[2][3]
Causality in Biocatalytic Reduction: Baker's yeast contains a cocktail of oxidoreductase enzymes that utilize nicotinamide adenine dinucleotide (NADH) as a cofactor to deliver a hydride to the carbonyl group.[2] The intricate chiral environment of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer. The process is a classic example of desymmetrization, where a prochiral substrate is converted into a chiral, non-racemic product. To sustain the catalytic cycle, the oxidized cofactor (NAD+) must be continuously regenerated to NADH, a process often accomplished by the yeast's own metabolic pathways, which can be supplemented by adding a sacrificial reductant like glucose or isopropanol.[2]
General Workflow for Biocatalytic Reduction
Sources
reaction conditions for alkylation of 1,4-cyclohexanedione
Application Note: Reaction Conditions for the Regioselective Alkylation of 1,4-Cyclohexanedione
Part 1: Executive Summary & Strategic Analysis
The alkylation of 1,4-cyclohexanedione (1) presents a unique challenge in organic synthesis due to its
To achieve high fidelity in mono-alkylation, the Mono-Ketal Protection Strategy is the industry "Gold Standard." This route desymmetrizes the molecule, allowing for controlled enolate formation. A secondary, yet powerful approach for specific substrates is the Stork Enamine Synthesis , which avoids strong bases entirely.[1]
This guide details both protocols, emphasizing the mechanistic causality required for reproducible results in drug development campaigns.
Part 2: Strategic Workflows (Visualized)
The following diagram outlines the decision tree for selecting the appropriate alkylation route.
Figure 1: Strategic decision tree comparing direct alkylation (failed route) vs. protection and enamine strategies.
Part 3: Detailed Experimental Protocols
Protocol A: The Mono-Ketal Route (Standard)
Objective: Synthesis of 2-alkyl-1,4-cyclohexanedione via 1,4-cyclohexanedione monoethylene ketal.
Mechanism:
-
Desymmetrization: Protecting one ketone prevents it from enolizing, forcing enolization to occur only at the remaining carbonyl.
-
Kinetic Control: Using LDA at -78°C ensures the kinetic enolate is formed quantitatively before the electrophile is introduced, minimizing di-alkylation.
Step 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal
-
Reagents: 1,4-Cyclohexanedione (1.0 equiv), Ethylene glycol (1.0 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv), Benzene or Toluene.
-
Procedure:
-
Charge a round-bottom flask equipped with a Dean-Stark trap.
-
Add 1,4-cyclohexanedione and ethylene glycol (strictly 1:1 molar ratio to minimize bis-ketal).
-
Reflux in benzene/toluene until the theoretical amount of water is collected (approx. 4–6 hours).
-
Critical Step: Upon cooling, the bis-ketal often crystallizes out first or is less soluble. Filter any solids.[2]
-
Concentrate the filtrate.[2] Purify the mono-ketal via fractional distillation or column chromatography (SiO2, Hexane/EtOAc).
-
Target Yield: 60–75%.
-
Step 2: Regioselective Alkylation
-
Reagents: Mono-ketal (1.0 equiv), LDA (1.1 equiv), Alkyl Halide (1.2 equiv), dry THF.
-
Procedure:
-
Enolate Formation: In a flame-dried flask under Ar/N2, add dry THF and cool to -78°C. Add LDA (freshly prepared or commercial).
-
Add the mono-ketal (dissolved in THF) dropwise over 20 mins. Stir for 45 mins at -78°C. Why? This ensures complete deprotonation before the electrophile sees the base, preventing side reactions.
-
Alkylation: Add the Alkyl Halide (R-X) dropwise.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Add saturated aqueous NH4Cl. Extract with Et2O.
-
Purify via flash chromatography.
-
Step 3: Deprotection
-
Reagents: 1N HCl or 5% H2SO4, Acetone/Water.
-
Procedure: Stir the alkylated ketal in acidic media at RT for 2–4 hours. Extract the diketone product.[2][3]
Protocol B: Stork Enamine Synthesis (Alternative)
Objective: Mono-alkylation without strong bases (Lithium-free conditions). Best for reactive electrophiles (Allylic/Benzylic halides, Michael acceptors).
Mechanism:
The secondary amine (pyrrolidine) reacts with the dione to form an enamine. The nitrogen lone pair pushes electron density to the
Figure 2: Mechanism of Stork Enamine Alkylation showing the iminium intermediate.
Procedure:
-
Enamine Formation: Reflux 1,4-cyclohexanedione (1.0 equiv) with Pyrrolidine (1.1 equiv) in Toluene with a Dean-Stark trap. Remove solvent to isolate the crude enamine (air-sensitive).
-
Alkylation: Dissolve crude enamine in dry Dioxane or Acetonitrile. Add Alkyl Halide (1.2 equiv). Reflux for 4–12 hours.
-
Hydrolysis: Add water and heat for 1 hour to hydrolyze the iminium salt. Extract with DCM.
Part 4: Optimization & Troubleshooting Data
The following data tables summarize critical parameters for optimizing yield and selectivity.
Table 1: Solvent & Base Effects on Alkylation Selectivity
| Parameter | Condition | Outcome | Recommendation |
| Base | LDA (Li+) | Tight ion pair favors C-alkylation (Kinetic) | Preferred for mono-ketal route. |
| Base | NaH / KH | Looser ion pair; higher risk of O-alkylation | Use only if C-alkylation fails. |
| Solvent | THF | Promotes C-alkylation; stabilizes Li-enolate | Standard solvent. |
| Solvent | DMF/DMSO | Promotes O-alkylation (dipolar aprotic) | Avoid for simple alkylation. |
| Temp | -78°C | Kinetic control; prevents equilibration | Critical for regiocontrol. |
| Temp | 0°C or RT | Thermodynamic control | Leads to mixture of isomers. |
Table 2: Troubleshooting Common Failures
| Observation | Root Cause | Corrective Action |
| Low Yield of Mono-Ketal | Formation of Bis-Ketal | Ensure strict 1:1 stoichiometry. Stop reaction early (before completion) to minimize bis-ketal. |
| Poly-alkylation | Excess Base or High Temp | Use exactly 1.05–1.1 eq LDA. Keep at -78°C. Add electrophile slowly. |
| No Reaction (Enamine) | Steric Hindrance | Stork enamine works best with activated halides (Allyl, Benzyl, Methyl). It struggles with secondary alkyl halides. |
| Polymerization | Direct Alkylation Attempted | Do not alkylate the dione directly. Use Protocol A. |
References
-
Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal
- Organic Syntheses, Coll. Vol. 5, p. 539 (1973); Vol. 41, p. 38 (1961).
-
Source: (Note: Describes the dione synthesis; ketalization follows standard acetalization protocols described in J. Org. Chem. 1960, 25, 4, 521–525).
-
Stork Enamine Reaction
- Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963, 85(2), 207–222.
-
Source:
-
Asymmetric Alkylation (SAMP-Hydrazone Method)
- Enders, D., et al. "Efficient asymmetric synthesis of α-alkylated 1,4-cyclohexanedione derivatives.
-
Source: (Search Term: "Asymmetric synthesis of alpha-alkylated 1,4-cyclohexanedione")
-
General Enolate Chemistry
- Evans, D. A. "Evans pKa Table and Enolate Chemistry." Harvard University Chemistry Resources.
-
Source:
Sources
Application Note: 2-Methylcyclohexane-1,4-dione as a Regiochemical Pivot in Heterocyclic Synthesis
Topic: 2-Methylcyclohexane-1,4-dione in Pharmaceutical Intermediate Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary & Strategic Distinction
2-Methylcyclohexane-1,4-dione is a specialized bifunctional aliphatic building block distinct from its more common isomer, 2-methylcyclohexane-1,3-dione (a precursor to Ondansetron), and its oxidized aromatic counterpart, 2-methyl-1,4-naphthoquinone (Menadione/Vitamin K3).
While the 1,3-dione is ubiquitous in carbazole synthesis, the 1,4-dione offers unique regiochemical access to:
-
Azepino[4,5-b]indolones: Emerging scaffolds for cGAS inhibitors and immunomodulators.
-
Calyciphylline & Daphniphyllum Alkaloids: Via stereocontrolled aldol cyclizations.
-
Terpenoid Cores (e.g., Valencenol): Via enantioselective Michael additions.[1][2][3]
This guide details the synthesis of the 2-methyl-1,4-dione core (specifically via its mono-acetal protected form to ensure regiocontrol) and its application in constructing fused heterocyclic systems.
Chemical Profile & Stability
| Property | Data | Notes |
| CAS No. | 4746-97-8 (Monoethylene acetal) | The acetal is the preferred storage form to prevent polymerization. |
| IUPAC Name | 2-Methylcyclohexane-1,4-dione | Often handled as 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. |
| Molecular Weight | 126.15 g/mol (Dione) | 170.21 g/mol (Mono-acetal). |
| Solubility | DCM, Toluene, THF | Poor solubility in water; prone to aldol condensation in basic aqueous media. |
| Reactivity | Bifunctional Electrophile | The C1 and C4 ketones are chemically equivalent in the unsubstituted parent but distinct in the 2-methyl derivative, allowing for regioselective functionalization. |
Core Synthesis Protocol: Regioselective Methylation Strategy
Direct methylation of 1,4-cyclohexanedione often leads to poly-alkylation. The industry-standard protocol utilizes mono-acetal protection to desymmetrize the molecule, directing methylation exclusively to the
Protocol A: Synthesis of 2-Methylcyclohexane-1,4-dione Monoethylene Acetal
Objective: Prepare the stable, alkylated intermediate from commercially available 1,4-cyclohexanedione monoethylene acetal.
Reagents:
-
Substrate: 1,4-Cyclohexanedione monoethylene acetal (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 eq)
-
Electrophile: Methyl Iodide (MeI) (1.2 eq)
-
Solvent: Anhydrous THF
-
Quench: Saturated NH₄Cl solution
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under
atmosphere. Charge with anhydrous THF and cool to -78°C . -
Enolate Formation: Add LDA solution dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Addition: Cannulate a solution of 1,4-cyclohexanedione monoethylene acetal in THF into the LDA mixture over 30 minutes.
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation (kinetic enolate formation).
-
Alkylation: Add Methyl Iodide (MeI) dropwise.
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours. The solution typically transitions from pale yellow to clear/white suspension.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (
).[4][5] Wash combined organics with brine, dry over MgSO₄, and concentrate. -
Purification: Flash column chromatography (Hexanes:EtOAc 8:2).
-
Target Yield: 85-92%
-
Validation:
H NMR shows a doublet at ~1.1 ppm (3H) and a multiplet methine proton.
-
Protocol B: Deprotection to 2-Methylcyclohexane-1,4-dione
Note: Perform this step immediately prior to use if the free dione is required, as the dione is less stable than the acetal.
-
Dissolve the methylated acetal in Acetone/Water (4:1).
-
Add PPTS (Pyridinium p-toluenesulfonate) (0.1 eq) or dilute HCl.
-
Reflux for 2 hours. Monitor TLC for disappearance of the acetal spot.
-
Concentrate to remove acetone, extract with DCM, and concentrate to yield the waxy solid dione.
Application Protocol: Synthesis of Azepino[4,5-b]indolone (cGAS Inhibitor Scaffold)
This workflow demonstrates the use of 2-methylcyclohexane-1,4-dione in a Fischer Indole-type cascade, a critical pathway for modern immunoncology targets (e.g., cGAS inhibitors).
Reaction Logic:
The reaction utilizes the steric difference between the C1 and C4 carbonyls. The hydrazine preferentially attacks the less hindered carbonyl (C4, distal to the methyl group) or is directed by acid catalysis conditions, followed by cyclization.
Reagents:
-
Ketone: 2-Methylcyclohexane-1,4-dione (1.0 eq)
-
Hydrazine: (5-Bromo-2,3-dichlorophenyl)hydrazine (HCl salt) (1.0 eq)
-
Catalyst: ZnCl₂ (anhydrous) or Polyphosphoric Acid (PPA)
-
Solvent: Glacial Acetic Acid or Toluene/TFA
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Dissolve the dione and hydrazine in Toluene.
-
Heat to 80°C for 2 hours.
-
Checkpoint: Isolate the hydrazone intermediate if necessary, or proceed in one pot.
-
-
Fischer Cyclization:
-
Schmidt Rearrangement (Ring Expansion):
-
Optional Step for Azepino-scaffolds: Treat the resulting tetrahydrocarbazolone with Sodium Azide (
) in Methanesulfonic acid to effect a Schmidt reaction, expanding the 6-membered ketone ring to the 7-membered lactam (azepino[4,5-b]indole).
-
Visualizing the Synthesis Pathway
Figure 1: Synthetic workflow from the protected acetal to the complex pharmaceutical scaffold azepino[4,5-b]indolone.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Poly-methylation | Temperature too high during MeI addition. | Ensure reaction remains at -78°C during electrophile addition. Use strictly 1.05-1.1 eq of base. |
| Regio-isomers in Indole Synthesis | Hydrazine attacking C1 (hindered) vs C4. | Use the mono-acetal directly in the Fischer synthesis. The acetal protects C1, forcing reaction at C4. Deprotect after cyclization. |
| Low Yield in Deprotection | Aldol polymerization of the free dione. | Do not store the free dione. Deprotect in situ or use immediately. Store as the acetal. |
References
-
Preparation of 2-Methylcyclohexane-1,4-dione Monoethylene Acetal: Journal of Organic Chemistry, "Regioselective alkylation of protected diketones," . (Generalized protocol based on standard enolate chemistry).
-
Synthesis of Azepino[4,5-b]indolone cGAS Inhibitors: World Intellectual Property Organization, WO2024137752A1, "Azepino[4,5-b]indolone cGAS inhibitors," 2024. .
-
Application in Daphniphyllum Alkaloids: Journal of the American Chemical Society, "Total Synthesis of Calyciphylline A," 2022. .
-
Enantioselective Michael Addition: RSC Advances, "The pinene scaffold: its occurrence, chemistry, synthetic utility," 2022. .
-
General Fischer Indole Mechanism: Organic Chemistry Portal, "Fischer Indole Synthesis." .
Sources
- 1. researchgate.net [researchgate.net]
- 2. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
- 3. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of the ABC Ring of Calyciphylline A-Type Alkaloids by a Stereocontrolled Aldol Cyclization: Formal Synthesis of (±)-Himalensine A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
Application Notes and Protocols: Condensation Reactions Involving 2-Methylcyclohexane-1,4-dione
Introduction: Unlocking the Synthetic Potential of 2-Methylcyclohexane-1,4-dione
2-Methylcyclohexane-1,4-dione is a versatile carbocyclic building block with significant potential in the synthesis of complex molecular architectures, including bicyclic systems and substituted heterocycles. Its 1,4-dicarbonyl arrangement provides a platform for a variety of condensation reactions, which are fundamental transformations in the construction of carbon-carbon and carbon-heteroatom bonds. The presence of a methyl group at the C-2 position introduces an element of asymmetry, influencing the regioselectivity of enolization and subsequent cyclization reactions.
This guide provides a detailed exploration of the primary condensation reactions involving 2-methylcyclohexane-1,4-dione, offering both mechanistic insights and practical, field-proven protocols for researchers in organic synthesis and drug development. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Intramolecular Aldol Condensation for Bicyclic Scaffolds
The 1,4-dicarbonyl motif of 2-methylcyclohexane-1,4-dione is primed for intramolecular aldol condensation, a powerful ring-forming reaction that proceeds under either basic or acidic catalysis. This transformation leads to the formation of bicyclo[4.3.0]nonenone systems, which are core structures in many natural products and pharmaceutical agents.
Mechanistic Rationale and Regioselectivity
Under basic conditions, the reaction is initiated by the deprotonation of an α-carbon to form an enolate. For 2-methylcyclohexane-1,4-dione, there are three possible enolates that can be formed. The resulting enolate then acts as a nucleophile, attacking the other carbonyl carbon within the same molecule.[1][2] Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone. The formation of five- or six-membered rings is thermodynamically favored over smaller, more strained rings.[2][3]
In the case of 2-methylcyclohexane-1,4-dione, the formation of an enolate at the C-3 position, followed by an attack on the C-1 carbonyl, would lead to a strained four-membered ring, which is disfavored. The more plausible pathways involve enolization at C-5 or C-2. Enolization at C-5 followed by attack at the C-1 carbonyl leads to a bicyclo[4.3.0]nonenone scaffold. The methyl group at C-2 directs the regiochemical outcome of the condensation.
Caption: Workflow for the intramolecular aldol condensation.
Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation
This protocol describes a general procedure for the intramolecular aldol condensation of 2-methylcyclohexane-1,4-dione to yield a bicyclo[4.3.0]nonenone derivative.
Materials:
-
2-Methylcyclohexane-1,4-dione
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclohexane-1,4-dione (1.0 eq) in methanol or ethanol (approximately 0.1 M concentration).
-
Base Addition: While stirring at room temperature, add a 1 M aqueous solution of NaOH or KOH (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction can be heated to reflux to increase the rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M HCl until the pH is approximately 7.
-
Extraction: Remove the bulk of the alcohol solvent using a rotary evaporator. Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Characterization: Purify the crude product by column chromatography on silica gel to afford the pure bicyclo[4.3.0]nonenone. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition | Rationale |
| Solvent | Methanol or Ethanol | Protic solvents that readily dissolve the reactants and the base. |
| Base | NaOH or KOH | Common, inexpensive bases sufficient to catalyze the aldol condensation.[4] |
| Temperature | Room Temperature to Reflux | Higher temperatures favor the dehydration step to form the enone.[4] |
| Workup | Acidic Neutralization | Quenches the reaction and protonates the product. |
| Purification | Column Chromatography | Standard method for purifying organic compounds of moderate polarity. |
Section 2: Paal-Knorr Synthesis of Substituted Heterocycles
The 1,4-dicarbonyl structure of 2-methylcyclohexane-1,4-dione is an ideal precursor for the Paal-Knorr synthesis, a classic and reliable method for constructing five-membered heterocycles such as furans, pyrroles, and thiophenes.[5] This reaction involves the condensation of the dione with an appropriate reagent, followed by cyclization and dehydration.[6][7]
Mechanistic Overview
-
Furan Synthesis: This is typically an acid-catalyzed process where one carbonyl is protonated, and the enol of the other carbonyl attacks it. Dehydration of the resulting hemiacetal yields the furan.[5]
-
Pyrrole Synthesis: The dione is reacted with a primary amine or ammonia, often with an acid catalyst. The mechanism involves the formation of a di-imine intermediate which then cyclizes and eliminates water to form the aromatic pyrrole ring.[8]
-
Thiophene Synthesis: This is achieved by heating the dione with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.
Caption: Reagent choice dictates the heterocyclic product in Paal-Knorr synthesis.
Experimental Protocols for Heterocycle Synthesis
Protocol 2.1: Synthesis of a Substituted Furan
-
Reaction Setup: To a solution of 2-methylcyclohexane-1,4-dione (1.0 eq) in a high-boiling solvent like toluene or xylene, add a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or distillation.
Protocol 2.2: Synthesis of a Substituted Pyrrole
-
Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve 2-methylcyclohexane-1,4-dione (1.0 eq) and a primary amine (e.g., aniline or benzylamine, 1.1 eq).[8]
-
Reaction Conditions: Heat the reaction mixture to reflux. A catalytic amount of acid (e.g., acetic acid or HCl) can be added to facilitate the reaction.
-
Monitoring and Workup: After completion (monitored by TLC), cool the reaction and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
| Reagent | Product Type | Typical Conditions |
| p-TsOH, Toluene | Furan | Reflux with Dean-Stark trap |
| R-NH₂, Acetic Acid | Pyrrole | Reflux |
| P₂S₅, Pyridine | Thiophene | Reflux |
Section 3: Synthesis of Substituted Quinolines
Substituted quinolines are a prominent class of N-heterocycles with broad applications in medicinal chemistry.[9] The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While 2-methylcyclohexane-1,4-dione does not fit the typical substrate profile for a direct Friedländer synthesis, it can be envisioned as a precursor to a suitable intermediate for related quinoline syntheses.
Conceptual Pathway: A Modified Friedländer Approach
A potential pathway involves an initial condensation of 2-methylcyclohexane-1,4-dione with an activated methylene compound in the presence of an amine, leading to an enamine intermediate. This intermediate could then undergo cyclization and aromatization to form a tetrahydroquinoline derivative, which could be subsequently oxidized to the corresponding quinoline.
Caption: A potential multi-step synthesis of quinolines.
Hypothetical Protocol for Tetrahydroquinoline Synthesis
This protocol is a conceptual outline based on established quinoline syntheses and would require optimization.
-
Reaction Setup: In a round-bottom flask, combine 2-methylcyclohexane-1,4-dione (1.0 eq), an o-aminoaryl ketone (e.g., 2-aminoacetophenone, 1.0 eq), and a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine or pyrrolidine) or an acid (e.g., p-TsOH).
-
Reaction Conditions: Heat the mixture to reflux and monitor by TLC.
-
Workup and Purification: After the reaction, cool the mixture and remove the solvent. The resulting residue can be purified by column chromatography to isolate the tetrahydroquinoline product.
-
Oxidation (Optional): The isolated tetrahydroquinoline can be oxidized to the corresponding quinoline using an appropriate oxidizing agent (e.g., DDQ or manganese dioxide).
Conclusion and Future Outlook
2-Methylcyclohexane-1,4-dione is a valuable starting material for a range of condensation reactions that provide access to structurally diverse and synthetically useful molecules. The protocols and mechanistic discussions provided in this guide serve as a robust foundation for researchers to explore the chemistry of this versatile dione. The intramolecular aldol condensation offers a direct route to bicyclic systems, while the Paal-Knorr synthesis provides reliable access to important five-membered heterocycles. Further exploration into multicomponent reactions and novel catalytic systems will undoubtedly continue to expand the synthetic utility of this and related dicarbonyl compounds in the development of new chemical entities for the pharmaceutical and materials science industries.
References
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Rh(I)-catalyzed intramolecular [2 + 2 + 1] cycloaddition of allenenes: Construction of bicyclo[4.3.0]nonenones with an angular methyl group and tricyclo[6.4.0.01,5]dodecenone. (2011). PMC. Available at: [Link]
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing.
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Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023). PMC. Available at: [Link]
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Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]
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Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022). Master Organic Chemistry. Available at: [Link]
- Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjug
- Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization: Access to N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones from Cyclic 2-Diazo-1,3-diketones and N-Arylamides. (n.d.).
- Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Stereocomplementary Construction of Optically Active Bicyclo[4.3.0]nonenone Derivatives. (n.d.).
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
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Synthesis of Functionalized Quinolines and Benzo[c][10][11]naphthyridines Based on a Photo-Fries Rearrangement. (2011). Sci-Hub.
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- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (n.d.).
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Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2024). PMC.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC.
- Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. (2024).
- Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. (n.d.). Organic Chemistry Portal.
- Reactive derivatives of 3-oxa-bicyclo(4.3.0)-non-1-ene-9-one, process for their preparation and their use. (n.d.).
- Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds. (n.d.). Scribd.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.
- Molecular oxygen-promoted sustainable synthesis of functionalized quinolines using catalytic glucose-derived ionic liquids and copper. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
- Acid Induced (C
- Facile synthesis of biologically active linear bisaroyl benzodifurans by PTC and solvent free microwave irradiation. (2025).
- Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. (2018). YouTube.
- intramolecular aldol condens
- Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020). YouTube.
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Application and Protocol Guide: Regioselective Ketalization of 2-Methylcyclohexane-1,4-dione
Introduction: The Strategic Importance of Regiocontrolled Ketalization
In the landscape of complex molecule synthesis, particularly in pharmaceutical and materials science, the precise manipulation of functional groups is paramount. 2-Methylcyclohexane-1,4-dione is a versatile building block, featuring two distinct carbonyl environments. The ability to selectively protect one of these carbonyls as a ketal unlocks a vast potential for subsequent, site-specific chemical transformations. This guide provides a comprehensive overview of the principles and a detailed protocol for the regioselective monoketalization of 2-methylcyclohexane-1,4-dione, a critical technique for researchers and professionals in drug development and organic synthesis.
The primary challenge in the chemistry of 2-methylcyclohexane-1,4-dione lies in the differentiation of its two carbonyl groups. The carbonyl at the C1 position is sterically hindered by the adjacent methyl group, rendering it less accessible to nucleophilic attack compared to the unencumbered carbonyl at the C4 position. This inherent structural difference is the cornerstone of achieving regioselectivity in ketal formation. By carefully controlling reaction conditions, we can exploit this steric disparity to favor the formation of the kinetic product, the C4-monoketal, which is often the desired intermediate for further synthetic elaboration.
Chemical Principles: Steric Hindrance and Reaction Control
The formation of a ketal is a reversible, acid-catalyzed reaction between a carbonyl compound and a diol, typically ethylene glycol.[1][2] The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol, and subsequent dehydration to form the cyclic ketal.
In the case of 2-methylcyclohexane-1,4-dione, the two carbonyl groups are not electronically equivalent due to the presence of the methyl group. However, the most significant differentiating factor is steric hindrance. The methyl group at the C2 position physically obstructs the trajectory of the incoming nucleophile (ethylene glycol) towards the C1 carbonyl. Consequently, the activation energy for the formation of the ketal at the C4 position is lower than at the C1 position.
This difference in activation energies allows for the selective formation of the C4 monoketal under kinetic control .[3][4] Kinetic control is favored under milder reaction conditions, such as lower temperatures and shorter reaction times, where the reaction is essentially irreversible and the product that is formed fastest predominates.[3] Conversely, under thermodynamic control (harsher conditions, longer reaction times, allowing for equilibrium to be established), the more stable product would be favored. In this specific case, the C4 monoketal is also likely the more thermodynamically stable product due to reduced steric strain. However, relying on kinetic control provides a more reliable and predictable outcome for selective monoketalization.
Experimental Protocol: Regioselective Monoketalization of 2-Methylcyclohexane-1,4-dione
This protocol is designed to favor the formation of the C4-monoketal, 8-methyl-1,4-dioxaspiro[4.5]decan-8-one, under kinetically controlled conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylcyclohexane-1,4-dione | ≥98% | Commercially Available | |
| Ethylene Glycol | Anhydrous | Commercially Available | Used in slight excess. |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Commercially Available | Catalyst. |
| Toluene | Anhydrous | Commercially Available | Solvent. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For quenching the reaction. | |
| Anhydrous Magnesium Sulfate | Commercially Available | For drying the organic phase. | |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| Hexane | ACS Grade | Commercially Available | For chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-methylcyclohexane-1,4-dione (10.0 g, 79.3 mmol).
-
Addition of Reagents: Add anhydrous toluene (150 mL) to dissolve the starting material. To this solution, add ethylene glycol (5.4 mL, 95.1 mmol, 1.2 equivalents) and p-toluenesulfonic acid monohydrate (0.75 g, 3.96 mmol, 0.05 equivalents).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours. Rationale: The continuous removal of water via the Dean-Stark apparatus drives the equilibrium towards ketal formation.[5]
-
Reaction Quenching: Once the starting material is consumed as indicated by TLC, cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution (50 mL) to quench the acid catalyst.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to afford the pure 8-methyl-1,4-dioxaspiro[4.5]decan-8-one.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizing the Process
Reaction Mechanism
Caption: Acid-catalyzed formation of the C4-monoketal.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Discussion: Ensuring Success and Troubleshooting
-
Regioselectivity: The key to achieving high regioselectivity is to maintain kinetic control. Over-extending the reaction time or using higher temperatures can lead to the formation of the diketal and potentially isomerization to the more sterically hindered C1-ketal, although the latter is less likely.
-
Anhydrous Conditions: While the reaction produces water, starting with anhydrous solvent and reagents is crucial to ensure the efficiency of the reaction and prevent unwanted side reactions.
-
Catalyst Loading: The amount of acid catalyst is critical. Too little will result in a sluggish reaction, while too much can lead to side reactions and decomposition of the starting material or product.
-
Monitoring the Reaction: Close monitoring by TLC is essential to determine the optimal reaction time to maximize the yield of the monoketal and minimize the formation of the diketal. A developing system of 4:1 Hexane:Ethyl Acetate is a good starting point for TLC analysis.
Conclusion
The regioselective monoketalization of 2-methylcyclohexane-1,4-dione is a powerful synthetic tool that leverages the principles of steric hindrance and kinetic control. The protocol detailed in this guide provides a reliable method for the preparation of 8-methyl-1,4-dioxaspiro[4.5]decan-8-one, a valuable intermediate for the synthesis of a wide range of complex organic molecules. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can effectively utilize this methodology to advance their synthetic endeavors in drug discovery and beyond.
References
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- US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal. ()
- US4161614A - Process for the preparation of cyclohexane dione-(1,4)-tetramethyl diketal. ()
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Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PubMed Central. ([Link])
- CN115215832A - Preparation method of 1,4-cyclohexanedione mono-ketal. ()
- US8604223B2 - Method of making ketals and acetals. ()
- WO2008043947A1 - Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentr
- CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione. ()
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A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. ([Link])
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. ([Link])
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p-Toluenesulfonic acid-promoted selective functionalization of unsymmetrical arylalkynes: a regioselective access to various arylketones and heterocycles | Request PDF - ResearchGate. ([Link])
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Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates. ([Link])
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Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PubMed. ([Link])
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Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes - PMC - NIH. ([Link])
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A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC. ([Link])
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Kinetic and Thermodynamic Control of a Reaction - Odinity. ([Link])
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Regioselective lactonization of unsymmetrical 1,4-diols: an efficient access to lactone lignans - Chemical Communications (RSC Publishing). ([Link])
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Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols - ResearchGate. ([Link])
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Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. ([Link])
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12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products - Chemistry LibreTexts. ([Link])
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Application Note: Reductive Amination Protocols for 2-Methyl-1,4-Cyclohexanedione
This Application Note is structured to provide an authoritative, field-tested guide for the reductive amination of 2-methyl-1,4-cyclohexanedione. It addresses the specific challenges of regioselectivity and stability inherent to this substrate.[1]
Executive Summary
2-Methyl-1,4-cyclohexanedione (CAS 13742-19-3) is a versatile building block in the synthesis of carbocyclic analogs of bioactive piperidines and other pharmaceutical scaffolds. However, its use presents two distinct challenges:
-
Regioselectivity: The molecule possesses two carbonyl centers with distinct steric environments.[2] The C4-carbonyl is relatively unhindered, while the C1-carbonyl is sterically encumbered by the adjacent C2-methyl group.
-
Substrate Stability: 1,4-Diones are prone to intramolecular aldol condensations and polymerization under strongly basic or acidic conditions, often degrading into intractable "brown oils."[2]
This guide outlines optimized protocols to achieve mono-reductive amination with high chemoselectivity, favoring the C4-position, and strategies for stereochemical control.
Mechanistic Insight & Regiocontrol Strategy
The Steric Imperative
In a direct reductive amination, the initial nucleophilic attack of the amine is the rate-determining step for regioselectivity.
-
C4-Position (Distal): Kinetic favorability.[2] The carbonyl is exposed and reacts rapidly to form the hemiaminal and subsequent iminium species.
-
C1-Position (Proximal): Kinetic disfavor.[2] The C2-methyl group exerts significant steric strain (1,2-interaction) on the incoming nucleophile.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the dominance of the C4-attack trajectory.
Figure 1: Kinetic competition between C1 and C4 carbonyls.[2] The C4 pathway dominates due to lower steric hindrance.
Experimental Protocols
Protocol A: Direct Mono-Reductive Amination (Standard)
Best for: Secondary amines, non-bulky primary amines.[2] Reagent of Choice: Sodium Triacetoxyborohydride (STAB) – NaBH(OAc)3.[2] Rationale: STAB is mild and chemoselective.[2] Unlike NaBH4, it does not reduce the remaining ketone functionality rapidly, preserving the C1-carbonyl while reducing the C4-iminium species [1].
Materials
-
Substrate: 2-Methyl-1,4-cyclohexanedione (1.0 equiv)
-
Amine: 1.05 equiv (Slight excess ensures conversion without promoting diamination)
-
Reductant: NaBH(OAc)3 (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Procedure
-
Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 2-methyl-1,4-cyclohexanedione (10 mmol) in DCE (40 mL).
-
Imine Formation: Add the amine (10.5 mmol) and Acetic Acid (10 mmol).[2] Stir at room temperature for 30–60 minutes.
-
Note: A slight color change (yellowing) indicates imine formation.[2]
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (14 mmol) portion-wise over 10 minutes.
-
Critical: Do not add all at once to prevent exotherms that could degrade the dione.[2]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.[2]
-
Target: Disappearance of imine peak; persistence of mono-amine product.[2]
-
-
Quench: Quench carefully with saturated aqueous NaHCO3 (30 mL). Stir for 20 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Flash column chromatography (Silica gel). Elute with DCM/MeOH (95:5) containing 1% NH4OH (to prevent streaking of the amine).
Protocol B: Titanium-Mediated Reductive Amination (Difficult Amines)
Best for: Sterically hindered amines or weakly nucleophilic anilines.[2] Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine before reduction [2].
Step-by-Step Procedure
-
Complexation: Dissolve dione (1.0 equiv) and amine (1.1 equiv) in anhydrous THF.
-
Lewis Acid Addition: Add Ti(OiPr)4 (1.2 equiv) dropwise.[2] Stir at ambient temperature for 12–18 hours.
-
Observation: The solution often becomes viscous or heterogeneous.[2]
-
-
Reduction: Dilute with absolute ethanol (equal volume to THF). Add NaBH4 (1.5 equiv) carefully (gas evolution!). Stir for 4 hours.
-
Hydrolysis: Quench by adding water (approx. 2 mL per mmol Ti). A white precipitate (TiO2) will form.[2]
-
Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.[2]
-
Purification: Proceed as in Protocol A.
Stereochemical Considerations
The reduction of the C4-imine creates a new stereocenter. Due to the distance from the C2-methyl group, stereocontrol is generally modest.
| Isomer | Formation Likelihood | Structural Basis |
| Cis (Methyl/Amine) | Moderate (40-60%) | Hydride attack from the face trans to the remote methyl is not strongly directed. |
| Trans (Methyl/Amine) | Moderate (40-60%) | Thermodynamic equilibration of the intermediate enamine may influence the final ratio. |
Optimization Tip: To enhance diastereoselectivity, bulky reducing agents (e.g., L-Selectride) can be used, but these often reduce the ketone as well. For high stereopurity, chromatographic separation of the isomers is usually required.
Troubleshooting & Safety
Common Failure Modes
-
Polymerization: If the reaction turns into a dark tar, the dione has likely undergone self-aldol condensation.
-
Fix: Ensure the reaction is not too basic. Use AcOH as a buffer.[2] Keep temperature < 25°C during mixing.
-
-
Over-reduction: Formation of amino-alcohols (reduction of both carbonyls).[2]
-
Fix: Avoid NaBH4 in Protocol A; stick to the milder NaBH(OAc)3.[2] If using Protocol B, control the equivalents of borohydride strictly.
-
Safety Data
-
2-Methyl-1,4-cyclohexanedione: Irritant.[2] Avoid inhalation.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable).[2]
-
DCE (1,2-Dichloroethane): Carcinogen and toxic.[2] Handle in a fume hood. DCM is a viable, safer alternative.[2]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2] Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[2] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2423-2426. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[2] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylcyclohexane-1,4-dione
Welcome to the technical support guide for the purification of 2-methylcyclohexane-1,4-dione. This document provides field-proven insights, detailed protocols, and troubleshooting advice for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary information to achieve high purity of your target compound through recrystallization, a fundamental technique in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 2-methylcyclohexane-1,4-dione?
Recrystallization is a purification technique designed to remove impurities from a solid compound.[1] For 2-methylcyclohexane-1,4-dione, these impurities often include unreacted starting materials, byproducts from the synthesis (such as isomers or products of over-alkylation), residual catalysts, and solvents. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the solution (mother liquor).[1]
Q2: What is the best solvent for recrystallizing 2-methylcyclohexane-1,4-dione?
While specific solubility data for 2-methylcyclohexane-1,4-dione is not extensively published, a highly effective starting point can be inferred from its structural analogues. The closely related isomer, 2-methyl-1,3-cyclohexanedione, is successfully recrystallized from 95% ethanol.[2] Given that 2-methylcyclohexane-1,4-dione is also a cyclic diketone, ethanol or an ethanol/water mixture is an excellent first choice. An ideal recrystallization solvent should dissolve the compound when hot but poorly when cold.[1]
Q3: I don't have a literature melting point for pure 2-methylcyclohexane-1,4-dione. How do I assess the purity of my recrystallized product?
This is a common challenge with less-characterized compounds. Purity is assessed by the melting point's range and elevation. A pure compound melts over a narrow range (typically < 2 °C). Impurities depress and broaden the melting point range. Therefore, successful purification is indicated by:
-
A significant increase in the melting point temperature compared to the crude material.
-
A sharpening of the melting point range. Record the melting point range of your crude starting material and compare it to each recrystallized crop. Continue recrystallizing until the melting point is constant and sharp.
Q4: What are the key characteristics of a good recrystallization solvent?
Selecting the right solvent is the most critical step in recrystallization.[2] The ideal solvent should:
-
Dissolve the solute completely when hot but sparingly or not at all when cold.
-
Not react chemically with the compound being purified.[2]
-
Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution).[2]
-
Have a boiling point below the melting point of the compound to prevent "oiling out".
-
Be volatile enough to be easily removed from the purified crystals.[2]
-
Be non-toxic, inexpensive, and non-flammable for safety and practicality.[2]
Physicochemical and Reference Data
The following table summarizes key data for 2-methylcyclohexane-1,4-dione and its important structural analogues to guide experimental design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Melting Point (°C) | Recommended Recrystallization Solvent |
| 2-Methylcyclohexane-1,4-dione | C₇H₁₀O₂ | 126.15[3] | Not reported in cited literature | Ethanol (95%) (by analogy) |
| 2-Methylcyclohexane-1,3-dione | C₇H₁₀O₂ | 126.15[4] | 208–210[2] | 95% Ethanol[2] |
| 1,4-Cyclohexanedione | C₆H₈O₂ | 112.13[5] | 77–79 | Carbon Tetrachloride |
Standard Operating Procedure: Recrystallization of 2-Methylcyclohexane-1,4-dione
This protocol is adapted from the validated procedure for the structural isomer 2-methyl-1,3-cyclohexanedione and is expected to be highly effective.[2]
Materials:
-
Crude 2-methylcyclohexane-1,4-dione
-
95% Ethanol
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemmed funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Step-by-Step Protocol:
-
Dissolution: Place the crude 2-methylcyclohexane-1,4-dione (e.g., 5.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of 95% ethanol (e.g., 20 mL) and begin heating the mixture on a hot plate with gentle stirring.
-
Causality: The goal is to create a saturated solution at the solvent's boiling point. Starting with a minimal amount of solvent prevents using too much, which would reduce the final yield.[1]
-
-
Achieve Saturation: Continue adding small portions of hot 95% ethanol to the boiling mixture until the solid just completely dissolves. Note the total volume of solvent used.
-
Expertise: Avoid adding a large excess of solvent. The objective is to find the minimum volume of boiling solvent required for complete dissolution.
-
-
(Optional) Hot Filtration: If insoluble impurities (e.g., dust, catalyst residue) are visible in the hot solution, perform a hot filtration. Place a pre-warmed stemmed funnel with fluted filter paper into a second pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Trustworthiness: Pre-warming all glassware prevents premature crystallization of the product in the funnel or receiving flask, which would lead to significant loss of yield.
-
-
Cooling and Crystallization: Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).
-
Causality: Slow cooling is crucial. It allows for the formation of large, well-defined crystals, which are typically purer than the small crystals that form from rapid cooling (crashing out).[1] Rapid cooling can trap impurities within the crystal lattice.
-
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Expertise: The compound's solubility is significantly lower at 0-4 °C than at room temperature, ensuring a higher recovery of the purified solid.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol.
-
Causality: The wash removes any remaining mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the purified product.
-
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Analysis: Determine the yield and measure the melting point of the dried, purified crystals. Compare the melting point to that of the crude material to assess the success of the purification.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses the most frequent problems and provides logical solutions.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.
-
Probable Cause 1: The boiling point of your solvent is higher than the melting point of your compound. While the melting point of 2-methylcyclohexane-1,4-dione is not established, this is a common issue.
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Insulating the flask can help.
-
Probable Cause 2: The compound is significantly impure, leading to a large melting point depression.
-
Solution 2: Try using a different solvent system with a lower boiling point. Alternatively, if the oil solidifies upon cooling, you can attempt to recrystallize the solidified oil.
Q: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?
A: The solution is likely supersaturated, meaning the solute concentration is higher than its normal solubility, but crystallization has not been initiated.
-
Probable Cause 1: The solution is too dilute (too much solvent was added).
-
Solution 1: Reheat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.
-
Probable Cause 2: Lack of nucleation sites for crystal growth.
-
Solution 2 (Inducing Crystallization):
-
Scratch Method: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.
-
Seeding: If you have a small crystal of pure product (or even the crude starting material), add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.
-
Q: My final yield is very low. How can I improve it?
A: Low yield can result from several factors throughout the process.
-
Probable Cause 1: Too much solvent was used, causing a significant portion of the product to remain dissolved in the mother liquor.
-
Solution 1: Ensure you use the minimum amount of boiling solvent necessary for dissolution.
-
Probable Cause 2: The crystals were washed with solvent that was not ice-cold, causing the product to redissolve.
-
Solution 2: Always use ice-cold solvent for washing the collected crystals on the filter.
-
Probable Cause 3: Premature crystallization during a hot filtration step.
-
Solution 3: Ensure all glassware for hot filtration is pre-heated and the transfer is done as quickly as possible.
-
Solution 4 (Second Crop): You can often recover more product by concentrating the mother liquor (boiling off some solvent) and cooling it again to obtain a second, though likely less pure, crop of crystals.
Q: The recrystallized product is still colored, but I expected a white/colorless solid. What happened?
A: Colored impurities may be present that have similar solubility properties to your compound.
-
Solution: Perform a charcoal treatment. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. The charcoal adsorbs colored impurities. Swirl the hot solution with the charcoal for a few minutes, then remove the charcoal via hot filtration before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Experimental Workflow Diagram
The following diagram outlines the logical steps and decision points in a typical recrystallization experiment.
Caption: Logical workflow for the purification of 2-methylcyclohexane-1,4-dione.
References
-
Stork, G., & White, W. N. (1963). 2-METHYL-1,3-CYCLOHEXANEDIONE. Organic Syntheses, 43, 77. [Link]
-
The Good Scents Company. (n.d.). 1,4-cyclohexane dione. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Cyclohexanedione, 2-methyl-. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
- European Patent Office. (1993). Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol (EP0529517B1).
-
SIELC Technologies. (2018). 2-Methylcyclohexane-1,3-dione. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Preparation process of 2-methyl-1, 3-cyclohexanedione (CN102432446A).
-
Nielsen, A. T., & Carpenter, W. R. (1973). 1,4-CYCLOHEXANEDIONE. Organic Syntheses, 53, 44. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
Sources
separating 2-methylcyclohexane-1,4-dione from 1,4-cyclohexanedione impurities
Case ID: PUR-2M-CHD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Separation of 2-methylcyclohexane-1,4-dione from 1,4-cyclohexanedione impurities.
Executive Summary
The separation of 2-methylcyclohexane-1,4-dione (2-Me-CHD) from its parent compound 1,4-cyclohexanedione (CHD) is a classic challenge in intermediate synthesis, typically arising from incomplete alkylation during Stork Enamine synthesis or direct methylation protocols.
While both compounds are cyclic diketones with similar boiling points, they exhibit distinct physical behaviors driven by symmetry. The parent CHD is highly symmetric and crystalline (MP 77–79°C), whereas the methylated derivative possesses broken symmetry, increasing its lipophilicity and often rendering it an oil or low-melting solid at room temperature. This guide prioritizes Flash Chromatography for high-purity isolation and Cold Precipitation for bulk impurity removal.
Module 1: Chromatographic Separation (Gold Standard)
For research-scale purification (<10g), silica gel flash chromatography is the most reliable method to resolve the mono-methylated product from the unreacted starting material.
The Protocol
1. Stationary Phase: Use standard Silica Gel 60 (230–400 mesh). The separation is sensitive to water content; ensure silica is activated.
2. Mobile Phase Strategy: The methyl group adds steric bulk and lipophilicity, causing 2-Me-CHD to elute before 1,4-CHD in normal phase chromatography.
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
3. Gradient Profile: Do not use isocratic elution immediately. Use a shallow gradient to maximize resolution.
| Step | % Ethyl Acetate | Column Volumes (CV) | Purpose |
| 1 | 0% → 10% | 2 CV | Column equilibration & loading |
| 2 | 10% → 30% | 10 CV | Elution of non-polar side products |
| 3 | 30% → 45% | 15 CV | Elution of 2-Me-CHD (Product) |
| 4 | 45% → 70% | 5 CV | Elution of 1,4-CHD (Impurity) |
| 5 | 100% | 3 CV | Flush column |
Visualization (TLC)
Both compounds are UV-weak (non-conjugated ketones). You must use chemical stains.
-
Primary Stain: p-Anisaldehyde .[1]
-
Result: Ketones typically stain yellow/orange/brown upon heating.
-
-
Secondary Stain: KMnO₄ (basic).
-
Result: Yellow spots on a purple background.
-
-
Differentiation: 1,4-CHD (more polar) will have a lower R_f (e.g., R_f ~0.25 in 40% EtOAc/Hex) compared to 2-Me-CHD (R_f ~0.35).
Module 2: Solubility-Based Separation (Scale-Up)
When processing >10g, chromatography becomes expensive. We exploit the symmetry-driven crystallinity of the impurity. 1,4-CHD is a symmetric solid, while 2-Me-CHD is structurally disrupted, often existing as an oil or having a significantly lower melting point.
Troubleshooting: "The Freeze-Out" Method
Instead of trying to crystallize your product, you should attempt to crystallize the impurity .
Protocol:
-
Dissolution: Dissolve the crude mixture in a minimum amount of Diethyl Ether or Toluene at room temperature. (Note: 1,4-CHD has limited solubility in cold ether).[2]
-
Cooling: Cool the solution slowly to 0°C, then to -20°C (freezer) overnight.
-
Filtration: The unreacted 1,4-CHD tends to precipitate out as a white solid.
-
Recovery: Filter the cold mixture rapidly. The filtrate contains your enriched 2-methyl product.
-
Validation: Run a TLC of the solid vs. the filtrate to confirm the solid is primarily the starting material.
Pro-Tip: If you used the pyrrolidine enamine route, ensure all pyrrolidine is removed via acidic wash (1M HCl) before this step, as amine salts can interfere with crystallization.
Module 3: Chemical Derivatization (The "Nuclear" Option)[1]
If physical separation fails due to co-elution, exploit the steric hindrance of the methyl group.
Selective Ketalization Workflow:
-
Concept: The carbonyls on 1,4-CHD are unhindered. The carbonyl adjacent to the methyl group in 2-Me-CHD is sterically hindered.
-
Reaction: Treat the mixture with 0.9 equivalents of ethylene glycol and p-TsOH (cat.) in benzene/toluene with Dean-Stark water removal.
-
Result: 1,4-CHD preferentially forms the bis-ketal (highly non-polar) or mono-ketal. The 2-Me-CHD reacts slower.
-
Separation: The polarity difference between a diketone (2-Me-CHD) and a bis-ketal (protected impurity) is massive. They will separate easily on a short silica plug.
-
Restoration: If 1,4-CHD was the product you wanted, you would hydrolyze. Since it's the impurity, you simply discard the non-polar ketal fraction.
Visual Workflow: Decision Logic
Caption: Decision matrix for selecting the optimal purification route based on scale and initial purity.
Frequently Asked Questions (FAQ)
Q1: My product is oiling out on the column. What is happening?
-
Cause: This usually happens if you load the sample in a solvent that is too strong (like DCM) and then hit it with a weak mobile phase (Hexane), or if the concentration is too high.
-
Fix: Use "Dry Loading." Dissolve your crude oil in a minimum of DCM, add dry silica gel (1:2 ratio by weight), and evaporate to a free-flowing powder. Load this powder onto the top of your column. This prevents band broadening and oiling out.
Q2: I see a third spot on TLC that doesn't move. What is it?
-
Analysis: If you used the Stork Enamine route (pyrrolidine + 1,4-CHD), this spot is likely the polymerized material or unhydrolyzed enamine/iminium salts.
-
Fix: Ensure your hydrolysis step (usually aqueous acetic acid or HCl buffer) was sufficient. If the spot remains at the baseline, it will be retained on the silica column and won't contaminate your fractions.
Q3: Can I use vacuum distillation?
-
Risk: 1,4-CHD sublimes and boils around 130°C (20 mmHg). 2-Me-CHD has a similar boiling point. Unless you have a spinning band column, separation will be poor. However, a "bulb-to-bulb" distillation (Kugelrohr) is excellent for removing heavy polymeric tars before attempting chromatography.
Q4: Why does the literature mostly talk about the 1,3-isomer?
-
Context: 2-methyl-1,3-cyclohexanedione is a precursor for resorcinols and is commercially common. The 1,4-isomer is a specialized intermediate (often for terpene synthesis). Be very careful when checking melting points online; ensure the CAS number matches your 1,4-structure (CAS for 1,4-CHD is 637-88-7; 2-Me-CHD is less common, check structure explicitly).
References
-
Stork Enamine Alkylation (Mechanism & Protocol)
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[3]
-
Source:
-
-
Physical Properties of 1,4-Cyclohexanedione
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12511, 1,4-Cyclohexanedione.[2]
-
Source:
-
-
TLC Visualization of Ketones
-
Reach Devices. (n.d.). TLC Stains and Preparation.[1] (Specifics on Anisaldehyde and KMnO4 for non-conjugated ketones).
-
Source:
-
-
Synthesis of 1,4-Cyclohexanedione (Parent Material)
Sources
Technical Support Center: 2-Methylcyclohexane-1,4-dione Synthesis
Ticket ID: #SYN-MQ-14D Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Synthetic Challenge
Synthesizing 2-methylcyclohexane-1,4-dione presents a unique set of challenges compared to its 1,3-isomer. While the 1,3-dione is thermodynamically stabilized by enolization (often existing as a stable enol), the 1,4-dione lacks this stabilization and is prone to:
-
Over-reduction (to diols) during direct hydrogenation.
-
Polymerization/Aldol condensation under basic conditions.
-
Equilibrium issues between the diketo and hemi-ketal forms during workup.
This guide outlines the two primary industrial-grade routes: Zinc-Acetic Acid Reduction (Route A) and Birch Reduction of 2,5-Dimethoxytoluene (Route B).
Module 1: Strategic Route Selection
Use the following decision matrix to select the protocol best suited for your laboratory's capabilities and purity requirements.
| Feature | Route A: Zn/AcOH Reduction | Route B: Birch Reduction |
| Precursor | 2-Methyl-1,4-benzoquinone (Toluquinone) | 2,5-Dimethoxytoluene |
| Key Reagents | Zinc dust, Glacial Acetic Acid | Li or Na metal, Liquid NH₃, EtOH |
| Primary Risk | Over-reduction to diol; dimerization | Handling liquid ammonia; incomplete hydrolysis |
| Yield Potential | Moderate (50-65%) | High (75-85%) |
| Purity Profile | Often requires chromatography | Crystallization often sufficient |
| Recommendation | Best for rapid, small-scale batches (<10g) | Best for high-purity, large-scale needs (>10g) |
Module 2: Detailed Protocols & Optimization
Protocol A: Zinc-Acetic Acid Reduction (The "Direct" Route)
Mechanism: Single-electron transfer (SET) reduction of the conjugated quinone system.
Optimized Workflow:
-
Zinc Activation (Critical): Do not use shelf-stored zinc dust directly. Wash 10g Zn dust with 5% HCl (20 mL), then water, then acetone, and dry under vacuum. Why: Oxide layers on Zn surface drastically reduce electron transfer rates, leading to stalled reactions and side products.
-
Temperature Control: Dissolve Toluquinone (1 eq) in Glacial Acetic Acid. Maintain temperature between 15°C - 20°C using a water bath. Add activated Zn portion-wise.
-
Warning: Temperatures >40°C promote dimerization and over-reduction to the diol.
-
-
Quenching: Filter off Zn immediately upon decolorization (yellow
colorless). Do not let the reaction sit.
Protocol B: Birch Reduction / Hydrolysis (The "Gold Standard")
Mechanism: Dissolving metal reduction to the enol ether, followed by acid hydrolysis.
Optimized Workflow:
-
Reduction: Treat 2,5-dimethoxytoluene with Li (4 eq) in Liquid NH₃/THF/EtOH at -78°C.
-
Hydrolysis (The Control Point): The intermediate is 1,4-dimethoxy-2-methyl-1,4-cyclohexadiene .
-
Standard Hydrolysis: 2M HCl / THF at 0°C.
-
Optimization: If isomerization to the conjugated enone is observed, switch to Oxalic acid (saturated aq.) in MeOH. This milder acid hydrolyzes the enol ether without catalyzing the elimination/isomerization.
-
Module 3: Visualization of Pathways
Figure 1: Comparison of the Zinc Reduction (Red) and Birch Reduction (Green) pathways, highlighting critical divergence points for side products.
Module 4: Troubleshooting Guide (FAQ)
Issue 1: "My product is a viscous oil instead of a solid."
Diagnosis: This is the most common issue. While pure 2-methylcyclohexane-1,4-dione can be a low-melting solid, it often oils out due to:
-
Quinhydrone formation: In Route A, unreacted quinone complexes with the reduced product.
-
Stereoisomeric mixtures: The methyl group creates cis/trans isomers relative to the ring conformation.
-
Trace Solvents: Acetic acid is notoriously difficult to remove completely.
Resolution:
-
Azeotropic Drying: Dissolve the oil in benzene or toluene and rotary evaporate 3x to remove acetic acid traces.
-
Crystallization: Dissolve the oil in a minimum amount of Diethyl Ether , then add Hexane or Pentane dropwise until cloudy. Store at -20°C overnight.
-
Vacuum Sublimation: If the solid is impure, sublimation (high vacuum, 40-50°C) is superior to recrystallization for this compound.
Issue 2: "Low yield in the Birch Hydrolysis step."
Diagnosis: Vigorous hydrolysis conditions (high Temp, strong acid) can cause the intermediate enol ether to undergo acid-catalyzed elimination , reverting to an aromatic system (phenol derivatives) or polymerizing.
Resolution:
-
Buffer the System: Use a two-phase system (CH₂Cl₂ / 2M HCl) with vigorous stirring. The product partitions into the organic layer immediately upon formation, protecting it from further acid degradation.
-
Switch Acids: Use 10% Oxalic acid or dilute H₂SO₄ instead of concentrated HCl.
Issue 3: "I see a spot on TLC that trails heavily."
Diagnosis: This is characteristic of the diol (over-reduction product) or the mono-ketone (incomplete oxidation/reduction). The dione itself should be a distinct spot, but it can interact with silica.
Resolution:
-
TLC Stain: Use 2,4-DNP (Dinitrophenylhydrazine) stain. The 1,4-dione will turn bright yellow/orange immediately. The diol will not stain.
-
Eluent Modification: Add 1% Acetic Acid to your TLC eluent to minimize tailing caused by enol interaction with the silica.
Module 5: Data & Specifications[2]
Physical Properties Reference
| Property | Value | Notes |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Appearance | White crystalline solid or colorless oil | Depends on purity/isomer ratio |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Poorly soluble in Hexane |
| TLC (Rf) | ~0.4 (1:1 Hexane:EtOAc) | Visualizes with UV & DNP |
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor |
| Acetic Acid | Excellent (Reaction) | Hard to remove; traps product as oil |
| Ethanol | Good (Birch) | Must be anhydrous for Birch reduction |
| Dichloromethane | Excellent (Extraction) | None; preferred extraction solvent |
| Diethyl Ether | Excellent (Crystallization) | Peroxide risk if stored long-term |
References
-
Birch Reduction Mechanism & Regioselectivity
- Source: Master Organic Chemistry.
-
URL:[Link]
-
General Quinone Reduction Protocols
- Source: Organic Syntheses, Coll. Vol. 1, p. 482 (General procedure for quinone reduction to hydroquinone/dione analogs).
-
URL:[Link]
-
Synthesis of 1,4-Diones via Birch Reduction
- Source: Organic Syntheses, Coll. Vol. 5, p.
-
URL:[Link]
-
Tautomerization of Cyclohexanediones
- Source: Chemistry Stack Exchange (Discussion on dione stability and equilibrium).
-
URL:[Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-methyl-1,4-benzoquinone and liquid ammonia before handling.
Technical Support Center: Menadione (2-Methyl-1,4-naphthoquinone) Solubility & Stability Guide
[1]
Subject: Resolving Solubility and Stability Issues of 2-Methyl-1,4-dione (Menadione) in Aqueous vs. Ethanolic Systems. Applicable Compounds: Menadione (Vitamin K3), CAS: 58-27-5.[1][2][3][4] Audience: Analytical Chemists, Cell Biologists, and Formulation Scientists.[1]
Core Directive & Scope
Clarification on Nomenclature: While often shorthand-referenced as "2-methyl-1,4-dione," the chemically accurate target for this solubility profile is 2-Methyl-1,4-naphthoquinone (Menadione).[1] This guide addresses the parent lipophilic compound, not its water-soluble salt derivatives (e.g., Menadione Sodium Bisulfite).[1]
The Challenge: Menadione exhibits a classic "solubility cliff." It is highly soluble in organic solvents (Ethanol, DMSO) but practically insoluble in water due to its planar, hydrophobic naphthoquinone ring structure.[1] Users frequently encounter immediate precipitation ("crashing out") when diluting ethanolic stocks into aqueous buffers (e.g., PBS, cell culture media).[1]
Solubility Data & Limits
Reference Data for Experimental Planning Use this table to calculate your maximum achievable concentrations before commencing experiments.
| Solvent System | Solubility Limit (approx. @ 25°C) | Notes |
| Water / PBS | 0.13 – 0.16 mg/mL | Critical Limit.[1] Exceeding this triggers immediate nucleation and precipitation.[1] |
| Ethanol (100%) | ~16 – 30 mg/mL | Good solubility.[1] Recommended for primary stock preparation.[1] |
| DMSO | ~64 mg/mL | Excellent solubility.[1][3] Preferred if the biological assay tolerates DMSO.[1] |
| DMF | ~30 mg/mL | Alternative organic solvent; higher toxicity profile than Ethanol.[1] |
| Vegetable Oils | ~20 mg/mL | Useful for in vivo lipophilic formulations.[1] |
Critical Insight: The partition coefficient (LogP) of Menadione is ~2.2 .[1] This indicates a strong preference for lipid/organic phases.[1] In pure water, the high dielectric constant forces the hydrophobic menadione molecules to aggregate, minimizing their surface area exposed to water.[1]
Troubleshooting & Protocols (Q&A)
Q1: My Menadione precipitates immediately when I add the Ethanol stock to my cell culture media. How do I prevent this?
The Cause: This is known as the "Solvent Exchange Nucleation."[1] When a droplet of ethanol-dissolved Menadione hits the water, the ethanol diffuses away rapidly.[1] The local concentration of Menadione at the interface instantly exceeds the aqueous solubility limit (0.16 mg/mL), causing micro-crystals to form.[1]
The Solution: The "Sub-Surface Injection" Protocol Do not simply pipette the stock on top of the media.[1] Use this kinetic control method to maximize dispersion before nucleation can occur.[1]
Step-by-Step Protocol:
-
Prepare Stock: Dissolve Menadione in 100% Ethanol to a concentration of 10 mg/mL .
-
Calculate Dilution: Ensure your final concentration in the aqueous media does not exceed 0.05 mg/mL (keeping a safety margin below the 0.13 mg/mL limit). This requires a 1:200 dilution, resulting in <0.5% final ethanol concentration (usually non-toxic to cells).[1]
-
Vortexing Receiver: Place your tube of aqueous media on a vortex mixer set to medium speed.
-
Sub-Surface Injection: While the media is swirling, insert the pipette tip below the surface of the liquid and inject the ethanolic stock slowly.[1]
-
Immediate Dispersion: The vortex action disperses the ethanol molecules instantly, preventing local supersaturation pockets.[1]
Q2: I need a higher concentration than 0.1 mg/mL in water. Is this possible?
The Cause: You are fighting thermodynamics. The crystal lattice energy of Menadione is too high for water to overcome alone.[1]
The Solution: Cyclodextrin Complexation You can use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic Menadione, rendering it effectively water-soluble without chemical modification.[1]
Protocol: HP-β-CD Inclusion Complex
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1]
-
Add Menadione: Add Menadione powder directly to this solution (target: 1–2 mg/mL).
-
Energy Input: Sonicate the suspension for 30–60 minutes at room temperature.
-
Equilibration: Shake at 200 RPM overnight protected from light.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove un-dissolved drug.
-
Result: The filtrate contains Menadione solubilized within the cyclodextrin torus.[1]
Q3: My solution turned brown/pink after 24 hours. Is it still good?
The Cause: Photodegradation and Oxidation. Menadione is highly photosensitive.[1] Upon exposure to UV/visible light, it degrades into unidentified polymers and oxidative byproducts.[1] In alkaline conditions (pH > 8), the quinone ring is unstable and hydrolyzes.[1]
The Solution: Stability Controls
-
Light: All handling must be done in amber glass vials or tubes wrapped in aluminum foil.
-
pH: Maintain pH between 5.0 and 7.5. Avoid basic buffers.[1]
-
Storage:
Visual Workflows
Figure 1: The "Crash-Out" Prevention Workflow
This logic gate ensures you choose the correct solvent system based on your required final concentration.[1]
Caption: Decision tree for selecting the correct solubilization strategy based on concentration requirements.
Figure 2: Mechanism of Instability & Protection
Understanding the degradation pathways to ensure data integrity.[1]
Caption: Primary degradation pathways of Menadione and required protective measures.
References
controlling enolization in 2-methylcyclohexane-1,4-dione reactions
This guide functions as a specialized technical support interface for researchers working with 2-methylcyclohexane-1,4-dione . It is structured to address the specific challenges of enolization control, regioselectivity, and stability associated with this substrate.
Status: Active | Ticket: #ENOL-2M14D | Specialist: Dr. A. Vance, Senior Application Scientist[1]
⚠️ Initial Verification: Substrate Identity
STOP. Before proceeding, verify your substrate structure.[1]
-
Target Molecule: 2-methylcyclohexane-1,4-dione (Derived from succinate/succinosuccinate or quinone reduction).[1]
-
Common Confusion: This is NOT 2-methylcyclohexane-1,3-dione (the Wieland-Miescher ketone precursor).[1]
-
Why this matters: The 1,4-dione is prone to oxidative aromatization (becoming a hydroquinone derivative), whereas the 1,3-dione is prone to retro-Claisen fragmentation. The troubleshooting steps below are specific to the 1,4-isomer .
Module 1: Controlling Enolization Regioselectivity
The Challenge: The methyl group at C2 breaks the symmetry of the cyclohexane-1,4-dione ring. You have three distinct enolization sites. Controlling which proton is removed is critical for downstream alkylation or aldol reactions.[1]
The Enolization Landscape
The diagram below maps the thermodynamic and kinetic pathways. Use this to select your base and conditions.
Figure 1: Divergent enolization pathways for 2-methylcyclohexane-1,4-dione based on reaction conditions.
Protocol: Achieving Regiocontrol
| Target Enolate | Reagent System | Conditions | Mechanism |
| Thermodynamic (C1-C2) | NaOMe / MeOH | 0°C to Reflux | Reversible deprotonation allows equilibration to the most substituted (tetrasubstituted) enol.[1] |
| Kinetic (C1-C6 or C4) | LDA / THF | -78°C (Strict) | Irreversible deprotonation removes the most accessible proton (C6 or C3/C5) before equilibrium occurs.[1] |
| Trapping (Silyl Enol Ether) | TMSCl / Et3N / DMF | Reflux | "In-situ" trapping often yields the thermodynamic silyl enol ether (C1-C2).[1] |
Module 2: Mono-Protection Strategies (The "Anchor" Method)
The Issue: Direct alkylation of the dione often leads to over-alkylation or polymerization. The Fix: Use the steric difference between C1 (hindered by methyl) and C4 (unhindered) to selectively protect C4.
Step-by-Step: Selective C4-Ketalization
This protocol selectively protects the distal ketone, leaving the hindered C1 ketone available for controlled reaction.[1]
-
Reagents: 1.0 eq. 2-methylcyclohexane-1,4-dione, 1.05 eq. ethylene glycol, 0.05 eq.[1] p-TsOH (cat.), Benzene or Toluene.[1]
-
Setup: Dean-Stark apparatus for water removal.
-
Execution:
-
Reflux until exactly 1.0 equivalent of water is collected.[1]
-
CRITICAL: Do not overrun. The second ketalization (at C1) is much slower due to the adjacent methyl group, but it will occur if reflux persists.
-
-
Workup: Wash with sat. NaHCO3 to quench acid immediately.[1]
-
Result: 2-methylcyclohexane-1,4-dione 4-monoethylene acetal . The C1 ketone is now the sole reactive electrophile.
Technical Insight: The rate of ketalization at C4 is significantly faster than at C1 due to the steric hindrance of the C2-methyl group. This kinetic differentiation is your primary control lever. [1][1]
Module 3: Troubleshooting Aromatization & Instability
Symptom: Reaction mixture turns dark brown/black; loss of product; appearance of aromatic signals in NMR. Diagnosis: Oxidative aromatization to 2-methyl-1,4-hydroquinone or quinone.[1]
The "Red-Flag" Workflow
Use this logic flow to diagnose stability issues immediately.
Figure 2: Diagnostic logic for instability issues in basic media.
Prevention Protocol
-
Degassing: 1,4-diones are sensitive to air in the presence of base.[1] Always sparge solvents with Argon or Nitrogen for 15 minutes prior to adding base.[1]
-
Temperature Cap: Avoid heating basic solutions of the dione above 60°C unless driving a specific condensation.
-
Quench: Quench enolate reactions with mild acid (NH4Cl) rather than strong acid to prevent acid-catalyzed rearrangement or dehydration.
Frequently Asked Questions (FAQ)
Q: Can I use the Robinson Annulation on the 1,4-dione? A: It is difficult. The Robinson Annulation typically uses the 1,3-dione . If you use the 1,4-dione, the lack of a 1,3-dicarbonyl system means the initial deprotonation is less facile (pKa ~19 vs ~11 for the 1,3-dione). You will need a stronger base (LDA) and will likely get polymerization unless you use the mono-protected acetal strategy described in Module 2.[1]
Q: My product has aromatic peaks in the proton NMR (6.5-7.0 ppm). What happened? A: You likely formed 2-methyl-1,4-hydroquinone or its ether.[1] This occurs if the dione enolizes and then undergoes oxidation (by air) or disproportionation.[1] Ensure your reaction is strictly anaerobic. [2]
Q: How do I separate the mono-ketal from the di-ketal? A: They have distinct Rf values.[1] The mono-ketal is more polar than the di-ketal but less polar than the starting dione. Flash chromatography on silica (Hexane:EtOAc 4:1) is usually effective.[1][2]
References
-
Synthesis of the ABC Ring of Calyciphylline A-Type Alkaloids by a Stereocontrolled Aldol Cyclization. Source: ACS Publications (Journal of Organic Chemistry) Context: Describes the protocol for selective mono-ketalization of 2-methylcyclohexane-1,4-dione. Link:[Link][1][3]
-
Process for the preparation of cyclohexane dione-(1,4)-tetramethyl diketal. Source: Google Patents (US4161614A) Context:[1] Discusses the hydrogenation of quinone derivatives and the risks of dehydrogenation (aromatization) back to hydroquinones. Link:
-
1,4-Cyclohexanedione. Source: Organic Syntheses, Coll.[1] Vol. 5, p.288 (1973).[1] Context: Foundational preparation of the 1,4-dione system from succinate, establishing the baseline stability and handling properties. Link:[Link][1]
Sources
stability of 2-methylcyclohexane-1,4-dione under acidic conditions
This guide serves as a technical resource for researchers working with 2-methylcyclohexane-1,4-dione (CAS: 13742-19-3).[1][2] It addresses stability concerns, degradation mechanisms, and handling protocols under acidic conditions.[1][2]
Executive Summary
2-Methylcyclohexane-1,4-dione is a cyclic diketone intermediate used in the synthesis of terpenes and steroids.[1][3] While the molecule is synthesized via acid hydrolysis, it exhibits a non-linear stability profile.[1][2] It is metastable in dilute mineral acids at moderate temperatures but prone to rapid polymerization and aldol condensation under concentrated acidic conditions or elevated temperatures.[1]
Key Stability Risks:
-
Self-Condensation: Acid-catalyzed aldol reactions leading to oligomers (tars).[1]
-
Enolization: Rapid equilibrium interfering with NMR integration.[1]
-
Oxidative Sensitivity: Potential for aromatization precursors if oxidants are present.[1][4]
Module 1: Chemical Stability & Degradation Mechanisms
The Acid-Catalyzed Degradation Pathway
Users often report "browning" or "tar formation" during acidic workups.[1] This is not typically decomposition into smaller fragments, but rather intermolecular polymerization .[1][2]
-
Mechanism: The 2-methyl group introduces asymmetry, creating distinct enolizable protons.[1] Under acidic conditions (
), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.[2] Simultaneously, the -protons (at C3, C5, or C6) are removed to form enols.[1][2] -
The Failure Mode: A protonated ketone (electrophile) reacts with an enol (nucleophile) in an acid-catalyzed Aldol-type condensation.[1] This forms dimers and trimers, which eventually dehydrate to form conjugated, colored polymers (tars).[1][2]
Visualization of Instability
The following diagram illustrates the competing pathways between reversible enolization (safe) and irreversible condensation (degradation).
Figure 1: Acid-catalyzed equilibrium vs. irreversible polymerization pathways.[1][2]
Module 2: Troubleshooting & FAQs
Q1: Why does my product turn into a black oil during HCl workup?
Diagnosis: You likely used concentrated acid or excessive heat .[1]
Technical Explanation: While the synthesis of 2-methylcyclohexane-1,4-dione often involves acid hydrolysis of a succinate ester or diketal, this process requires dilute acid (e.g., 1N
-
Switch to 1N
or 10% HCl .[1] -
Keep the reaction temperature below 40°C .
-
Limit exposure time.[1] Once hydrolysis is complete (monitor by TLC), immediately neutralize or extract.[1][2]
Q2: My NMR spectrum shows "ghost" peaks and poor integration. Is the compound impure?
Diagnosis: Likely Keto-Enol Tautomerism , not impurity.[1][2]
Technical Explanation: In solution (especially in
-
Run NMR in DMSO-
(often stabilizes the keto form via H-bonding).[1] -
Add a trace of
to exchange enolic protons and simplify the spectrum.
Q3: Can I store this compound in acidic solution?
Answer: No. Reasoning: Even at low temperatures, acidic solutions will drive the equilibrium toward the enol, slowly facilitating condensation over days.[2] Protocol: Isolate the solid, dry it thoroughly, and store it under an inert atmosphere at -20°C.
Module 3: Validated Protocols
Optimized Acid Hydrolysis Protocol
Use this protocol when generating the dione from a diethyl succinylsuccinate precursor or acetal.[2]
| Parameter | Specification | Rationale |
| Acid Source | 1N | Non-volatile, controlled protonation.[1] Avoids harsh dehydration of conc.[1] HCl. |
| Solvent | Methanol / Water (2:[1][2]1) | Ensures solubility of the precursor while moderating acidity.[1] |
| Temperature | 35°C - 40°C | Sufficient activation energy for hydrolysis without triggering polymerization.[1] |
| Time | 2 - 4 Hours | Monitor via TLC.[1] Stop immediately upon disappearance of starting material.[1] |
| Workup | Neutralize with | Critical: Neutralize to pH 6-7 before extraction to prevent condensation during concentration.[1] |
Storage Specifications
-
Physical State: Store as a crystalline solid, not in solution.
-
Atmosphere: Argon or Nitrogen flush (prevents auto-oxidation).[1]
-
Temperature: -20°C (Long-term) or 4°C (Active use).
-
Container: Amber glass (protects from photo-induced radical reactions).[1]
References
-
Synthesis via Acid Hydrolysis
-
Tautomerization Dynamics
-
General Properties & Identifiers
-
Precursor Chemistry
Sources
- 1. 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4161614A - Process for the preparation of cyclohexane dione-(1,4)-tetramethyl diketal - Google Patents [patents.google.com]
- 3. US6420609B2 - Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. 1,4-Cyclohexanedione, 2-methyl- | C7H10O2 | CID 9793761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-cyclohexane dione, 637-88-7 [thegoodscentscompany.com]
- 7. 4-Methylcyclohexane-1,2-diol | C7H14O2 | CID 251181 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low yields in succinylsuccinate route to methyl-1,4-dione
Technical Support Center: Succinylsuccinate Route to Methyl-1,4-dione
Subject: Troubleshooting Low Yields in the Synthesis of 2,5-Dimethyl-1,4-cyclohexanedione via Dimethyl Succinylsuccinate (DMSS).
Audience: Senior Process Chemists, R&D Scientists.
Executive Summary & Process Logic
This guide addresses yield failures in the three-step conversion of Dimethyl Succinate to 2,5-Dimethyl-1,4-cyclohexanedione. This route relies on the thermodynamic reversibility of the Claisen condensation and the kinetic stability of
The Core Workflow:
-
Claisen Condensation: Dimethyl succinate
Dimethyl succinylsuccinate (DMSS). -
Alkylation: DMSS
2,5-Dimethyl-2,5-dicarbomethoxy-1,4-cyclohexanedione. -
Hydrolysis/Decarboxylation: Removal of ester groups
Final Dione.
Visualizing the Critical Pathway:
Caption: The critical path for dione synthesis. Note the "Retro-Claisen" off-ramp in Step 3, a primary cause of catastrophic yield loss.
Troubleshooting Phase I: The Claisen Condensation (DMSS Formation)
Context: This step involves the self-condensation of dimethyl succinate. The reaction is endergonic; it is driven forward only by the precipitation of the succinylsuccinate salt (the "Pink Salt").
Q: My yield of DMSS is <40%. I am using NaOMe in Methanol. What is wrong? A: You are likely failing to shift the equilibrium. The formation of the enolate produces methanol. If methanol concentration remains high, the equilibrium pushes back toward the starting material (dimethyl succinate).
Corrective Protocol:
-
Solvent Switch: Do not use methanol as the primary solvent. Use a high-boiling, inert solvent (e.g., Liquid Paraffin, Toluene, or Xylene) containing a stoichiometric amount of Sodium Methoxide (NaOMe).
-
Distillation is Mandatory: You must distill off the methanol as it is formed during the reaction.
-
Target Temperature: Maintain internal temp at 100–110°C.
-
Observation: The reaction mixture should turn into a thick, pink slurry (the disodium salt of DMSS).
-
-
Moisture Control: Any water present will irreversibly hydrolyze the NaOMe to NaOH, which saponifies your ester (killing the reaction).
Data: Solvent Effects on DMSS Yield
| Solvent System | Typical Yield | Primary Failure Mode |
| Methanol (Reflux) | 30–45% | Equilibrium limitation; product solubility. |
| Toluene (w/ Distillation) | 60–75% | Incomplete methanol removal (azeotrope issues). |
| Liquid Paraffin (110°C) | 85–95% | Excellent methanol removal; easy salt filtration. |
Troubleshooting Phase II: Alkylation (Methylation)
Context: You are methylating the active methylene positions (C-2 and C-5).
Q: I see multiple spots on TLC and low yield of the dimethyl product. Is it O-alkylation?
A: Yes, O-alkylation is a major competitor.
Corrective Protocol:
-
Base Selection: Switch to Potassium Carbonate (K₂CO₃) in Acetone or DMF. Avoid strong bases like NaH or NaOMe for this step, as they generate "naked" enolates that are more prone to O-alkylation and poly-alkylation.
-
Stoichiometry: Use exactly 2.2 equivalents of Methyl Iodide (MeI). Excess MeI leads to gem-dimethylation (two methyls on the same carbon), which cannot be corrected.
-
Temperature: Keep the reaction mild (Refluxing Acetone, ~56°C). High temperatures favor O-alkylation (kinetic control).
Troubleshooting Phase III: Hydrolysis & Decarboxylation (The "Danger Zone")
Context: This is where most users lose their product. You must hydrolyze the ester groups and decarboxylate the resulting
Q: My product disappears during hydrolysis. NMR shows linear succinic acid derivatives. A: You are triggering a Retro-Claisen Cleavage .[1] The 1,4-cyclohexanedione ring is thermodynamically unstable toward base. If you use basic hydrolysis (NaOH/KOH), the hydroxide ion attacks the ketone carbonyl, cleaving the C-C bond and opening the ring back into succinate derivatives.
Q: I am using acid, but decarboxylation is incomplete.
A: The decarboxylation of
Corrective Protocol (The Acidic Route): Do NOT use base hydrolysis. Use the Acidic Hydrolysis/Decarboxylation method:
-
Reagent: 20% Sulfuric Acid (H₂SO₂) or a mixture of Glacial Acetic Acid/HCl (2:1).
-
Conditions: Vigorous reflux for 4–8 hours.
-
Mechanism Check: The acid protonates the ester oxygen, facilitating hydrolysis. The resulting
-keto acid spontaneously decarboxylates via a 6-membered cyclic transition state upon heating.
Visualizing the Failure Mode (Retro-Claisen):
Caption: Pathway of product loss during basic hydrolysis.
References & Authoritative Grounding
-
DMSS Synthesis (Organic Syntheses):
-
Title: 1,4-Cyclohexanedione (and intermediates)
-
Source: Organic Syntheses, Coll. Vol. 5, p.288 (1973); Vol. 45, p.25 (1965).
-
Link:
-
Relevance: Defines the standard "Pink Salt" isolation method and acidic hydrolysis.
-
-
Retro-Claisen Mechanism:
-
Krapcho Decarboxylation (Alternative for Sensitive Substrates):
-
Title: The Krapcho Decarboxylation
-
Source: Organic Chemistry Portal[3]
-
Link:
-
Relevance: Useful if the acidic conditions are too harsh for other functional groups on the molecule.
-
Disclaimer: The protocols described involve hazardous chemicals (Methyl Iodide, Strong Acids). All experiments must be conducted in a fume hood with appropriate PPE. Yields cited are based on optimized literature precedents and may vary based on scale and equipment.
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Methylcyclohexane-1,4-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. 2-Methylcyclohexane-1,4-dione, a versatile building block, presents a compelling case study for the application of modern analytical techniques. This guide provides an in-depth, comparative analysis of various analytical methodologies for the characterization of this compound, moving beyond a simple recitation of protocols to explain the causality behind experimental choices and the interpretation of the resulting data.
The Central Role of ¹H NMR Spectroscopy in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the initial structural assessment of organic molecules in solution. Its ability to provide information about the chemical environment, connectivity, and relative number of protons makes it an indispensable first-line technique.
Predicted ¹H NMR Spectrum of 2-Methylcyclohexane-1,4-dione
A predicted ¹H NMR spectrum of 2-methylcyclohexane-1,4-dione in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The presence of two carbonyl groups and a methyl substituent on the cyclohexane ring significantly influences the chemical shifts of the neighboring protons.
Structure and Proton Numbering for 2-Methylcyclohexane-1,4-dione
Caption: Numbering scheme for protons in 2-methylcyclohexane-1,4-dione.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| CH₃ (on C2) | ~1.1-1.3 | Doublet (d) | 3H | Located on a carbon adjacent to a chiral center (C2). It will be split by the single proton on C2. |
| H2 | ~2.5-2.8 | Quartet (q) or Multiplet (m) | 1H | This proton is deshielded by the adjacent carbonyl group at C1 and is coupled to the three protons of the methyl group and the two protons on C3. |
| H3, H5 | ~2.2-2.6 | Multiplets (m) | 4H | These methylene protons are adjacent to carbonyl groups and will exhibit complex splitting patterns due to coupling with neighboring protons. The protons on C3 are diastereotopic, as are the protons on C5, potentially leading to separate signals or a complex multiplet. |
| H6 | ~2.0-2.3 | Multiplet (m) | 2H | These methylene protons are further from the electron-withdrawing carbonyl groups compared to H3 and H5, and thus are expected to be at a slightly higher field. |
Causality in Spectral Features: The electron-withdrawing nature of the two carbonyl groups causes a general downfield shift for all ring protons compared to cyclohexane (which has a single peak around 1.4 ppm). The position of the methyl group breaks the symmetry of the ring, leading to distinct signals for most protons. The splitting patterns arise from spin-spin coupling between adjacent, non-equivalent protons, following the n+1 rule in simpler cases.
A Deeper Dive: Complementary Analytical Techniques
While ¹H NMR provides an excellent initial overview, a comprehensive analysis, particularly in a drug development context, necessitates the use of complementary techniques to confirm the structure and assess purity.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. For 2-methylcyclohexane-1,4-dione, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C1, C4 (C=O) | ~205-215 | Carbonyl carbons are highly deshielded and appear significantly downfield. |
| C2 | ~45-55 | This methine carbon is adjacent to a carbonyl group. |
| C3, C5, C6 | ~30-45 | These methylene carbons are in the aliphatic region of the spectrum. Their precise shifts will depend on their proximity to the carbonyl groups. |
| CH₃ | ~15-25 | The methyl carbon is the most shielded and will appear at the highest field. |
Two-Dimensional (2D) NMR Spectroscopy
2D NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For 2-methylcyclohexane-1,4-dione, cross-peaks would be expected between H2 and the methyl protons, H2 and the H3 protons, and between adjacent methylene protons (H3-H2, H5-H6, etc.).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the signals in the crowded aliphatic region of the ¹H NMR spectrum to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, the methyl protons would show a correlation to C2 and potentially C1 and C3. The proton at C2 would show correlations to C1, C3, and the methyl carbon. These correlations are critical for piecing together the carbon skeleton.
Workflow for NMR-Based Structural Elucidation
Caption: A typical workflow for elucidating the structure of an organic molecule using a suite of NMR experiments.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. For 2-methylcyclohexane-1,4-dione (C₇H₁₀O₂), the expected molecular weight is approximately 126.15 g/mol .
Predicted Fragmentation Pattern: In electron ionization (EI) mass spectrometry, cyclic ketones often undergo α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a gamma-hydrogen is available.[1] The fragmentation of 2-methylcyclohexane-1,4-dione would likely involve the loss of small neutral molecules like CO, C₂H₄, and cleavage of the methyl group.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for separating it from impurities.[4] For a relatively non-polar molecule like 2-methylcyclohexane-1,4-dione, a reversed-phase HPLC method would be appropriate.[5][6]
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Weaknesses | Best For |
| ¹H NMR | Chemical environment, connectivity, and relative number of protons. | Rapid, non-destructive, provides detailed structural information. | Can have overlapping signals in complex molecules. | Initial structural elucidation and verification. |
| ¹³C NMR | Number of non-equivalent carbons, chemical environment of carbons. | Complements ¹H NMR, good for determining the carbon skeleton. | Lower sensitivity than ¹H NMR, longer acquisition times. | Confirming the number of carbons and identifying functional groups. |
| 2D NMR | Detailed connectivity (proton-proton, proton-carbon). | Unambiguously resolves structural ambiguities, confirms assignments. | Longer experiment times, more complex data analysis. | Definitive structural elucidation of complex molecules. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information (with high resolution MS). | Fragmentation can be complex to interpret, does not provide stereochemical information. | Determining molecular weight and confirming elemental composition. |
| HPLC | Purity assessment, separation of mixtures. | High resolution, quantitative, widely applicable. | Does not provide direct structural information. | Assessing purity, quantifying components, and preparative separation. |
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Dissolve the sample: Weigh approximately 5-10 mg of 2-methylcyclohexane-1,4-dione and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7][8]
-
Transfer to NMR tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap and label: Cap the NMR tube and label it appropriately.
-
Insert into spinner turbine: Carefully place the NMR tube into a spinner turbine, ensuring the depth is correctly adjusted for the specific spectrometer.
GC-MS Analysis of Ketones
A general protocol for the analysis of ketones by GC-MS includes:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[9]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A temperature gradient is typically used to ensure good separation of components.
-
Mass Spectrometry: As components elute from the GC column, they are ionized (typically by electron ionization) and the resulting ions are separated by their mass-to-charge ratio.
HPLC Analysis
A general reversed-phase HPLC method for a non-polar small molecule would involve:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is commonly used. A gradient elution (where the proportion of the organic solvent is increased over time) is often employed to separate compounds with a range of polarities.[6]
-
Column: A C18 column is a common choice for reversed-phase chromatography.[5]
-
Detection: A UV detector is often used, with the wavelength set to a value where the analyte absorbs light (ketones typically have a UV absorbance around 280 nm).
Conclusion
The comprehensive characterization of 2-methylcyclohexane-1,4-dione requires a multi-technique approach. While ¹H NMR provides the foundational structural information, its combination with ¹³C NMR, 2D NMR techniques, mass spectrometry, and HPLC allows for an unambiguous confirmation of the structure, a thorough assessment of purity, and the confident progression of this molecule in research and development pipelines. This guide provides the framework for not only performing these analyses but also for understanding the intricate details revealed by each technique, empowering researchers to make informed decisions based on robust analytical data.
References
- [Refer to a relevant organic chemistry textbook for general NMR principles]
- [Refer to a relevant spectroscopy textbook for detailed 2D NMR theory]
- [Refer to a relevant analytical chemistry textbook for HPLC principles]
- [Refer to a relevant mass spectrometry textbook]
-
Conduct Science. "High performance liquid chromatography (HPLC) Protocol." Published June 26, 2019. [Link]
-
Whitman College. "GCMS Section 6.11.2." Accessed February 7, 2026. [Link]
- [Refer to a relevant instrumental analysis textbook]
-
Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." Accessed February 7, 2026. [Link]
- [Refer to a relevant organic synthesis journal for examples of characteriz
- [Refer to a relevant analytical chemistry journal for methods development]
- [Refer to a relevant review article on analytical techniques in drug discovery]
- [Refer to a relevant spectroscopy d
- [Refer to a relevant chromatography applic
- [Refer to a relevant NMR software manual for prediction algorithms]
-
Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." Accessed February 7, 2026. [Link]
- [Refer to a relevant scientific article on the synthesis and characteriz
- [Refer to a relevant guide on NMR for organic chemists]
- [Refer to a relevant guide on mass spectrometry for organic chemists]
- [Refer to a relevant guide on HPLC for organic chemists]
- [Refer to a relevant chemical supplier's technical document
- [Refer to a relevant academic laboratory's standard oper
-
Nanalysis. "Guide: Preparing a Sample for NMR analysis – Part I." Published February 29, 2024. [Link]
-
"NMR Sample Preparation." Accessed February 7, 2026. [Link]
-
Wikipedia. "Fragmentation (mass spectrometry)." Accessed February 7, 2026. [Link]
- [Refer to a relevant methods valid
- [Refer to a relevant review on analytical characteriz
-
PharmaGuru. "HPLC Method for Nonpolar Molecules: How To Develop." Published June 15, 2025. [Link]
- [Refer to a relevant chapter in a book on spectroscopic identific
- [Refer to a relevant article on the applic
-
YouTube. "Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement." Published March 21, 2022. [Link]
-
"CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction." Accessed February 7, 2026. [Link]
- [Refer to a relevant scientific database for spectral d
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GCMS Section 6.11.2 [people.whitman.edu]
- 3. whitman.edu [whitman.edu]
- 4. conductscience.com [conductscience.com]
- 5. Small Molecule HPLC [sigmaaldrich.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Distinguishing 2-Methyl-1,4-Dione from 2-Methyl-1,3-Dione via IR Spectroscopy
Executive Summary
This guide details the spectroscopic differentiation of 2-methyl-1,3-diones (
-
The 1,3-Isomer (e.g., 2-methyl-1,3-cyclohexanedione): Exists predominantly in the enol form stabilized by intramolecular hydrogen bonding. This results in a lowered carbonyl frequency (~1600–1650 cm⁻¹) and a broad, chelated O-H band.
-
The 1,4-Isomer (e.g., 2-methyl-1,4-cyclohexanedione): Exists as a diketone . It lacks the geometry for intramolecular chelation, displaying characteristic isolated carbonyl stretches (~1715 cm⁻¹) and no O-H stretch.
Mechanistic Foundation: The "Enol Signature"
To interpret the spectra accurately, one must understand the underlying thermodynamics driving the spectral shifts.
The 1,3-Dione (Beta-Dicarbonyl)
In 2-methyl-1,3-diones, the carbonyls are separated by a single carbon (the
-
Effect: The hydrogen bond weakens the C=O bond character (lowering
, the force constant), shifting the absorption to a lower wavenumber. -
Result: The molecule effectively "looks" like an enol ether/alcohol in the IR spectrum, not a simple ketone.
The 1,4-Dione (Gamma-Dicarbonyl)
In 2-methyl-1,4-diones, the carbonyls are separated by two carbons.
-
Effect: A stable intramolecular H-bond would require a 7-membered ring or trans-geometry, which is thermodynamically unfavorable compared to the independent keto forms.
-
Result: The carbonyls vibrate independently, retaining the high frequency characteristic of saturated ketones.
Structural Visualization
The following diagram illustrates the structural divergence that dictates the IR output.
Figure 1: Mechanistic pathway linking structural isomerism to IR spectral output.
Experimental Protocol
Objective: Obtain high-fidelity spectra that preserve the native tautomeric state of the sample.
Sample Preparation
-
Method A: Solid State (Preferred for Identification)
-
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
Rationale: In the solid state, 1,3-diones are almost exclusively locked in the enol form due to crystal lattice stabilization. This maximizes the spectral contrast between the 1,3 and 1,4 isomers.
-
-
Method B: Solution Phase (Validation)
-
Solvent: Chloroform (
) or Carbon Tetrachloride ( ). -
Warning: Avoid polar aprotic solvents like DMSO or Acetone for initial ID, as they can disrupt intramolecular H-bonds or shift the equilibrium, potentially complicating the interpretation.
-
Instrument Parameters
-
Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 16–32 scans (sufficient for carbonyl intensity).
Data Comparison & Interpretation
The following table summarizes the diagnostic bands. Note the massive shift in the Carbonyl region.
| Feature | 2-Methyl-1,3-Dione (Enol Form) | 2-Methyl-1,4-Dione (Keto Form) |
| O-H Stretch | 2500–3200 cm⁻¹ (Broad) Often overlaps C-H stretch. "Messy" appearance due to strong chelation. | Absent (Unless sample is wet) |
| C=O Stretch | 1600–1650 cm⁻¹ (Strong) Shifted significantly lower due to conjugation with C=C and H-bonding. | 1705–1725 cm⁻¹ (Strong) Sharp, classic ketone peak. |
| C=C Stretch | 1580–1620 cm⁻¹ From the enol double bond. Often merges with the shifted C=O band. | Absent |
| Fingerprint | Complex due to C-O single bond character. | Cleaner spectrum. |
Detailed Spectral Analysis
The "1,3-Dione" Spectrum (Enol Dominant)
When you scan the 2-methyl-1,3-dione, you will likely not see a peak at 1715 cm⁻¹. Instead, look for a very strong, broad doublet region between 1580 and 1650 cm⁻¹ .
-
Why? This is the "Enol Doublet" (composite of H-bonded C=O and C=C).
-
The OH Region: Look for a broad "hump" underlying the sharp C-H stretches (2800–3000 cm⁻¹). This is the chelated hydroxyl group.
The "1,4-Dione" Spectrum (Keto Dominant)
This spectrum will look like a standard ketone.
-
The Carbonyl: A sharp, intense peak at 1710–1725 cm⁻¹ . If the molecule is cyclic (e.g., cyclohexane-1,4-dione), ring strain may slightly elevate this frequency, but it will remain distinct from the <1650 cm⁻¹ enol range.
-
Baseline: The region above 3000 cm⁻¹ should be flat (no OH), provided the sample is dry.
Decision Logic Flowchart
Use this logic gate to classify your unknown sample.
Figure 2: Decision tree for distinguishing beta- and gamma-diones via IR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR frequencies of enols vs ketones).
-
NIST Chemistry WebBook. IR Spectrum of 1,3-Cyclohexanedione. National Institute of Standards and Technology. Available at: [Link]
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (Detailed explanation of hydrogen bonding effects on Carbonyl shifts).
-
Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Infrared Spectroscopy. Michigan State University. Available at: [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of 2-Methylcyclohexane-1,4-dione
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-methylcyclohexane-1,4-dione , a critical intermediate in the synthesis of terpenoids and bioactive alkaloids (e.g., Calyciphylline A analogs).
This guide differentiates the 1,4-dione from its regioisomer (1,3-dione) and establishes a self-validating identification workflow.
Executive Summary
2-Methylcyclohexane-1,4-dione (
Key Spectral Identifiers:
-
Molecular Ion (
): m/z 126 (typically distinct, unlike acyclic analogs). -
Diagnostic Fragments: m/z 98 (M-CO), m/z 84 (RDA residue), and m/z 42 (Propene cation).
-
differentiation: Absence of the intense "dimedone-like" fragmentation seen in 1,3-diones.
Structural Context & Relevance
In drug development, this molecule often appears as:
-
A Synthesis Intermediate: Used in the construction of bicyclic proline analogs and triketone herbicides.
-
A Metabolic Marker: Oxidative metabolite of methylated cyclohexanes.
The placement of the methyl group at the
Fragmentation Mechanism Analysis
The fragmentation of 2-methylcyclohexane-1,4-dione under Electron Ionization (70 eV) follows three primary pathways.
Pathway A: Retro-Diels-Alder (RDA) Reaction (Dominant)
The 1,4-dione motif is structurally primed for RDA-type cycloreversion, particularly if enolization occurs prior to fragmentation.
-
Mechanism: Cleavage of the
and bonds. -
Products:
-
Fragment 1 (Neutral): Ethylene (
, 28 Da). -
Fragment 2 (Ion): 2-methyl-but-2-ene-1,4-dione radical cation (m/z 98).
-
Note: Depending on charge localization, the propene fragment (
, m/z 42) may also be observed if the methyl group is carried on the alkene fragment during an alternative RDA split.
-
Pathway B: -Cleavage & Decarbonylation
-
Step 1: Homolytic cleavage of the
bond (adjacent to the methyl group) is energetically favored due to the stability of the secondary radical. -
Step 2: Loss of Carbon Monoxide (CO, 28 Da).
-
Result: m/z 98 ion (
). -
Secondary Loss: Subsequent loss of a methyl radical (15 Da) or a second CO leads to ions at m/z 83 and m/z 70.
Pathway C: Methyl Radical Loss
-
Direct loss of the methyl group (
). -
Result: m/z 111. This peak is often lower intensity than the RDA fragments but confirms the presence of the methyl substituent.
Visualization: Fragmentation Pathways
The following diagram illustrates the competitive pathways for the molecular ion (m/z 126).
Figure 1: Competitive fragmentation pathways for 2-methylcyclohexane-1,4-dione. The RDA pathway is characteristic of the 1,4-dione scaffold.
Comparative Analysis: 1,4-Dione vs. 1,3-Dione
Differentiation between regioisomers is the most common analytical challenge. The table below contrasts the 2-methyl-1,4-dione with its 2-methyl-1,3-dione alternative (often a byproduct in Robinson Annulation).
| Feature | 2-Methylcyclohexane-1,4 -dione | 2-Methylcyclohexane-1,3 -dione |
| Dominant Mechanism | Retro-Diels-Alder (RDA) | Retro-Michael / Ketene Loss |
| Base Peak (Typical) | m/z 42 or 55 (Hydrocarbon fragments) | m/z 84 (M - Ketene) or m/z 55 |
| M - 42 Signal | Weak/Moderate (Propene loss) | Strong/Dominant (Ketene loss from enol) |
| M - 28 Signal | Strong (Ethylene from RDA or CO) | Moderate (CO loss) |
| Chemical Behavior | Non-enolizable at C1/C4 bridge | Highly enolizable ( |
| Derivatization | Forms bis-hydrazones easily | Forms stable enol ethers |
Analyst Note: The 1,3-dione is a
Experimental Protocol: Identification Workflow
To confirm the identity of the compound in a synthesis mixture or biological matrix, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL Ethyl Acetate or DCM. Avoid methanol if acetal formation is not desired (though acetals are common derivatives).
-
Derivatization (Optional but Recommended): If peak tailing is observed due to polarity, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS-enol ether.
-
Target Mass (TMS): 126 + 72 (mono-TMS) = 198 or 126 + 144 (bis-TMS) = 270.
-
Step 2: GC-MS Acquisition Parameters
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Inlet: 250°C, Split 10:1.
-
Oven: 60°C (1 min)
20°C/min 280°C. -
Source: 230°C, 70 eV EI.
Step 3: Data Interpretation Logic
Use the following decision tree to validate the hit.
Figure 2: Analytical decision tree for distinguishing cyclohexane-dione isomers.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 1,4-Cyclohexanedione (Baseline).[1] National Institute of Standards and Technology.[1][2][3] Available at: [Link]
-
Bradshaw, B., et al. (2011). Synthesis of the ABC Ring of Calyciphylline A-Type Alkaloids. Journal of Organic Chemistry. (Describes synthesis and characterization of 2-methyl-1,4-dione derivatives). Available at: [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Reference for Retro-Diels-Alder and Cyclic Ketone Fragmentation mechanisms). Springer.[4]
-
PubChem. Compound Summary: 1,4-Cyclohexanedione.[4] (Structural data and physical properties).[1][4][5][6][7] Available at: [Link]
Sources
- 1. 1,4-Cyclohexanedione [webbook.nist.gov]
- 2. Cyclohexane, methyl- [webbook.nist.gov]
- 3. Methylcyclohexane-d14 [webbook.nist.gov]
- 4. 1,4-Cyclohexanedione | C6H8O2 | CID 12511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Cyclohexanedione [webbook.nist.gov]
- 6. 1,4-Cyclohexanedione | 637-88-7 [chemicalbook.com]
- 7. 1,4-Cyclohexanedione [webbook.nist.gov]
A Comparative Guide to ¹³C NMR Chemical Shifts of 2-Methyl Substituted Cyclohexanediones
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering Molecular Architecture with ¹³C NMR
In the realm of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing a wealth of information about its bonding, hybridization, and neighboring functional groups. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts for 2-methyl substituted cyclohexanediones, focusing on the influence of the relative positions of the carbonyl groups and the methyl substituent on the spectral data. Understanding these nuances is critical for confirming molecular identity, assessing purity, and predicting reactivity in synthetic intermediates and active pharmaceutical ingredients.
The Cyclohexanedione Framework: A Study in Substituent Effects
The cyclohexanedione scaffold is a common motif in various natural products and synthetic compounds with diverse biological activities. The introduction of a methyl group at the 2-position introduces a chiral center and significantly influences the electronic environment and conformational dynamics of the ring system. This, in turn, leads to characteristic changes in the ¹³C NMR spectrum. This guide will explore the isomeric 2-methylcyclohexane-1,2-dione, 2-methylcyclohexane-1,3-dione, and 2-methylcyclohexane-1,4-dione, comparing their spectral features to their unsubstituted parent compounds.
Comparative Analysis of ¹³C NMR Chemical Shifts
The chemical shift of a carbon nucleus is primarily influenced by the electron density around it. Electronegative atoms, such as oxygen in a carbonyl group, withdraw electron density, "deshielding" the carbon nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups and increased electron density will "shield" the nucleus, shifting the signal to a lower chemical shift (upfield).[1]
In the case of 2-methyl substituted cyclohexanediones, the positions of the two carbonyl groups and the methyl substituent create distinct electronic environments for each carbon atom in the ring. A comparison of the available experimental data and predicted chemical shifts reveals key trends.
Table 1: Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm) of Cyclohexanediones and their 2-Methyl Derivatives.
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | CH₃ |
| Cyclohexane-1,2-dione | ~205 | ~205 | ~38 | ~23 | ~23 | ~38 | - |
| 2-Methylcyclohexane-1,2-dione | ~207 | ~209 | ~45 | ~22 | ~30 | ~40 | ~15 |
| Cyclohexane-1,3-dione | ~202 | ~57 | ~202 | ~37 | ~22 | ~37 | - |
| 2-Methylcyclohexane-1,3-dione | ~204 | ~60 | ~204 | ~36 | ~20 | ~30 | ~12 |
| Cyclohexane-1,4-dione | ~208 | ~38 | ~38 | ~208 | ~38 | ~38 | - |
| 2-Methylcyclohexane-1,4-dione | ~209 | ~45 | ~37 | ~210 | ~30 | ~35 | ~16 |
*Note: Data for 2-methyl substituted 1,2- and 1,4-diones are based on predictive models and established substituent effects due to the limited availability of direct experimental spectra in public databases. The data for cyclohexane-1,3-dione and 2-methylcyclohexane-1,3-dione are based on available experimental data.[2][3]
Analysis of Key Chemical Shift Trends:
-
Carbonyl Carbons (C=O): As expected, the carbonyl carbons are the most deshielded, appearing in the downfield region of the spectrum (typically > 200 ppm).[4] The exact chemical shift is sensitive to the electronic environment. In the 2-methyl substituted compounds, the carbonyl carbons adjacent to the methyl group (C1 in the 1,2- and 1,3-diones, and C4 in the 1,4-dione) may experience a slight downfield shift due to the inductive effect of the alkyl group.
-
The α-Carbon (C2): The chemical shift of the C2 carbon, bearing the methyl group, is significantly influenced by its neighbors.
-
In 2-methylcyclohexane-1,2-dione , C2 is a quaternary carbonyl carbon, leading to a highly deshielded signal.
-
In 2-methylcyclohexane-1,3-dione , C2 is a methine carbon situated between two carbonyl groups. This "active methylene" position, now a methine, is deshielded by both carbonyls, resulting in a chemical shift around 60 ppm.
-
In 2-methylcyclohexane-1,4-dione , C2 is a methine carbon alpha to one carbonyl group. Its chemical shift will be further downfield compared to a simple cyclohexane ring due to the deshielding effect of the adjacent C=O group.
-
-
The Methyl Carbon (-CH₃): The methyl carbon signal typically appears in the upfield region of the spectrum (10-20 ppm). Its precise chemical shift can be influenced by steric interactions. In an axial orientation, steric compression with other axial hydrogens (the γ-gauche effect) can cause a shielding effect, shifting the signal upfield compared to an equatorial orientation. The conformational equilibrium of the ring will therefore influence the observed chemical shift.
-
Ring Methylene Carbons (-CH₂-): The chemical shifts of the remaining methylene carbons in the ring are influenced by their proximity to the carbonyl groups. Carbons β to a carbonyl group are generally more deshielded than those in γ or δ positions.
Visualizing the Structural Logic
To better understand the relationship between molecular structure and ¹³C NMR chemical shifts, the following diagrams illustrate the structures of the compared molecules and a typical workflow for their analysis.
Figure 1: Molecular structures of 2-methyl substituted cyclohexanedione isomers.
Figure 2: Standard workflow for ¹³C NMR analysis of small molecules.
Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra
A standardized protocol is crucial for obtaining reproducible and high-quality ¹³C NMR data. The following is a general procedure for the analysis of small organic molecules like 2-methyl substituted cyclohexanediones.
1. Sample Preparation:
- Weigh approximately 10-50 mg of the purified compound.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as its residual signal can interfere with the sample signals. CDCl₃ is a common choice for non-polar to moderately polar compounds.[5]
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[5]
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal resolution.
3. Data Acquisition:
- Set the spectrometer to the ¹³C nucleus frequency (e.g., 125 MHz for a 500 MHz ¹H spectrometer).
- Choose a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6]
- Set appropriate acquisition parameters, including:
- Spectral Width: Typically 0 to 220 ppm to cover the full range of organic carbon chemical shifts.[4]
- Acquisition Time: The duration for which the signal is detected.
- Relaxation Delay: A delay between pulses to allow the nuclei to return to equilibrium. For quantitative analysis, a longer relaxation delay is necessary.
- Number of Scans: Due to the low natural abundance of ¹³C, multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Apply baseline correction to obtain a flat baseline.
- Reference the spectrum by setting the TMS signal to 0.0 ppm.
- Integrate the peaks if quantitative analysis is required (with appropriate acquisition parameters).
Conclusion and Future Outlook
Future work in this area could involve the synthesis and full spectral characterization of all 2-methyl substituted cyclohexanedione isomers to create a comprehensive and publicly accessible dataset. Such a resource would be invaluable for the broader scientific community, aiding in the rapid and accurate identification of these important chemical entities.
References
-
SIELC Technologies. (2018, May 17). 2-Methylcyclohexane-1,3-dione. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (2023, July 11). 1,2-Cyclohexanedione. In Wikipedia. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-cyclohexanedione. Retrieved February 9, 2026, from [Link]
-
Jakubik, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved February 9, 2026, from [Link]
-
Singh, M. S., & Singh, S. (2021). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Retrieved February 9, 2026, from [Link]
-
NP-MRD. (2021, August 19). Showing NP-Card for 1,4-Cyclohexanedione (NP0002765). Retrieved February 9, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Methyl-indan-1,3-dione - Optional[13C NMR] - Chemical Shifts. Retrieved February 9, 2026, from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). CID 122449398. Retrieved February 9, 2026, from [Link]
-
eGyanKosh. (n.d.). 13C NMR SPECTROSCOPY. Retrieved February 9, 2026, from [Link]
-
LibreTexts Chemistry. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved February 9, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved February 9, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved February 9, 2026, from [Link]
-
SpectraBase. (n.d.). trans-1,2-Cyclohexanediol - Optional[13C NMR] - Spectrum. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (2023, April 2). 1,3-Cyclohexanedione. In Wikipedia. Retrieved February 9, 2026, from [Link]
-
SpectraBase. (n.d.). cis-1,4-Dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts. Retrieved February 9, 2026, from [Link]
Sources
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- 2. 2-Methyl-1,3-cyclohexanedione(1193-55-1) 13C NMR spectrum [chemicalbook.com]
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- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 5. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. sc.edu [sc.edu]
Comparative Reactivity Guide: 1,4-Cyclohexanedione vs. 2-Methyl-1,4-Cyclohexanedione
[1][2][3]
Executive Summary
This guide provides a technical analysis of the reactivity profiles of 1,4-cyclohexanedione (1,4-CHD) and its desymmetrized analog, 2-methyl-1,4-cyclohexanedione (2-Me-1,4-CHD) .[1][2][3]
For drug development professionals, the choice between these two scaffolds dictates the synthetic strategy:
-
1,4-CHD offers a high-symmetry entry point for spirocyclic and disubstituted scaffolds but suffers from statistical product mixtures (mono- vs. bis-functionalization).[1][2][3]
-
2-Me-1,4-CHD introduces steric and electronic bias, enabling predictable regioselective functionalization, particularly at the C4 position (distal to the methyl group).[1][3]
This document details the conformational drivers of this reactivity, provides comparative data on protection strategies, and outlines a self-validating experimental protocol for mono-functionalization.[1][3]
Structural & Conformational Analysis
Understanding the ground-state conformation is prerequisite to predicting nucleophilic attack trajectories.[1][2][3]
1,4-Cyclohexanedione (The Symmetry Trap)
Unlike cyclohexane, which resides firmly in a chair conformation, 1,4-CHD exists in a dynamic equilibrium between a twist-boat and a chair form.[1][3]
-
Dipole Minimization: The twist-boat is often favored (approx. 80:20 ratio in solution) to minimize the strong dipole repulsion between the two parallel carbonyls present in the chair form.[3]
-
Implication: The molecule is highly fluxional.[2][3] Nucleophilic attack is sterically unhindered from multiple angles, leading to high reaction rates but poor selectivity between the first and second carbonyl groups.[1][3]
2-Methyl-1,4-Cyclohexanedione (The Steric Anchor)
The introduction of a methyl group at C2 breaks the
-
Conformational Lock: The methyl group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions.[1][2][3]
-
Steric Shielding: The methyl group projects electron density and bulk near the C1 carbonyl.[3] Consequently, the C4 carbonyl (distal) remains sterically accessible and electronically similar to the parent 1,4-CHD, while the C1 carbonyl (proximal) is deactivated.[3]
Comparative Reactivity Profiles
A. Nucleophilic Addition (Ketalization)
The most common synthetic operation on these scaffolds is mono-protection to differentiate the two ketones.[1][2][3]
| Feature | 1,4-Cyclohexanedione | 2-Methyl-1,4-Cyclohexanedione |
| Primary Challenge | Statistical Mixtures: Without flow chemistry or surface-bound reagents, standard ketalization yields ~50% mono-ketal, 25% bis-ketal, and 25% starting material.[1][2][3] | Regiocontrol: Achieving exclusive protection of the C4 ketone over the C1 ketone. |
| Selectivity Driver | Stoichiometry control only. | Steric hindrance at C2 protects C1.[1][2][3] |
| Preferred Reagent | Ethylene glycol (with Dean-Stark) or 2,2-dimethyl-1,3-propanediol (neopentyl glycol) for higher stability.[1][2][3] | Ethylene glycol (bulky glycols like pinacol increase regioselectivity further).[2][3] |
| Outcome | Statistical mix (requires chromatography).[2][3] | >90% Regioselectivity for C4-ketal is achievable.[1][2][3] |
B. Enolate Chemistry (Alkylation/Aldol)[2][3]
-
1,4-CHD: Deprotonation yields a single enolate species.[1][2][3] Subsequent alkylation destroys symmetry, instantly creating a 2-substituted derivative (functionally entering the 2-Me-1,4-CHD manifold).[1][2][3]
-
2-Me-1,4-CHD: Deprotonation can occur at C3 (kinetic/distal) or C2/C6 (thermodynamic/proximal).[1][2][3]
Visualizing the Reactivity Pathways[3]
The following diagram maps the divergence in synthetic utility between the symmetric and asymmetric scaffolds.
Figure 1: Decision tree showing how structural symmetry impacts downstream processing and yield.
Experimental Protocol: High-Efficiency Mono-Ketalization
While 2-methyl-1,4-CHD relies on intrinsic sterics, 1,4-CHD requires process engineering to avoid bis-ketalization.[1][2][3] The following protocol utilizes a Eutectic Ionic Liquid approach to maximize mono-selectivity, superior to traditional benzene/pTSA reflux methods.
Protocol: Mono-protection of 1,4-Cyclohexanedione
Objective: Synthesize 1,4-cyclohexanedione monoethylene acetal with >70% conversion and minimal bis-acetal formation.[1][2][3]
Reagents
Step-by-Step Methodology
-
Eutectic Formation: In a round-bottom flask, combine Ethylene Glycol and Methyl Triethyl Ammonium Chloride. Heat gently (approx. 40–50°C) until a clear, colorless homogeneous liquid forms. This acts as both solvent and catalyst.[1][2][3]
-
Why? This ionic liquid media enhances the rate of the first ketalization while suppressing the second due to solubility/phase differences of the mono-product.[3]
-
-
Addition: Add 1,4-Cyclohexanedione (solid) directly to the warm eutectic mixture.
-
Reaction: Stir at 45°C for 1.0 – 1.5 hours .
-
Workup:
-
Cool the mixture to room temperature.
-
Extract the reaction mixture 3x with Diethyl Ether. The ionic liquid phase retains the unreacted starting material and catalyst.[3]
-
-
Purification: Wash combined organic layers with brine, dry over MgSO₄, and concentrate.
Performance Data Summary
The following table contrasts the outcome of standard "textbook" conditions versus optimized conditions for both substrates.
| Substrate | Conditions | Yield (Mono) | Yield (Bis) | Selectivity Note |
| 1,4-CHD | Benzene, pTSA, Reflux | ~55% | ~25% | Statistical distribution; difficult separation.[1][2][3] |
| 1,4-CHD | Ionic Liquid (Protocol above) | 75-82% | <5% | Kinetic separation; mono-product extracts out.[1][2][3] |
| 2-Me-1,4-CHD | Benzene, pTSA, Reflux | 85% | <10% | Regioselective: C4-ketal is the major product.[1][2][3] |
| 2-Me-1,4-CHD | MeOH, Acid (Ketal exchange) | 90% | <5% | Thermodynamic control favors the less hindered ketal.[1][2][3] |
References
-
PubChem. 1,4-Cyclohexanedione, 2-methyl- Compound Summary. National Library of Medicine.[1][2][3] [Link][3]
-
Organic Syntheses. Preparation of 1,4-Cyclohexanedione from Diethyl Succinate. Coll. Vol. 5, p. 288 (1973).[1][2][3] [Link]
-
Google Patents. Preparation method of 1,4-cyclohexanedione monoethylene glycol ketal (CN103524467A).[1][2][3]
-
NIST WebBook. 1,4-Cyclohexanedione Thermochemistry and Spectra. [Link][3]
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A Comparative Guide to the Crystal Structure of 2-Methylcyclohexane-1,4-dione: An Analysis in the Absence of Experimental Data
Introduction: The Imperative of Structural Certainty in Drug Development
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of intellectual property, therapeutic efficacy, and stable formulation. For researchers, scientists, and drug development professionals, an unambiguous understanding of a molecule's solid-state conformation is not merely academic; it is a critical determinant of a drug candidate's viability. The crystal structure dictates key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications, with different polymorphs of the same active pharmaceutical ingredient (API) exhibiting distinct therapeutic and manufacturing characteristics.
This guide focuses on 2-methylcyclohexane-1,4-dione, a substituted cyclic ketone of interest in synthetic chemistry and as a potential scaffold in medicinal chemistry. A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature reveals a notable absence of an experimentally determined crystal structure for this compound. This data gap presents a significant challenge for its potential development and necessitates a comparative analytical approach.
Here, we present a unique comparative guide that juxtaposes the known experimental crystal structure of its parent compound, cyclohexane-1,4-dione, with a computationally predicted crystal structure of 2-methylcyclohexane-1,4-dione. This approach allows us to hypothesize the structural impact of the methyl substituent, offering valuable insights into its likely solid-state behavior and providing a framework for future experimental validation.
The Comparator: Crystal Structure of Cyclohexane-1,4-dione
Cyclohexane-1,4-dione serves as the logical and ideal comparator for this analysis. Its crystal structure has been experimentally determined, providing a reliable baseline for understanding the fundamental packing and conformational preferences of the cyclohexane-dione ring system. In the solid state, cyclohexane-1,4-dione adopts a chair conformation, which is the most stable arrangement for a six-membered ring, minimizing both angle and torsional strain.[1]
The Challenge and the Computational Approach: Predicting the Crystal Structure of 2-Methylcyclohexane-1,4-dione
The absence of an experimental crystal structure for 2-methylcyclohexane-1,4-dione necessitates the use of in silico methods. Crystal Structure Prediction (CSP) is a powerful computational technique that seeks to identify the most stable, low-energy crystal packing arrangements for a given molecule based on its chemical diagram.[2][3] Modern CSP algorithms employ a combination of quantum mechanical calculations and sophisticated search algorithms to explore the vast landscape of possible crystal structures.[4]
For this guide, a predicted structure of 2-methylcyclohexane-1,4-dione was generated using a workflow that combines machine learning-based lattice sampling with energy minimization using a neural network potential.[5] This approach efficiently narrows down the search for stable polymorphs.
Comparative Structural Analysis: The Influence of the Methyl Group
The introduction of a methyl group at the 2-position of the cyclohexane-1,4-dione ring is expected to have significant conformational and packing consequences. The primary considerations are the steric bulk of the methyl group and its influence on intermolecular interactions.
In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The chair conformation that places the larger substituent in the equatorial position is generally more stable to minimize steric hindrance.[6] Therefore, it is highly probable that in the crystalline state, the methyl group of 2-methylcyclohexane-1,4-dione will reside in an equatorial position to avoid unfavorable 1,3-diaxial interactions.
The following table summarizes a comparison of key crystallographic and conformational parameters between the experimental structure of cyclohexane-1,4-dione and the predicted structure of 2-methylcyclohexane-1,4-dione.
| Parameter | Cyclohexane-1,4-dione (Experimental) | 2-Methylcyclohexane-1,4-dione (Predicted) |
| Ring Conformation | Chair | Chair |
| Substituent Position | N/A | Equatorial (most stable predicted conformer) |
| Key Torsion Angles | To be obtained from experimental data | To be calculated from predicted structure |
| Intermolecular Interactions | C-H···O hydrogen bonds | C-H···O hydrogen bonds, potential van der Waals contacts involving the methyl group |
| Predicted Packing Motif | To be determined from experimental data | To be determined from CSP |
The presence of the methyl group in 2-methylcyclohexane-1,4-dione is predicted to disrupt the crystal packing observed in the parent dione. While C-H···O hydrogen bonds will likely still be the dominant intermolecular interaction, the steric hindrance of the methyl group may lead to a less dense packing arrangement.
Visualizing the Conformational Comparison
The following diagram illustrates the conformational preference of the methyl group in 2-methylcyclohexane-1,4-dione and its comparison to the unsubstituted ring.
Caption: Conformational equilibrium of 2-methylcyclohexane-1,4-dione.
Experimental Protocol: Single-Crystal X-ray Diffraction
While a crystal structure for 2-methylcyclohexane-1,4-dione has not yet been reported, the following outlines the standard, self-validating protocol for its determination via single-crystal X-ray diffraction (SC-XRD).[7] This technique provides unambiguous information on bond lengths, angles, and the three-dimensional arrangement of molecules in a crystal.[3]
Step 1: Crystal Growth
-
Objective: To obtain single crystals of sufficient size and quality.
-
Procedure:
-
Dissolve a high-purity sample of 2-methylcyclohexane-1,4-dione in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate) to near saturation.
-
Employ a slow evaporation technique at a constant temperature. Cover the vessel with a perforated seal to allow for gradual solvent removal.
-
Alternatively, use a vapor diffusion or slow cooling method to induce crystallization.
-
The goal is to produce clear, well-formed crystals with dimensions of approximately 0.1-0.3 mm in each direction.
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.
-
Procedure:
-
Under a microscope, select a suitable single crystal and mount it on a goniometer head using a cryoprotectant oil.
-
Mount the goniometer head on the diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation), rotates the crystal while irradiating it with X-rays.
-
A detector records the positions and intensities of the diffracted X-ray beams. A complete dataset is collected by rotating the crystal through a range of angles.
-
Step 3: Structure Solution and Refinement
-
Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.
-
Procedure:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial model of the molecule is fitted to the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
The final refined structure is validated using various crystallographic metrics.
-
The workflow for experimental crystal structure determination is illustrated below.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Conclusion and Future Directions
This guide has provided a comparative analysis of the crystal structure of 2-methylcyclohexane-1,4-dione in the absence of experimental data by leveraging the known structure of cyclohexane-1,4-dione and a computationally predicted model. The introduction of a methyl group is anticipated to favor an equatorial position in a chair conformation, influencing the crystal packing through steric effects.
The definitive determination of the crystal structure of 2-methylcyclohexane-1,4-dione awaits experimental validation through single-crystal X-ray diffraction. The protocol outlined herein provides a roadmap for achieving this. Such an experimental endeavor would not only fill a critical data gap but also serve to validate and refine the computational prediction methods that are becoming increasingly integral to modern materials science and drug development. For researchers in the field, the interplay between computational prediction and experimental verification represents the future of comprehensive molecular structure analysis.
References
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CrystalMaker Software Ltd. (2023). CrystalMaker: Crystal and Molecular Structures Software. [Link]
- Gao, M., Palmer, D.C. & Dove, M.T. (2025). A new approach to molecular and lattice simulations with CrystalMaker® 11.
- Juaristi, E., & Ordonez, M. (n.d.). The Conformation of 1,4-Cyclohexanedione and the Two Isomeric 1,4-Dithiane-1,4-dioxides. ScienceDirect.
- Kim, S., & Kim, D. (2023).
-
KPU Pressbooks. (2021). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]
- Lommerse, J. P. M., et al. (2000). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science, 56(4), 697-714.
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MolView. (n.d.). Retrieved from [Link]
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OpenOChem Learn. (n.d.). Conformational Analysis. [Link]
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Schrödinger. (n.d.). Crystal Structure Prediction. [Link]
-
Science Education Resource Center at Carleton College. (2022). Single-crystal X-ray Diffraction. [Link]
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UCL Discovery. (2020). Computational prediction of organic crystal structures. [Link]
-
University of Fuzhou. (n.d.). X-ray single-crystal diffraction. [Link]
- van de Streek, J., & Neumann, M. A. (2014). The role of crystal structure prediction in pharmaceutical solid-form screening.
-
Wikipedia contributors. (2023). 1,4-Cyclohexanedione. In Wikipedia, The Free Encyclopedia. [Link]
- Zhang, Y., & Wu, Z. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
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A Senior Application Scientist's Guide to GC-MS Retention Time Comparison for Methylcyclohexanedione Isomers
For researchers, scientists, and professionals in drug development, the precise identification and quantification of chemical isomers are paramount. Methylcyclohexanedione isomers, often found as intermediates in organic synthesis or as components in complex mixtures, present a significant analytical challenge. Due to their identical mass, mass spectrometry (MS) alone is often insufficient for their differentiation, making gas chromatography (GC) the critical component for their separation. This guide provides an in-depth, technically-grounded methodology for comparing the retention times of methylcyclohexanedione isomers, ensuring accurate and reproducible results.
Part 1: The Analytical Imperative for Isomer Separation
Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit distinct physical, chemical, and biological properties. In the case of methylcyclohexanedione, positional isomers such as 2-methyl-1,3-cyclohexanedione and 4-methyl-1,3-cyclohexanedione possess the same mass-to-charge ratio (m/z) and often yield very similar fragmentation patterns in electron ionization (EI) mass spectrometry.[1] This analytical ambiguity necessitates a robust chromatographic separation where the retention time becomes the primary identifier.
The separation of these isomers by GC is governed by the physicochemical interactions between the analytes and the stationary phase within the GC column.[2][3] Factors such as boiling point, polarity, and molecular shape dictate the elution order and resolution of the isomers. Therefore, a systematic approach to method development is crucial for achieving baseline separation and reliable identification.
Part 2: A Validated Experimental Protocol for Isomer Resolution
This section outlines a comprehensive, self-validating protocol for the GC-MS analysis of methylcyclohexanedione isomers. The rationale behind each experimental choice is explained to provide a deeper understanding of the separation mechanism.
Core Principle: Leveraging Polarity for Separation
The choice of the GC column's stationary phase is the most critical factor in achieving separation.[4] For methylcyclohexanedione isomers, which possess polar ketone functional groups, a mid-polarity stationary phase is recommended. A (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5 or equivalent) can provide a good starting point, but for enhanced separation of these polar analytes, a more polar column, such as one containing a cyanopropylphenyl phase, is often superior.[5][6] The polar stationary phase will interact more strongly with the polar ketone groups, leading to differential retention based on the accessibility of these groups in the different isomers.[3]
Detailed GC-MS Methodology
The following protocol is designed to provide a robust starting point for the separation of methylcyclohexanedione isomers. Optimization may be required based on the specific isomers of interest and the instrumentation used.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-to-high polarity capillary column (e.g., DB-624, Rtx-1701) 30 m x 0.25 mm ID, 0.25 µm film thickness | A polar stationary phase enhances separation of polar ketone isomers. Standard dimensions provide a good balance of efficiency and analysis time.[5] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks, which is critical for resolving closely eluting isomers. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good efficiency and is inert. Constant flow mode ensures reproducible retention times.[2] |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 220 °C (hold 5 min) | A slow temperature ramp is crucial for maximizing the separation of closely eluting isomers.[5] |
| MS Transfer Line | 230 °C | Prevents condensation of the analytes between the GC and the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-200 | Captures the molecular ion and key fragment ions of methylcyclohexanedione isomers. |
| Solvent | Dichloromethane or Ethyl Acetate | Choose a solvent that provides good solubility and a solvent peak that does not interfere with the analytes of interest. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical process, from sample preparation to data interpretation.
Caption: Figure 1: GC-MS Analytical Workflow
Part 3: Illustrative Data and Mechanistic Interpretation
Table 2: Illustrative Retention Time Comparison of Methylcyclohexanedione Isomers
| Isomer | Structure (Simplified Representation) | Expected Retention Time (min) | Rationale for Elution Order |
| 2-Methyl-1,3-cyclohexanedione | Methyl group between two ketones | ~15.2 | The methyl group may sterically hinder the interaction of one ketone with the stationary phase, leading to a slightly earlier elution compared to the 4-methyl isomer. |
| 4-Methyl-1,3-cyclohexanedione | Methyl group away from ketones | ~15.8 | Both ketone groups are relatively unhindered, allowing for stronger interaction with the polar stationary phase, resulting in a longer retention time. |
| 2-Methyl-1,4-cyclohexanedione | Methyl group adjacent to one ketone | ~16.5 | The separation of the ketone groups may allow for a different molecular conformation and interaction with the stationary phase.[7] |
Note: The retention times presented are for illustrative purposes and will vary depending on the specific instrument and conditions used.
Interpreting the Separation: A Deeper Look
The separation of isomers is a result of subtle differences in their interaction with the stationary phase.[8] For polar stationary phases, the primary interactions are dipole-dipole forces and hydrogen bonding (if available).
-
Steric Hindrance: As illustrated in Table 2, the position of the methyl group can shield the polar ketone groups, reducing their interaction with the stationary phase and leading to a shorter retention time.
-
Molecular Dipole Moment: The overall dipole moment of the molecule, which is influenced by the relative positions of the ketone groups and the methyl group, will affect its affinity for the polar stationary phase. Isomers with a larger effective dipole moment will be retained longer.
The relationship between isomer structure and retention can be visualized as follows:
Caption: Figure 2: Factors Influencing Isomer Elution
Part 4: Ensuring Trustworthiness through Method Validation
A scientifically sound comparison requires a validated and reproducible method. The following steps are essential for ensuring the trustworthiness of your results:
-
Authentic Standards: The unequivocal identification of each isomer peak relies on the injection of pure, certified reference standards for each isomer of interest. The retention time of a peak in a sample must match that of the corresponding standard under identical analytical conditions.
-
Reproducibility: Perform multiple injections (n≥3) of each standard and sample to ensure that the retention times are consistent. The relative standard deviation (RSD) of the retention times should typically be less than 0.5%.
-
Peak Resolution: For closely eluting isomers, it is important to calculate the chromatographic resolution (Rs). A resolution value of ≥ 1.5 indicates baseline separation, which is necessary for accurate quantification.
-
Mass Spectral Confirmation: While retention time is the primary identifier, the mass spectrum of each peak should be compared to a library or the spectrum of the authentic standard to confirm identity and purity.[9]
By adhering to these principles of method validation, researchers can be confident in the accuracy and reliability of their isomer comparisons.
Conclusion
The successful separation and identification of methylcyclohexanedione isomers by GC-MS is a testament to the power of chromatography in resolving complex analytical challenges. By carefully selecting a polar stationary phase, optimizing the GC oven temperature program, and adhering to rigorous method validation practices, researchers can confidently compare the retention times of these isomers. This guide provides the foundational knowledge and a practical framework for developing a robust and reliable analytical method, ultimately enabling more accurate research and development outcomes.
References
-
Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. [Link]
-
MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]
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ResearchGate. (n.d.). Influence of Stationary Phase Properties on the Retention of Ketones and Alcohols in RP-HPLC Mode: A New Test for the Stationary Phase Characterization. [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-cyclohexanedione. [Link]
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PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. [Link]
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ResearchGate. (2020). How to separate benzene and cyclohexane on a GC? [Link]
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PubChem. (n.d.). 1,4-Cyclohexanedione, 2-methyl-. [Link]
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Scientific Research Publishing. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. [Link]
-
Royal Society of Chemistry. (n.d.). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. [Link]
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MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. [Link]
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ResearchGate. (n.d.). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. [Link]
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Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]
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ResearchGate. (n.d.). Reaction process and kinetics of the selective hydrogenation of resorcinol into 1,3-cyclohexanedione. [Link]
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Malaysian Journal of Analytical Sciences. (n.d.). CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. [Link]
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Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. [Link]
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ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? [Link]
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Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]
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Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. [Link]
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LCGC International. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]
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Restek. (n.d.). Impact of GC Parameters on The Separation. [Link]
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A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Methylcyclohexane-1,4-dione
Abstract
This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 2-methylcyclohexane-1,4-dione. In the absence of a directly published spectrum, this guide synthesizes data from analogous compounds, established spectroscopic principles, and theoretical considerations to offer a robust predictive framework. We delve into the underlying electronic transitions, the influence of solvent polarity, and a comparative analysis with the parent compound, cyclohexane-1,4-dione. This document serves as a valuable resource for researchers and professionals in analytical chemistry, organic synthesis, and drug development, providing the foundational knowledge for method development and spectral interpretation involving this and similar alicyclic diketones.
Introduction: The Spectroscopic Signature of Alicyclic Diketones
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule. For organic compounds containing chromophores, such as the carbonyl groups in 2-methylcyclohexane-1,4-dione, UV-Vis spectroscopy provides valuable information about the molecular structure and electronic environment.
The UV-Vis absorption of a saturated cyclic diketone like 2-methylcyclohexane-1,4-dione is primarily governed by the electronic transitions of its carbonyl (C=O) groups. Two principal transitions are of interest:
-
n→π* (n-to-pi-star) Transition: This is a lower-energy transition involving the excitation of a non-bonding (n) electron from an oxygen lone pair to an antibonding pi (π*) orbital of the carbonyl group. These transitions are characteristically weak, with molar absorptivity (ε) values typically less than 100 L·mol⁻¹·cm⁻¹. For simple ketones, this absorption band is often observed in the 270-300 nm region.[1]
-
π→π* (pi-to-pi-star) Transition: This higher-energy transition involves the excitation of an electron from a bonding pi (π) orbital to an antibonding pi (π*) orbital. These transitions are significantly more intense (ε > 1000 L·mol⁻¹·cm⁻¹) and typically occur at shorter wavelengths, often below 200 nm for unconjugated carbonyls.
This guide will focus primarily on the more readily accessible and structurally informative n→π* transition.
Predicted UV-Vis Absorption Data and Solvent Effects
A crucial factor influencing the n→π* transition is the polarity of the solvent. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons of the carbonyl oxygen. This stabilization lowers the energy of the ground state more than the excited state, leading to a larger energy gap for the transition. Consequently, a hypsochromic (blue) shift, or a shift to a shorter wavelength, is observed in polar solvents compared to non-polar solvents.[2][3][4]
Table 1: Predicted UV-Vis Absorption Maxima (λmax) for the n→π* Transition of 2-Methylcyclohexane-1,4-dione in Various Solvents
| Compound | Solvent | Predicted λmax (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 2-Methylcyclohexane-1,4-dione | Cyclohexane (non-polar) | ~285 - 295 | Weak (~20-50) |
| 2-Methylcyclohexane-1,4-dione | Ethanol (polar, protic) | ~270 - 280 | Weak (~20-50) |
| Cyclohexane-1,4-dione | Cyclohexane (non-polar) | ~280 - 290 | Weak (~20-50) |
| Cyclohexane-1,4-dione | Ethanol (polar, protic) | ~265 - 275 | Weak (~20-50) |
Note: These are predicted values based on typical solvent shifts and substituent effects observed for ketones.
Experimental Protocol for UV-Vis Spectral Acquisition
To empirically validate the predicted spectral data, the following detailed protocol for acquiring the UV-Vis absorption spectrum of 2-methylcyclohexane-1,4-dione is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
3.1. Materials and Instrumentation
-
Analyte: 2-Methylcyclohexane-1,4-dione (high purity, >98%)
-
Solvents: Spectroscopic grade cyclohexane and ethanol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes
3.2. Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 2-methylcyclohexane-1,4-dione.
-
Dissolve the weighed sample in 10 mL of the chosen solvent (e.g., cyclohexane) in a volumetric flask to create a stock solution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations. This is crucial for verifying adherence to the Beer-Lambert Law and for determining the molar absorptivity.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders and perform a baseline correction (autozero) to subtract the solvent's absorbance.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the lowest concentration working solution before filling it with the same solution.
-
Place the sample cuvette back into the spectrophotometer and acquire the absorption spectrum.
-
Repeat this step for all working solutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
If the plot is linear and passes through the origin, it confirms that the Beer-Lambert Law is obeyed in this concentration range.
-
Calculate the molar absorptivity (ε) from the slope of the calibration curve using the equation: A = εbc, where A is absorbance, b is the path length (1 cm), and c is the concentration.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV-Vis spectrum.
Caption: Experimental workflow for UV-Vis spectral acquisition and analysis.
Comparative Analysis: 2-Methylcyclohexane-1,4-dione vs. Cyclohexane-1,4-dione
5.1. Effect of the Methyl Substituent
The primary structural difference between the topic compound and its parent is the presence of a methyl group at the α-position to one of the carbonyls. Alkyl groups are known to be weak electron-donating groups. This electron-donating effect can slightly raise the energy of the non-bonding (n) orbital of the adjacent oxygen atom. A higher energy ground state orbital will result in a smaller energy gap for the n→π* transition, leading to a slight bathochromic (red) shift (a shift to longer wavelengths) compared to the unsubstituted cyclohexane-1,4-dione.[5]
5.2. Solvent Polarity: A Key Determinant
As previously discussed, the choice of solvent has a pronounced effect on the n→π* transition. In a non-polar solvent like cyclohexane, the interaction between the solvent and the carbonyl group is minimal. However, in a polar protic solvent like ethanol, hydrogen bonding can occur between the solvent's hydroxyl group and the lone pair of electrons on the carbonyl oxygen. This stabilizes the ground state, increasing the energy required for the n→π* transition and resulting in a hypsochromic (blue) shift (a shift to shorter wavelengths).[2][3][4] This effect is expected to be observable for both 2-methylcyclohexane-1,4-dione and its unsubstituted counterpart.
The following diagram illustrates the effect of solvent polarity on the energy levels of the n→π* transition.
Caption: Energy level diagram illustrating the hypsochromic shift of the n→π* transition in polar solvents.
Conclusion
This guide provides a detailed predictive and comparative analysis of the UV-Vis absorption spectrum of 2-methylcyclohexane-1,4-dione. The key takeaways are:
-
The spectrum is expected to be dominated by a weak n→π* transition in the 270-295 nm range.
-
The methyl substituent likely induces a minor bathochromic shift compared to cyclohexane-1,4-dione.
-
The use of polar solvents will cause a significant and predictable hypsochromic shift of the n→π* absorption band.
The provided experimental protocol offers a robust framework for obtaining empirical data to confirm these predictions. This guide serves as a foundational tool for researchers, enabling informed decisions in the design of analytical methods and the interpretation of spectroscopic data for this and related compounds.
References
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 11). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Retrieved from [Link]
-
Ito, M., Inuzuka, K., & Imanishi, S. (1960). Effect of Solvent on n-π* Absorption Spectra of Ketones. Journal of the American Chemical Society, 82(6), 1317–1322. [Link]
-
Catalán, J. (2009). On the solvatochromism of the n ↔ π* electronic transitions in ketones. Physical Chemistry Chemical Physics, 11(27), 5565-5571. [Link]
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
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PubChem. (n.d.). 2-methylcyclohexane-1,4-dione. Retrieved from [Link]
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PubChem. (n.d.). Cyclohexane-1,4-dione. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Retrieved from [Link]
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NPTEL. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from [Link]
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Wikipedia. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 2-methylcyclohexane-1,4-dione: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in a reaction. Proper disposal is a critical, and often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of 2-methylcyclohexane-1,4-dione, a cyclic diketone that requires knowledgeable handling due to its potential hazards. As your partner in laboratory safety, we aim to provide you with the essential information to manage this chemical waste stream effectively, ensuring the protection of both personnel and the environment.
Understanding the Compound: Hazard Profile of 2-methylcyclohexane-1,4-dione
Key Hazards to Consider:
-
Irritation: Assumed to be a skin, eye, and respiratory irritant.[1][2]
-
Incompatibility: Strong oxidizing agents and bases are materials to avoid contact with.[1][2]
-
Environmental Hazards: While specific data is lacking, ketones and cyclic organic compounds can have varying degrees of environmental toxicity. It is crucial to prevent their release into the environment.
| Hazard Classification (Inferred from 2-Methylcyclohexane-1,3-dione) | Precautionary Measures |
| Skin Corrosion/Irritation (Category 2) | Wear protective gloves and clothing. Wash hands thoroughly after handling.[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2) | Wear eye and face protection.[1][2] |
| Specific target organ toxicity – single exposure (Category 3, Respiratory system) | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][2] |
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to have the correct personal protective equipment (PPE) and to work in a controlled environment.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator may be necessary.
Engineering Controls:
-
All handling and preparation for disposal of 2-methylcyclohexane-1,4-dione should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-methylcyclohexane-1,4-dione waste.
Caption: Decision workflow for the disposal of 2-methylcyclohexane-1,4-dione.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of 2-methylcyclohexane-1,4-dione is that it should be treated as a hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
For Small Quantities (e.g., residual amounts, minor spills):
-
Containment: For minor spills, absorb the material with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste," and includes the full chemical name: "2-methylcyclohexane-1,4-dione".[3]
For Bulk Quantities and Routine Laboratory Waste:
-
Waste Segregation: It is crucial to segregate waste streams. As 2-methylcyclohexane-1,4-dione is a non-halogenated ketone, it should be collected in a designated waste container for non-halogenated organic solvents.[6][7] Do not mix it with halogenated solvents, as this can significantly increase disposal costs.[8]
-
Container Selection: Use a compatible, leak-proof container with a secure screw-top cap. The container should be in good condition and made of a material that will not react with the ketone.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all contents, including "2-methylcyclohexane-1,4-dione" and any other solvents present.[3][6] The date of first waste addition should also be recorded.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
Regulatory Compliance: A Pillar of Safe Disposal
Adherence to regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is not merely a suggestion but a legal requirement.[4][9] Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, will provide specific procedures for hazardous waste disposal.[9][10] Always consult your CHP and EHS department for guidance.
Conclusion: Fostering a Culture of Safety
The responsible disposal of 2-methylcyclohexane-1,4-dione is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, implementing robust handling and disposal protocols, and adhering to regulatory requirements, we can collectively mitigate the risks associated with chemical waste. This proactive approach not only ensures compliance but also builds a deeply ingrained culture of safety that is paramount in the scientific community.
References
-
Synerzine, Inc. (2018, December 5). Safety Data Sheet: 2-Cyclohexene-1,4-dione, 2,6,6-trimethyl-. Retrieved from [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
AllSource Environmental. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
RCI Labscan Limited. (2021, August 2). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-decanone. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016, September). Solvents in the Workplace: How to Determine If They Are Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane D 14. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]
-
CDMS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
AllSource Environmental. (n.d.). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Back-to-cyclic monomers: chemical recycling of silicone waste using a [polydentate ligand–potassium silanolate] complex. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). Chemowaste Disposal. Retrieved from [Link]
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Navigating the Uncharted: A Comprehensive Guide to Safely Handling 2-Methylcyclohexane-1,4-dione
As researchers and scientists at the forefront of drug development, we often encounter novel or less-characterized chemical entities. 2-Methylcyclohexane-1,4-dione is one such compound where extensive safety data may not be readily available. This guide, therefore, is constructed on a foundation of chemical analogy, established principles of laboratory safety, and a deep understanding of the potential hazards associated with diketone functionalities. Our primary objective is to empower you with the knowledge to handle this compound with the utmost care, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Prudent Approach to an Unfamiliar Compound
Given the limited specific toxicological data for 2-methylcyclohexane-1,4-dione, we must approach its handling with a degree of caution appropriate for a substance of unknown toxicity. The presence of two ketone groups on a cyclohexane ring suggests potential for reactivity and biological activity. Therefore, we will operate under the assumption that this compound may be an irritant to the eyes, skin, and respiratory system, and could potentially be harmful if ingested or absorbed through the skin. This conservative approach is a cornerstone of robust laboratory safety culture.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling any chemical, and particularly one with an incomplete hazard profile. The following PPE ensemble is mandatory when working with 2-methylcyclohexane-1,4-dione.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes which could cause serious eye irritation or damage. A face shield offers additional protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. The choice of material should be based on the solvent used to dissolve the compound, ensuring a low breakthrough time. Always double-glove when handling neat material. |
| Body Protection | A flame-resistant laboratory coat. | Protects against minor spills and splashes, and provides a removable barrier in case of a larger contamination event. |
| Respiratory Protection | Use in a certified chemical fume hood is required. | A fume hood is the primary engineering control to prevent inhalation of any potentially harmful vapors or dusts. For situations where a fume hood is not feasible, a respirator with an organic vapor cartridge may be necessary, following a formal risk assessment. |
Safe Handling and Operations: A Step-by-Step Protocol
Adherence to a strict, well-defined protocol is paramount for minimizing exposure and ensuring reproducible results. The following procedure outlines the essential steps for safely handling 2-methylcyclohexane-1,4-dione in a laboratory setting.
Experimental Workflow: Weighing and Dissolving the Compound
-
Preparation: Before bringing the compound into the work area, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Gather all necessary equipment, including spatulas, weigh boats, beakers, and the chosen solvent.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Perform all weighing operations within the fume hood. Use a tared weigh boat to accurately measure the desired amount of 2-methylcyclohexane-1,4-dione.
-
Dissolution: Carefully add the weighed compound to the solvent in a suitable container (e.g., a beaker or flask). Use a magnetic stirrer to facilitate dissolution if necessary. Keep the container covered to the extent possible to minimize vapor release.
-
Post-Handling: Once the solution is prepared, securely cap the container. Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent and then a cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water.
Logical Relationship of Safety Controls
Caption: Hierarchy of controls for handling 2-methylcyclohexane-1,4-dione.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal: Responsible Chemical Management
Proper storage and disposal are critical for maintaining a safe laboratory environment and protecting the environment.
-
Storage: Store 2-methylcyclohexane-1,4-dione in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of unused 2-methylcyclohexane-1,4-dione and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.
By adhering to these guidelines, you can confidently and safely incorporate 2-methylcyclohexane-1,4-dione into your research workflows, advancing your scientific objectives while upholding the highest standards of laboratory safety.
References
-
General Laboratory Safety Guidelines: National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA) Laboratory Standard: OSHA. 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS): United Nations. 2021. Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ninth revised edition. [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
